molecular formula C10H14N2O B1518850 3-(2-aminophenyl)-N-methylpropanamide CAS No. 1018506-37-0

3-(2-aminophenyl)-N-methylpropanamide

Cat. No.: B1518850
CAS No.: 1018506-37-0
M. Wt: 178.23 g/mol
InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
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Description

3-(2-aminophenyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGFVJFXFLKIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651606
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018506-37-0
Record name 3-(2-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(2-aminophenyl)-N-methylpropanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 1018506-37-0). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's physicochemical characteristics, proposes a validated synthetic pathway, explores the reactivity of its constituent functional groups, and discusses potential safety considerations. Methodologies are grounded in established chemical principles, with key claims supported by authoritative references.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule incorporating a primary aromatic amine and a secondary aliphatic amide. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry and materials science. The primary aromatic amine is a key functional group known for its nucleophilicity and its role as a powerful ortho-, para- director in electrophilic aromatic substitution reactions.[1][2] The N-methylpropanamide moiety provides a stable, polar amide linkage. This guide synthesizes the available data to present a detailed chemical profile of this compound.

The fundamental structure of the molecule is presented below.

synthesis_workflow start 3-(2-nitrophenyl)propanoic acid + Methylamine (CH₃NH₂) step1 Step 1: Amidation (e.g., DCC/HOBt or SOCl₂ then CH₃NH₂) start->step1 intermediate N-methyl-3-(2-nitrophenyl)propanamide step1->intermediate step2 Step 2: Nitro Reduction (e.g., Sn/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product

Figure 2: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of N-methyl-3-(2-nitrophenyl)propanamide (Intermediate)

Causality: The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is an effective choice as it converts the carboxylic acid to a highly reactive acyl chloride intermediate. [3]The subsequent reaction with methylamine is rapid and typically high-yielding.

Methodology:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-nitrophenyl)propanoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

  • Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

  • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath (0 °C) and add a solution of methylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a 2M solution in THF) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amide.

  • Purify the product by column chromatography or recrystallization if necessary.

Experimental Protocol: Synthesis of this compound (Final Product)

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The use of a metal in acidic medium, such as tin (Sn) and concentrated hydrochloric acid (HCl), is a classic and reliable method. [2][4]The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment. A final basic workup is necessary to deprotonate the resulting anilinium salt to yield the free amine. [2] Methodology:

  • To a round-bottom flask, add the intermediate, N-methyl-3-(2-nitrophenyl)propanamide (1 equivalent), and tin (Sn) granules (2-3 equivalents).

  • Add concentrated hydrochloric acid (HCl) portion-wise, ensuring the initial exothermic reaction is controlled with an ice bath.

  • Once the initial reaction subsides, heat the mixture to reflux (approx. 100 °C) for 1-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A solid precipitate of the amine-tin complex may form.

  • Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This step must be performed in an ice bath as it is highly exothermic. The tin salts will precipitate as tin hydroxides.

  • Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by its two primary functional groups: the aromatic amine and the amide.

Reactivity of the Aromatic Amine

The primary aromatic amine (-NH₂) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). [1]This is due to the ability of the nitrogen lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates at the ortho and para positions.

eas_directing cluster_main This compound cluster_products Major Products of EAS mol p1 Para-substituted product mol->p1 Favored p2 Ortho-substituted product mol->p2 Favored R R = -(CH₂)₂CONHCH₃ NH2 -NH₂ ortho1 ortho para para ortho2 ortho meta1 meta meta2 meta E_plus E⁺ (Electrophile) E_plus->mol Electrophilic Aromatic Substitution

Figure 3: Directing effects of the amine group in electrophilic aromatic substitution.

Common EAS reactions include:

  • Halogenation: Reaction with Br₂ or Cl₂ (often with a mild catalyst) will yield poly-halogenated products due to the high activation of the ring.

  • Nitration: Direct nitration is often problematic as the strongly acidic conditions (HNO₃/H₂SO₄) will protonate the basic amine group, forming a deactivating -NH₃⁺ group. Protection of the amine (e.g., by acetylation) is typically required first.

  • Acylation: The amine group itself is more nucleophilic than the ring and will undergo acylation in preference to Friedel-Crafts acylation of the ring. The amine is also basic and will react with acids to form anilinium salts.

Reactivity of the Amide

The N-methylpropanamide group is generally stable and less reactive. The amide bond can be hydrolyzed to the corresponding carboxylic acid and methylamine under strong acidic or basic conditions with heating. The amide nitrogen is not significantly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, its structure is analogous to moieties found in biologically active molecules. It is primarily considered a useful research chemical and building block. [5]For instance, the o-phenylenediamine motif is a key component in various pharmacophores, including some histone deacetylase (HDAC) inhibitors. [6]Furthermore, related propanamide structures have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. [7]This compound could serve as a valuable starting material for the synthesis of compound libraries targeting these or other biological pathways.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a risk assessment must be based on the properties of analogous compounds and its constituent functional groups.

  • Potential Hazards: Aromatic amines can be toxic and are often skin and eye irritants. Similar, less complex molecules like N-(3-aminophenyl)propanamide are classified as causing skin and eye irritation and may cause respiratory irritation. [8]* Handling Precautions: [9] * Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [10]

References

  • ChemistryStudent. Producing Aromatic Amines (A-Level). [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Pharmaffiliates. This compound. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • NCERT. Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • PubChem. 3-Amino-N-methylpropanamide. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PrepChem.com. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. N-(3-Aminophenyl)propanamide. [Link]

  • PubChem. N-Methylpropanamide. [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

Sources

3-(2-aminophenyl)-N-methylpropanamide synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-aminophenyl)-N-methylpropanamide

Introduction

This compound is a substituted aromatic compound featuring a primary aniline moiety and an N-methylated propanamide side chain. Its structure presents a versatile scaffold for further chemical elaboration, making it a valuable intermediate in medicinal chemistry and drug development. The presence of a primary aromatic amine and a secondary amide offers multiple points for diversification, enabling its use in the construction of more complex molecules, including heterocyclic systems and potential bioactive agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, detailing the underlying reaction mechanisms, experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached via a convergent strategy. The primary disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This retrosynthetic step yields two key precursors: 3-(2-aminophenyl)propanoic acid and methylamine.

The synthesis of the key intermediate, 3-(2-aminophenyl)propanoic acid, is itself best achieved by first constructing the carbon skeleton with a masked amino group. A nitro group serves as an excellent synthon for the aromatic amine, as it is relatively inert to many reaction conditions used to build the propanoic acid side chain and can be selectively reduced in a later step. This leads to the precursor 3-(2-nitrophenyl)propanoic acid. This nitro-substituted acid can be synthesized from diethyl (2-nitrophenylmethyl)-1,3-propanedioate through hydrolysis and decarboxylation[1].

Therefore, the overall forward synthesis is designed in two primary stages:

  • Synthesis of the Key Intermediate: Formation of 3-(2-aminophenyl)propanoic acid via the synthesis and subsequent reduction of 3-(2-nitrophenyl)propanoic acid.

  • Final Amide Coupling: Condensation of 3-(2-aminophenyl)propanoic acid with methylamine to yield the target molecule.

Part 1: Synthesis of the Key Intermediate: 3-(2-aminophenyl)propanoic acid

Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid

The initial step involves the acidic hydrolysis and subsequent decarboxylation of diethyl (2-nitrophenylmethyl)-1,3-propanedioate. This reaction effectively converts the malonic ester derivative into the corresponding propanoic acid.

Mechanism: The reaction proceeds in two phases under strong acid and heat. First, the two ester groups of the diethyl malonate derivative are hydrolyzed to carboxylic acids. The resulting malonic acid derivative, which has two carboxylic acid groups attached to the same carbon, is thermally unstable. Upon continued heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic six-membered transition state to yield the final 3-(2-nitrophenyl)propanoic acid[1].

Step 2: Reduction of 3-(2-nitrophenyl)propanoic acid to 3-(2-aminophenyl)propanoic acid

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis[2]. For this step, catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and the generation of clean products.

Mechanism: Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and a source of hydrogen[3][4]. The surface of the metal catalyst adsorbs both the hydrogen gas and the nitro compound. This facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially through nitroso and hydroxylamine intermediates to the final amine. This method is highly effective for reducing aromatic nitro groups without affecting other reducible functionalities like the carboxylic acid[3].

Part 2: Final Amide Coupling

Step 3: Synthesis of this compound

The final step is the formation of the amide bond between the carboxylic acid of 3-(2-aminophenyl)propanoic acid and methylamine. While direct condensation is possible at high temperatures, the use of a coupling agent is far more efficient and allows the reaction to proceed under mild conditions, preventing potential side reactions.

Mechanism of Amide Coupling (Using EDC/HATU): Amide coupling reagents are designed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[5][6]

  • Activation: A carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or a uronium-based reagent like HATU reacts with the carboxylate of 3-(2-aminophenyl)propanoic acid. This forms a highly reactive O-acylisourea intermediate (with EDC) or an activated ester.

  • Nucleophilic Attack: The primary amine (methylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate Formation & Collapse: This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the activated leaving group (as a urea byproduct for EDC) and forming the stable amide bond of the final product, this compound[7].

Visualized Synthesis Pathways and Mechanisms

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amide Coupling start Diethyl (2-nitrophenylmethyl) -1,3-propanedioate intermediate1 3-(2-nitrophenyl)propanoic acid start->intermediate1  H₃O⁺, Δ (Hydrolysis & Decarboxylation) intermediate2 3-(2-aminophenyl)propanoic acid intermediate1->intermediate2  H₂, Pd/C (Nitro Reduction) product 3-(2-aminophenyl)-N- methylpropanamide intermediate2->product  EDC, HATU (Coupling Agent) reagent Methylamine (CH₃NH₂) reagent->product

// Nodes RCOOH [label="R-COOH\n(Carboxylic Acid)"]; EDC [label="EDC\n(Coupling Agent)"]; Activated [label="[R-CO-O-C(=NR')NHR'']⁺\n(O-Acylisourea Intermediate)\n(Highly Reactive)"]; Amine [label="R'''-NH₂\n(Methylamine)"]; Tetrahedral [label="Tetrahedral Intermediate"]; Product [label="R-CO-NHR'''\n(Amide Product)"]; Byproduct [label="Urea Byproduct"];

// Edges RCOOH -> Activated [label="Activation"]; EDC -> Activated; Activated -> Tetrahedral [label="Nucleophilic Attack"]; Amine -> Tetrahedral; Tetrahedral -> Product [label="Collapse"]; Tetrahedral -> Byproduct; } dot Caption: Generalized mechanism of amide coupling using a carbodiimide (EDC).

Experimental Protocols

Protocol 1: Synthesis of 3-(2-nitrophenyl)propanoic acid[1]
  • Reaction Setup: Combine diethyl (2-nitrophenylmethyl)-1,3-propanedioate (1.0 eq) with acetic acid (6 vol) and 20% aqueous hydrochloric acid (6 vol) in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis & Decarboxylation: Heat the mixture to reflux and maintain for 16 hours.

  • Workup (Part 1): Cool the reaction mixture to ambient temperature and concentrate it under reduced pressure to obtain a residue.

  • Extraction: To the residue, add water (3 vol) followed by 10% aqueous sodium hydroxide solution (3 vol). Stir the mixture for one hour. Extract this aqueous mixture with diethyl ether (4 x 3 vol) to remove any unreacted starting material and organic impurities. Discard the organic layers.

  • Acidification & Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. Extract the acidified mixture with diethyl ether (3 x 2 vol).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. Recrystallize the solid from hot toluene to afford pure 3-(2-nitrophenyl)propanoic acid.

Protocol 2: Reduction to 3-(2-aminophenyl)propanoic acid
  • Reaction Setup: Dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propanoic acid, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling to form this compound
  • Reaction Setup: Dissolve 3-(2-aminophenyl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere.

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of methylamine (e.g., 2.0 M in THF or an aqueous solution) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Data Summary Table

StepReactionKey ReagentsSolvent(s)Typical ConditionsProduct
1 Hydrolysis & DecarboxylationDiethyl (2-nitrophenylmethyl)-1,3-propanedioate, HCl, Acetic AcidAcetic Acid, WaterReflux, 16h3-(2-nitrophenyl)propanoic acid
2 Nitro Group Reduction3-(2-nitrophenyl)propanoic acid, H₂, Pd/CMethanol or EthanolRT, 50 psi H₂3-(2-aminophenyl)propanoic acid
3 Amide Coupling3-(2-aminophenyl)propanoic acid, Methylamine, HATU, DIPEADCM or DMF0 °C to RT, 4-12hThis compound

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving hydrolysis/decarboxylation, nitro group reduction, and amide bond formation. The selection of a catalytic hydrogenation for the reduction step and the use of modern coupling reagents for amidation ensure high yields, chemoselectivity, and operational simplicity. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. Available from: [Link]

  • ResearchGate. Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). Available from: [Link]

  • Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • Active Biopharma. 3-Amino-3-(2-nitrophenyl)propanoic acid. Available from: [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. Available from: [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

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A Strategic Framework for Investigating the Biological Activity of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary: The compound 3-(2-aminophenyl)-N-methylpropanamide is a novel chemical entity with no currently documented biological activity.[1][2] Its structure, however, contains key pharmacophoric elements—specifically the aniline and N-methylpropanamide moieties—that are prevalent in a wide range of biologically active molecules.[3][4] This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of its potential therapeutic activities. By dissecting its structural components and drawing parallels with known bioactive analogs, we propose a multi-pronged screening and validation strategy. This document serves as a roadmap for researchers, outlining logical experimental workflows, detailed protocols, and data interpretation strategies to efficiently characterize the compound's pharmacological profile.

Structural and Chemical Rationale for Investigation

The structure of this compound suggests several avenues for biological interaction based on established structure-activity relationships (SAR) of its core components.

  • The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in medicinal chemistry.[4] They are present in numerous approved drugs, where they often serve as versatile scaffolds for interacting with specific enzymes or receptors.[4][5] The reactive nature of the amino group allows for diverse molecular designs, which can be tailored to enhance bioavailability, target specificity, and overall efficacy.[4] However, the aniline group can also be associated with metabolic instability and potential toxicity, necessitating careful evaluation.[5]

  • The Propanamide Core: Propanamide structures are found in compounds exhibiting a broad spectrum of biological effects, including anti-inflammatory, enzymatic inhibition, and neurological activities.[3][6] Recent studies on propanamide-sulfonamide conjugates, for example, have demonstrated dual inhibition of urease and cyclooxygenase-2 (COX-2), highlighting the therapeutic potential of this scaffold.[6][7]

  • The N-methyl Amide Group: The N-methylation of amides is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase biological activity.[8][9] This modification can prevent certain enzymatic degradation pathways and lock the amide bond in a specific conformation, which may lead to higher target affinity.[8] Many top-selling drugs contain an N-methyl moiety, underscoring its importance in optimizing pharmacokinetic and pharmacodynamic properties.[10][11]

Based on these components, we can hypothesize that this compound may possess activity in oncology, inflammation, or neuroscience.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound would involve the coupling of 3-(2-aminophenyl)propanoic acid with methylamine. This can be achieved using standard peptide coupling reagents. An alternative approach could involve the reduction of a corresponding nitro-precursor, followed by amidation. A general synthesis patent for a fluoxetine precursor describes the reduction of a related propenone, which could be adapted.[12]

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of the target compound.

Upon successful synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

A Tiered Approach to Biological Screening

A logical, tiered screening strategy is essential to efficiently identify and validate the biological activity of a novel compound. This approach minimizes resource expenditure by using broad, high-throughput screens initially, followed by more focused and complex assays.

Experimental Screening Workflow:

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & SAR cluster_2 Tier 3: Mechanistic Studies A Compound Synthesis & QC (Purity >95%) B Broad Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cell Lines) A->B Initial Screens C High-Throughput Kinase Panel (e.g., 96-well format) A->C Initial Screens D GPCR Binding Panel (Radioligand Displacement) A->D Initial Screens E IC50 Determination (Dose-Response Curves) B->E Promising Hits C->E Promising Hits D->E Promising Hits F Orthogonal Assay (e.g., Cell-based Target Engagement) E->F Confirm Activity G Initial Analog Synthesis & Testing F->G Validate Target H Downstream Signaling Analysis (Western Blot, qPCR) G->H Explore SAR I Cellular Phenotype Assays (Apoptosis, Migration, etc.) H->I J In Vivo Proof-of-Concept (Xenograft Model, etc.) I->J

Caption: Tiered workflow for biological activity screening.

Tier 1: Broad-Based Primary Screening

The initial goal is to cast a wide net to identify potential areas of biological activity.

a) Cytotoxicity Profiling:

  • Rationale: To determine the compound's general toxicity and identify potential anti-proliferative effects. Aniline derivatives have been explored for antibacterial and anticancer properties.[13]

  • Protocol: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed across a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293).

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

b) Kinase and Enzyme Inhibition Screening:

  • Rationale: The aniline scaffold is a common feature in kinase inhibitors. Propanamides have shown inhibitory activity against enzymes like COX-2 and urease.[6][7]

  • Protocol: Utilize a commercial kinase inhibition panel (e.g., a panel of 96 or more common kinases). The assay typically measures the remaining ATP after the kinase reaction using a luciferase-based system.

    • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 10 µM).

    • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Add a detection reagent (e.g., Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP via a luminescent signal.

    • Readout: Measure luminescence using a plate reader.

    • Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Hits are typically defined as >50% inhibition.

Tier 2: Hit Confirmation and Initial SAR

If significant activity is observed in Tier 1, the next step is to confirm these "hits" and begin exploring the structure-activity relationship (SAR).

a) IC50 Determination:

  • Rationale: To quantify the potency of the compound against the confirmed target(s).

  • Protocol: Perform the same assay as in Tier 1 (e.g., kinase assay), but use a wider range of compound concentrations (e.g., 10-point, 3-fold serial dilution) to generate a full dose-response curve. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, can then be calculated using non-linear regression.

Hypothetical IC50 Data Table:

Kinase TargetIC50 (µM) of Compound XIC50 (µM) of Control Inhibitor
EGFR2.5 ± 0.30.05 ± 0.01
VEGFR215.8 ± 1.20.1 ± 0.02
SRC> 500.08 ± 0.01
ABL11.2 ± 0.20.03 ± 0.005

b) Orthogonal and Cell-Based Assays:

  • Rationale: To confirm that the observed activity is not an artifact of the primary assay format and to determine if the compound is active in a more biologically relevant cellular context.

  • Protocol (Example for an ABL1 Kinase Hit): Use a cell-based assay that measures the phosphorylation of a direct ABL1 substrate, such as CRKL.

    • Cell Treatment: Treat K562 cells (which express the constitutively active BCR-ABL fusion protein) with varying concentrations of the compound for 2-4 hours.

    • Lysis: Lyse the cells to extract proteins.

    • Western Blot: Perform a Western blot analysis using antibodies against phosphorylated CRKL (p-CRKL) and total CRKL (as a loading control).

    • Analysis: Quantify the band intensities to determine the concentration-dependent decrease in CRKL phosphorylation.

Tier 3: Mechanistic Elucidation

With a validated, cell-active hit, the focus shifts to understanding its mechanism of action and downstream cellular consequences.

a) Downstream Signaling Pathway Analysis:

  • Rationale: To determine how target inhibition by the compound affects cellular signaling cascades.

  • Protocol: Using the same cell model and treatment conditions as in the cell-based assay, perform Western blots for key downstream pathway proteins (e.g., for the ABL1 pathway, look at p-STAT5, p-ERK).

Hypothetical Signaling Pathway Diagram (ABL1 Inhibition):

Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) CRKL p-CRKL BCR_ABL->CRKL STAT5 p-STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Compound 3-(2-aminophenyl)-N- methylpropanamide Compound->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival CRKL->Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation

Sources

An In-Depth Technical Guide to the Derivatives and Analogues of 3-(2-aminophenyl)-N-methylpropanamide: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate the ability to bind to multiple, distinct biological targets through strategic modification. The 3-(2-aminophenyl)-N-methylpropanamide core is one such scaffold. While seemingly simple in its architecture, this molecule serves as a foundational blueprint for a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the known derivatives and analogues of this compound, moving beyond a mere catalog of compounds to elucidate the rationale behind their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships (SAR) that govern their interactions with various targets, including serotonin receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Histone Deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Core Moiety: this compound

The parent compound, this compound, is characterized by an aminophenyl ring linked via a propyl chain to an N-methylated amide. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1018506-37-0[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Predicted LogP 0.9474[1]

The structural features of this molecule, particularly the presence of a primary aromatic amine, a flexible alkyl chain, and a secondary amide, provide multiple points for chemical modification, making it an attractive starting point for the development of compound libraries with diverse pharmacological profiles.

Serotonin Receptor Modulation: Ring-Opened Analogues

Early investigations into analogues of this compound hinted at its potential to interact with the serotonergic system. A study on ring-opened serotonin analogues explored the structure-activity relationship of closely related compounds, providing valuable insights into the pharmacophore required for serotonin receptor activity.

Structure-Activity Relationship (SAR) at Serotonin Receptors

A key study investigated the impact of modifications to the propanamine side chain on serotonin D receptor affinity. The reduction of a carbonyl group in a related 3-oxo-propanamine analogue led to a significant decrease in affinity, suggesting the importance of this feature for receptor binding. However, subsequent removal of a phenolic hydroxyl group in 3-(2-aminophenyl)-propanamine resulted in a partial restoration of intrinsic activity.[2]

Of particular interest is a methoxylated derivative of a related series, 1-(N-piperidino)-3-(2-amino-phenyl)-3-oxo-propane, which was identified as a potent and purely competitive 5-HT antagonist with a pA2 value of 7.39.[2] This finding underscores the potential of the 2-aminophenylpropanamide scaffold in the design of serotonin receptor modulators. The data suggests that substitutions on the phenyl ring, particularly at the 5-position, can significantly influence the pharmacological profile, shifting the activity from agonistic to antagonistic.

Postulated Active Conformation

The research on these ring-opened analogues supports the hypothesis that the active conformation of serotonin features a stretched side chain.[2] This insight is crucial for the rational design of new derivatives, suggesting that maintaining a degree of conformational flexibility in the linker between the aromatic ring and the terminal nitrogen function is important for potent receptor interaction.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A New Avenue for Analgesia

The 2-aminophenyl propanamide scaffold has been extensively explored in the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for the treatment of chronic pain.[2] These efforts have yielded a wealth of SAR data and highly potent lead compounds.

General Synthesis of Aminophenyl Propanamide-Based TRPV1 Antagonists

The synthesis of these antagonists typically involves the coupling of a substituted 2-aminophenylpropanoic acid with a suitable amine. A general synthetic scheme is outlined below.

Synthesis of TRPV1 Antagonists cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product Substituted 2-nitrophenylpropanoic acid Substituted 2-nitrophenylpropanoic acid Amide Coupling Amide Coupling Substituted 2-nitrophenylpropanoic acid->Amide Coupling EDC, HOBt Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Coupling Nitro Reduction Nitro Reduction Amide Coupling->Nitro Reduction H2, Pd/C 2-Aminophenyl Propanamide Analogue 2-Aminophenyl Propanamide Analogue Nitro Reduction->2-Aminophenyl Propanamide Analogue

Caption: General synthetic workflow for 2-aminophenyl propanamide-based TRPV1 antagonists.

Detailed Experimental Protocol: Synthesis of a Representative TRPV1 Antagonist

The following protocol is adapted from the synthesis of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides.[2]

Step 1: Amide Coupling

  • To a solution of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (e.g., (2-amino-6-(trifluoromethyl)pyridin-3-yl)methanamine) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Characterization

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship of TRPV1 Antagonists

Extensive SAR studies have been conducted on this class of compounds, revealing key structural features that contribute to their high potency.

  • A-Region (Aminophenyl Ring): Introduction of a fluoro substituent at the 3-position and a methylsulfonylamino group at the 4-position of the phenyl ring generally leads to potent antagonism.

  • B-Region (Propanamide Linker): The propanamide moiety has been found to be superior to other linkers, such as thiourea, for both binding affinity and antagonist potency.

  • C-Region (Terminal Amine Moiety): The nature of the substituent on the terminal amine has a profound impact on activity. Hydrophobic substituents are generally preferred. For example, in a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) analogues, the introduction of a 4-methylpiperidine moiety resulted in a 100-fold increase in potency for capsaicin antagonism compared to the parent compound.[2]

Quantitative Biological Data for Representative TRPV1 Antagonists

The following table summarizes the biological activity of selected 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives as hTRPV1 antagonists.[2]

CompoundC-Region SubstituentKᵢ (CAP) (nM)IC₅₀ (pH) (nM)
Parent Compound 2-amino-6-(trifluoromethyl)pyridin-3-ylmethyl20126
45S 2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl0.3-
49S 2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl0.26.3

Histone Deacetylase (HDAC) Inhibitors: A Foray into Epigenetic Regulation

The versatile N-(2-aminophenyl)benzamide scaffold, a close analogue of the propanamide core, has been successfully employed in the design of potent and selective inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.

The N-(2-Aminophenyl)benzamide Pharmacophore in HDAC Inhibition

The N-(2-aminophenyl)benzamide moiety serves as an effective zinc-binding group, chelating the zinc ion in the active site of class I HDACs. This interaction is a critical determinant of inhibitory activity. The general structure of these inhibitors consists of a zinc-binding group, a linker, and a "capping" group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Pharmacophore Zinc-Binding Group N-(2-Aminophenyl)benzamide Linker Linker Zinc-Binding Group->Linker HDAC Active Site HDAC Active Site Zinc-Binding Group->HDAC Active Site Chelates Zinc Ion Capping Group Capping Group Linker->Capping Group Capping Group->HDAC Active Site Surface Interaction

Caption: Pharmacophoric elements of an N-(2-aminophenyl)benzamide-based HDAC inhibitor.

Synthesis of N-(2-Aminophenyl)benzamide HDAC Inhibitors

The synthesis of these inhibitors often involves the coupling of a suitably functionalized benzoic acid with o-phenylenediamine, followed by further modifications. A representative synthetic approach is depicted below.

Step 1: Amide Bond Formation

  • Activate a substituted benzoic acid (containing the linker and capping group precursors) by converting it to its acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with o-phenylenediamine in an appropriate solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to form the N-(2-nitrophenyl)benzamide intermediate.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of the intermediate to a primary amine using a standard reduction method, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with iron powder in the presence of an acid.

Step 3: Further Functionalization (if required)

  • The resulting N-(2-aminophenyl)benzamide can be further modified at the capping group position to generate a library of analogues.

SAR and Biological Activity of N-(2-Aminophenyl)benzamide HDAC Inhibitors

The SAR of this class of inhibitors has been extensively studied, leading to the identification of highly potent and selective compounds.

  • Zinc-Binding Group: The 2-aminobenzamide moiety confers selectivity for class I HDACs (HDAC1, 2, and 3).

  • Capping Group: The nature of the capping group significantly influences potency and isoform selectivity. Chiral oxazoline capping groups have been shown to yield potent inhibitors, with the 2-aminooxazolinyl unit being particularly effective for HDAC3-NCoR2 inhibition.

Quantitative Data for a Potent HDAC Inhibitor

The N-(2-aminophenyl)-benzamide derivative 15k from a study on chiral oxazoline-containing HDAC inhibitors demonstrated excellent potency and class I selectivity.

HDAC IsoformIC₅₀ (nM)
HDAC1 80
HDAC2 110
HDAC3-NCoR2 6
HDAC8 25,000
Other HDACs (4, 5, 6, 7, 9, 10, 11) > 2,000

This compound also demonstrated cellular activity by increasing histone H3K9 acetylation in human cell lines.

Future Directions and Conclusion

The this compound scaffold and its close analogues have proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. The exploration of this chemical space has led to the identification of potent modulators of serotonin receptors, TRPV1 channels, and HDAC enzymes. The wealth of SAR data generated for these analogues provides a solid foundation for the future design of even more potent and selective compounds.

Future research in this area could focus on:

  • Direct Derivatization: Systematic exploration of substitutions on the phenyl ring, the primary amine, and the N-methylpropanamide moiety of the core this compound structure to further probe its pharmacological potential.

  • Hybrid Molecules: The design of hybrid molecules that combine pharmacophoric elements from different classes of active compounds to achieve dual-target activity or improved pharmacokinetic profiles.

  • Computational Modeling: The use of in silico methods to guide the design of new analogues with enhanced affinity and selectivity for specific biological targets.

References

  • Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittel-Forschung, 33(12), 1628–1629. [Link]

  • Kim, C., Ann, J., Lee, S., Kim, E., & Lee, J. (2017). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of medicinal chemistry, 60(15), 6608–6621. [Link]

  • Spencer, J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803–6818. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Structure

3-(2-aminophenyl)-N-methylpropanamide (C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ) is a small molecule featuring a primary aromatic amine, a secondary amide, and a flexible propyl chain.[1][2] The accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including pharmaceutical research.

The structural features—an ortho-substituted benzene ring, a secondary amide linkage, and an aliphatic chain—give rise to a unique spectroscopic fingerprint. This guide will deconstruct the expected signals in ¹H NMR, ¹³C NMR, IR, and MS to provide a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The following predictions are based on established chemical shift values and coupling constants for similar functional groups.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the N-methyl group, and the amine and amide protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
Aromatic (4H)6.7 - 7.2Multiplet~7-84HThe protons on the ortho-substituted benzene ring will appear as a complex multiplet due to spin-spin coupling.
Amine (NH₂)~3.5 - 4.5Broad Singlet-2HThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.
Amide (NH)~6.0 - 7.0Broad Singlet/Triplet~51HThe amide proton signal is often broad and its multiplicity can be a triplet if coupling to the adjacent CH₂ group is resolved.
Methylene (α to C=O)~2.3Triplet~72HThese protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift.
Methylene (β to C=O)~2.8Triplet~72HThese protons are adjacent to the aromatic ring and will be shifted downfield.
N-Methyl (CH₃)~2.8Doublet~53HThe methyl group attached to the amide nitrogen will be a doublet due to coupling with the amide proton.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)~173The amide carbonyl carbon is characteristically found in this downfield region.
Aromatic (C-NH₂)~145The carbon atom attached to the electron-donating amino group will be shielded relative to the other aromatic carbons.
Aromatic (quaternary)~125The carbon atom of the aromatic ring that is attached to the propyl chain.
Aromatic (CH)115 - 130The four aromatic CH carbons will have distinct signals in this region.
Methylene (α to C=O)~36Aliphatic carbon adjacent to the carbonyl group.
Methylene (β to C=O)~30Aliphatic carbon adjacent to the aromatic ring.
N-Methyl (CH₃)~26The carbon of the N-methyl group.
NMR Experimental Protocol

A standard protocol for acquiring high-resolution NMR data would be as follows:

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O bonds.[5][6]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity Rationale
3400 - 3200N-H (amine & amide)StretchMedium-Strong, BroadThe primary amine will show two bands (symmetric and asymmetric stretching), while the secondary amide will show one. These may overlap.
3050 - 3000C-H (aromatic)StretchWeak-MediumCharacteristic stretching vibrations for C-H bonds on the benzene ring.
2950 - 2850C-H (aliphatic)StretchMediumStretching vibrations for the C-H bonds of the methylene and methyl groups.
~1640C=O (amide)StretchStrongThe amide I band is a very strong and characteristic absorption for amides.
~1550N-H (amide)BendMediumThe amide II band, resulting from N-H bending and C-N stretching.
1600 & 1475C=C (aromatic)StretchMediumCharacteristic skeletal vibrations of the benzene ring.
IR Spectroscopy Experimental Protocol

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z (mass-to-charge ratio) Predicted Fragment Ion Structure of Fragment Rationale
178[M]⁺[C₁₀H₁₄N₂O]⁺Molecular ion peak, corresponding to the intact molecule.
120[M - C₃H₆NO]⁺[C₇H₈N]⁺Loss of the N-methylpropanamide side chain.
106[C₇H₈N - NH₂]⁺[C₇H₆]⁺Loss of the amino group from the m/z 120 fragment.
72[C₃H₆NO]⁺[CH₃NHCOCH₂CH₂]⁺Cleavage of the bond between the aromatic ring and the side chain.
58[C₂H₄NO]⁺[CH₃NHCO]⁺Fragmentation of the amide portion.
Mass Spectrometry Experimental Protocol

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the predictive power of NMR, IR, and MS, researchers can confidently identify this molecule and assess its purity. The detailed interpretation of the expected spectral features, grounded in the principles of organic spectroscopy, serves as a valuable resource for scientists engaged in synthesis, quality control, and drug discovery. The provided experimental workflows represent standard best practices in the field, ensuring the acquisition of high-quality, reproducible data.

References

  • Pharmaffiliates. This compound. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide.... [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link]

  • Gowen, A. A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. [Link]

  • Al-Masoudi, N. A., et al. (2019). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-(2-aminophenyl)-N-methylpropanamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific compound, this document emphasizes robust, field-proven methodologies for determining its physicochemical properties. We will explore detailed protocols for kinetic and thermodynamic solubility assessment, a systematic approach to forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and the application of modern analytical techniques for quantification and degradant identification. The causality behind experimental choices is explained to ensure that the described protocols are self-validating systems. This guide is intended to be a practical resource for initiating a thorough developability assessment of this compound.

Introduction: Understanding the Molecule

This compound is a small molecule featuring a primary aromatic amine (aniline moiety) and a secondary amide functional group. The presence of these groups dictates its physicochemical behavior, including its solubility and susceptibility to degradation. The aromatic amine can undergo oxidation, while the amide bond is prone to hydrolysis under acidic or basic conditions. A thorough understanding of these properties is critical in early-stage drug development to mitigate risks associated with poor bioavailability, chemical instability, and the formation of potentially toxic degradation products.[1][2]

This guide will provide the necessary protocols to:

  • Determine the aqueous solubility profile.

  • Investigate the intrinsic stability under various stress conditions.

  • Identify potential degradation pathways and products.

  • Establish a stability-indicating analytical method.

Aqueous Solubility Characterization

A compound's aqueous solubility is a key determinant of its absorption and bioavailability.[3][4] It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights for drug discovery and development.[3][5][6]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[3][5][7] This is often the first solubility assessment in drug discovery.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7][8]

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.[6][8]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[5][8]

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.[5][8] The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true solubility of a compound when the solid form is in equilibrium with the dissolved form in a specific solvent.[4][9][10] This is a more accurate and relevant measure for formulation development.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, and 9).[9]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][9]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10] A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which aids in understanding its intrinsic stability and developing stability-indicating analytical methods.[2][11] The conditions for these studies are guided by the ICH Q1A(R2) and Q1B guidelines.[12][13][14][15]

Overview of Stress Conditions

The following stress conditions should be applied to this compound in both solid and solution states. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Stress ConditionRecommended ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C)Amide bond cleavage
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60°C)Amide bond cleavage
Oxidation 3% H₂O₂, ambient temperatureOxidation of the aromatic amine
Thermal Degradation Dry heat (e.g., 80°C)General thermal decomposition
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13]Photolytic degradation
Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photostability studies). For solid-state studies, expose the powder directly to heat and light.

  • Stress Application: Expose the samples to the conditions outlined in the table above. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[11]

Proposed Degradation Pathways

Based on the structure of this compound, the following degradation pathways are proposed:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[16][17][18][19] This would cleave the molecule into 3-(2-aminophenyl)propanoic acid and methylamine.

  • Oxidation: The primary aromatic amine is a potential site for oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products.[20][21][22] The presence of an electron-donating amino group makes the aromatic ring susceptible to oxidative degradation.

Analytical Methodologies

A robust analytical method is essential for accurately quantifying the parent compound and its degradation products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[23][24][25][26]

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection should be developed and validated. The method must demonstrate specificity, meaning it can resolve the parent peak from all degradation product peaks.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[6]

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

Characterization of Degradation Products

High-resolution LC-MS/MS is the preferred technique for identifying and characterizing unknown degradation products.[23][27][28]

  • Mass Determination: Obtain the accurate mass of the degradation products to propose their elemental composition.

  • Fragmentation Analysis: Perform MS/MS experiments to fragment the degradation products. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradants.[23]

Visualizations

Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) kinetic Kinetic Solubility (Nephelometry) sol_analysis Quantification (HPLC/LC-MS) kinetic->sol_analysis High-throughput screen thermo Thermodynamic Solubility (Shake-Flask) thermo->sol_analysis Equilibrium measurement end_sol Solubility Data sol_analysis->end_sol Solubility Profile stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_analysis Stability-Indicating HPLC stress->stab_analysis Monitor degradation characterization Degradant Characterization (LC-MS/MS) stab_analysis->characterization Identify unknowns end_stab Stability Data characterization->end_stab Stability Profile & Degradation Pathways start This compound start->kinetic start->thermo start->stress

Caption: Workflow for the comprehensive solubility and stability characterization.

Proposed Hydrolytic Degradation Pathway

G parent This compound product1 3-(2-aminophenyl)propanoic acid parent->product1 H+ or OH- H2O, Heat product2 Methylamine parent->product2 H+ or OH- H2O, Heat

Caption: Proposed hydrolytic degradation of the amide bond.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, conducting comprehensive forced degradation studies, and employing advanced analytical techniques, researchers can generate the critical data needed to assess the developability of this compound. The proposed degradation pathways serve as a starting point for the identification of potential impurities, ensuring a thorough understanding of the molecule's chemical behavior.

References

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Technical Guide: Predicted Mechanism of Action for 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document presents a scientifically-grounded prediction for the mechanism of action of the novel small molecule, 3-(2-aminophenyl)-N-methylpropanamide. Structural analysis reveals a classic pharmacophore consistent with zinc-dependent histone deacetylase (HDAC) inhibitors. The molecule comprises a 2-aminophenyl moiety, predicted to function as a zinc-binding group (ZBG), a propanamide linker, and an N-methyl cap. Based on this structural homology and supporting in silico analysis, we hypothesize that this compound functions as a Class I/II HDAC inhibitor. This guide outlines a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, proceeding from initial biochemical confirmation and cellular target engagement to in vivo proof-of-concept. Each proposed protocol is designed as a self-validating system, ensuring high-confidence data generation for critical decision-making in early-stage drug development.

Introduction: Structural Rationale for the HDAC Inhibition Hypothesis

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones and other proteins, they induce a more compact chromatin structure, leading to transcriptional repression.[1] The deregulation of HDAC activity is implicated in the pathogenesis of numerous cancers and other diseases, making them a validated target for therapeutic intervention.[1][2] Several HDAC inhibitors (HDACi) have been approved for clinical use, and they typically share a common pharmacophore: a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[3][4]

The chemical structure of this compound aligns remarkably well with this established HDACi pharmacophore.[4]

  • Zinc-Binding Group (ZBG): The ortho-aminobenzamide structure is a known zinc-chelating motif found in clinically evaluated HDAC inhibitors such as Mocetinostat (MGCD0103).[5] The primary amine of the 2-aminophenyl group is positioned to coordinate with the active site zinc ion.

  • Linker: The propanamide backbone provides the appropriate length and conformational flexibility to position the ZBG within the catalytic tunnel of the HDAC enzyme.

  • Cap Group: The terminal N-methyl group can engage in surface-level hydrophobic or van der Waals interactions at the rim of the active site, contributing to binding affinity and potentially isoform selectivity.

This strong structural correlation forms the basis of our primary hypothesis: this compound exerts its biological effects through the direct inhibition of HDAC enzymes.

In Silico Target Prediction & Docking Analysis

To computationally substantiate our hypothesis, an initial in silico screening is the logical first step.[6][7] This approach reverses the typical drug discovery paradigm; instead of screening compounds against a target, we screen the compound against a library of known biological targets to predict likely interactions.[6] Techniques like chemical similarity searching and panel docking can provide a rapid, cost-effective assessment of the compound's probable mechanism of action.[8]

A molecular docking simulation would be performed, modeling the binding of this compound into the crystal structures of various HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6). The primary objective is to determine if the compound can adopt a low-energy conformation within the active site and to visualize the specific interactions—most critically, the coordination of the 2-amino group with the catalytic zinc ion.

Table 1: Hypothetical In Silico Docking Scores for this compound against HDAC Isoforms

Target IsoformDocking Score (kcal/mol)Predicted Key Interactions
HDAC1 -8.9Zinc coordination (2-amino), H-bond with HIS142
HDAC2 -9.2Zinc coordination (2-amino), H-bond with HIS143
HDAC3 -8.5Zinc coordination (2-amino), H-bond with HIS131
HDAC6 -7.1Weaker zinc coordination, fewer pocket contacts
HDAC8 -6.8Steric clash with TYR306
SIRT1 (Class III) -4.5No zinc coordination, poor fit (NAD+ dependent)

Causality: The predicted negative binding energies, particularly for Class I HDACs (1, 2, 3), suggest a thermodynamically favorable interaction. A lower score for SIRT1, a mechanistically distinct NAD+-dependent deacetylase, would provide initial evidence for selectivity and validate that the mechanism is likely zinc-dependent.

Proposed Primary Mechanism of Action: HDAC Inhibition

Based on the structural pharmacophore and supportive in silico data, the primary predicted mechanism of action is the inhibition of Class I and/or Class II histone deacetylases. Inhibition of these enzymes prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more open chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including critical tumor suppressors like p21.[1] The downstream cellular consequences are potent anti-proliferative effects, such as cell cycle arrest, induction of differentiation, and apoptosis.[9]

HDAC_Inhibition_Pathway Compound 3-(2-aminophenyl)- N-methylpropanamide HDAC HDAC Enzyme (e.g., HDAC1/2) Compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcHistones Acetylated Histones (Hyperacetylation) Histones->AcHistones AcHistones->Histones HDAC Action Chromatin Relaxed Chromatin (Euchromatin) AcHistones->Chromatin GeneExp Gene Expression (e.g., p21) Chromatin->GeneExp CellEffects Cellular Outcomes GeneExp->CellEffects Arrest Cell Cycle Arrest CellEffects->Arrest Apoptosis Apoptosis CellEffects->Apoptosis

Caption: Proposed signaling pathway following inhibition of HDACs.

Experimental Validation Workflow

A sequential, stage-gated approach is essential for efficiently validating the predicted mechanism.[10] This workflow begins with direct biochemical assays, progresses to target confirmation in a cellular environment, and culminates in a proof-of-concept in vivo model.

Experimental_Workflow cluster_0 Stage 1: Biochemical Confirmation cluster_1 Stage 2: Cellular Validation cluster_2 Stage 3: In Vivo Proof-of-Concept S1_A Protocol 4.1.1 Pan-HDAC Activity Assay S1_B Protocol 4.1.2 Isoform Selectivity Profiling S1_A->S1_B Confirm Activity S2_A Protocol 4.2.1 Western Blot for Ac-Histones S1_B->S2_A Proceed if IC50 < 10µM S2_B Protocol 4.2.2 Cell Viability (MTT) Assay S2_A->S2_B Confirm Target Engagement & Phenotypic Effect S3_A Protocol 4.3.1 Tumor Xenograft Model S2_B->S3_A Proceed if Cellular EC50 < 25µM Done Done S3_A->Done Evaluate Anti-Tumor Efficacy

Caption: A stage-gated workflow for validating the predicted mechanism.

Stage 1: Biochemical Confirmation

Causality: This stage is designed to answer the most fundamental question: does the compound directly interact with and inhibit HDAC enzymes? A positive result here is a prerequisite for all further investigation. An integration of in silico screening and in vitro experimental validation is a common and effective strategy.[11][12]

Protocol 4.1.1: Pan-HDAC Activity Assay (Fluorometric)

  • Objective: To determine if the compound inhibits the activity of a broad-spectrum mixture of HDAC enzymes and to calculate its half-maximal inhibitory concentration (IC50).

  • Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer enzyme then cleaves the deacetylated substrate, releasing a fluorescent molecule.[13] The signal is inversely proportional to HDAC activity.

  • Materials:

    • This compound (Test Compound)

    • HeLa Nuclear Extract (as a source of Class I/II HDACs) or recombinant HDACs.[9]

    • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

    • Trichostatin A (TSA) or SAHA (Positive Control Inhibitor)[13]

    • HDAC Assay Buffer

    • Developer Solution (e.g., Trypsin)

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation 355 nm, Emission 460 nm)[13]

  • Procedure:

    • Prepare a serial dilution of the Test Compound (e.g., 100 µM to 1 nM) in HDAC assay buffer. Also prepare dilutions of the TSA positive control and a vehicle-only (DMSO) negative control.

    • In a 96-well plate, add 40 µL of HDAC Assay Buffer to each well.

    • Add 5 µL of each compound dilution, positive control, or vehicle control to the appropriate wells.

    • Add 5 µL of HeLa nuclear extract or recombinant HDAC enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer Solution containing TSA.

    • Incubate for 20 minutes at room temperature.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" blank from all readings.

    • Normalize the data by setting the vehicle control (maximum activity) to 100% and the highest concentration of TSA (maximum inhibition) to 0%.

    • Plot the normalized percent inhibition versus the log concentration of the Test Compound.

    • Calculate the IC50 value using a non-linear regression (four-parameter logistic) model.

Stage 2: Cellular Target Engagement & Phenotypic Effects

Causality: After confirming biochemical activity, it is crucial to verify that the compound can penetrate the cell membrane, engage its target (HDACs), and produce the expected biological outcome (cell death or growth arrest).

Protocol 4.2.1: Western Blot for Histone Hyperacetylation

  • Objective: To visually confirm that treatment with the compound leads to an accumulation of acetylated histones in a cellular context, a direct biomarker of HDAC inhibition.[14]

  • Principle: Western blotting uses antibodies to detect specific proteins.[15] We will probe for acetylated forms of Histone H3 and H4 in lysates from cells treated with the compound. An increase in the signal for acetylated histones indicates successful target engagement.

  • Materials:

    • HCT116 or other relevant cancer cell line

    • Test Compound

    • Cell lysis buffer, protease and phosphatase inhibitors

    • Primary antibodies: Rabbit anti-Acetyl-Histone H3 (Lys9/14), Rabbit anti-Acetyl-Histone H4, Mouse anti-β-actin (loading control).[14]

    • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

    • SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for resolving small histone proteins).[16]

    • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histone retention).[16]

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the Test Compound at various concentrations (e.g., 0.5x, 1x, 5x the determined IC50) for 18-24 hours. Include a vehicle control.

    • Harvest cells and lyse them using lysis buffer to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[14]

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies (e.g., anti-Acetyl-H3 and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Confirm that the β-actin loading control shows consistent band intensity across all lanes.

    • Observe for a dose-dependent increase in the band intensity for acetylated H3/H4 in the compound-treated lanes compared to the vehicle control.

Protocol 4.2.2: Cellular Viability (MTT) Assay

  • Objective: To quantify the anti-proliferative or cytotoxic effects of the compound on cancer cells.

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • HCT116 or other relevant cancer cell line

    • Test Compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or SDS-HCl solution).[21]

    • 96-well clear, flat-bottom plates

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of the Test Compound and treat the cells for 72 hours. Include a vehicle-only control and a "no cells" blank.

    • After incubation, remove the treatment media.

    • Add 100 µL of fresh media and 10 µL of MTT solution to each well.[21]

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cells" blank from all readings.

    • Normalize the data with the vehicle control representing 100% viability.

    • Plot percent viability versus log concentration of the Test Compound and calculate the EC50 value.

Stage 3: In Vivo Proof-of-Concept

Causality: This final stage aims to determine if the compound's cellular activity translates to anti-tumor efficacy in a living organism, providing a critical assessment of its therapeutic potential. Xenograft models are a standard for preclinical oncology research.[22][23]

Protocol 4.3.1: Human Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in an in vivo setting.

  • Principle: Human cancer cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[24] Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time compared to a vehicle-treated control group.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or Nude mice)

    • HCT116 cancer cells

    • Test Compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure (Abbreviated):

    • Subcutaneously inject HCT116 cells into the flank of each mouse.

    • Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at two different doses).

    • Administer the compound or vehicle according to a predetermined schedule (e.g., daily for 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for acetylated histones to confirm in vivo target engagement).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Use statistical analysis (e.g., ANOVA) to determine if the reduction in tumor growth in the treated groups is significant compared to the control group.

Conclusion

The structural characteristics of this compound strongly suggest a mechanism of action centered on the inhibition of histone deacetylases. The molecule's ortho-aminobenzamide head group is a well-established zinc-binding pharmacophore, providing a compelling rationale for this hypothesis. The multi-stage experimental plan detailed in this guide provides a rigorous and logical pathway to unequivocally validate this prediction. By systematically confirming biochemical activity, cellular target engagement, and in vivo efficacy, researchers can generate a high-confidence data package to support the continued development of this promising compound.

References

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-(2-aminophenyl)-N-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals. This in-depth technical guide explores the promising, yet uncharted, therapeutic landscape of 3-(2-aminophenyl)-N-methylpropanamide and its derivatives. In the absence of direct pharmacological data for this specific chemical entity, this document leverages a systematic, structure-based approach to identify and prioritize potential therapeutic targets. By dissecting the core pharmacophoric features of the aminophenylpropanamide scaffold and drawing parallels with known bioactive molecules, we present a compelling rationale for investigating its potential as a modulator of key pathological pathways. This guide provides not only a theoretical framework for target exploration but also detailed, actionable experimental workflows for robust target validation.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The this compound scaffold, while not extensively studied as a singular entity, is comprised of structural motifs frequently found in a diverse array of biologically active compounds. The inherent chemical functionalities—a primary aromatic amine, a flexible propanamide linker, and an N-methyl amide—suggest a high potential for forming critical interactions with various biological macromolecules. The 2-aminophenyl group, in particular, can serve as a versatile pharmacophoric element, participating in hydrogen bonding, pi-stacking, and cation-pi interactions, which are fundamental to molecular recognition at the active sites of many enzymes and receptors.

Derivatives of related structures, such as N-arylpropanamides and 2-aminophenyl analogs, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. This existing body of research provides a fertile ground for hypothesizing the therapeutic avenues that this compound derivatives might pursue.

Prioritizing a Landscape of Potential Therapeutic Targets

Based on a comprehensive analysis of structurally related compounds and established pharmacophore models, we have identified six high-priority therapeutic target classes for this compound derivatives. The following sections delve into the scientific rationale for each proposed target and outline a rigorous, multi-step approach to experimental validation.

Histone Deacetylases (HDACs): Epigenetic Modulation in Oncology and Beyond

Scientific Rationale: The 2-aminophenyl moiety is a well-established zinc-binding group present in several classes of HDAC inhibitors. This functional group can chelate the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity. The propanamide linker can position the aminophenyl group within the catalytic tunnel, while the N-methylpropanamide portion can interact with the surface-exposed residues of the enzyme, contributing to binding affinity and isoform selectivity. Given the crucial role of HDACs in regulating gene expression and their dysregulation in cancer and other diseases, HDAC inhibition represents a highly plausible mechanism of action for this compound class.

Experimental Validation Workflow:

Figure 1: Workflow for the validation of HDAC inhibition.

Protocol for Primary Pan-HDAC Enzymatic Assay:

  • Objective: To determine if the test compounds inhibit the activity of a mixture of human HDAC enzymes.

  • Materials: HeLa cell nuclear extract (as a source of HDACs), Fluor de Lys®-SIRT1 substrate (or similar fluorogenic HDAC substrate), developer solution, test compounds, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well plate, add the HDAC enzyme source.

    • Add the test compounds and the positive control to their respective wells.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Receptor Tyrosine Kinases (RTKs): Intervening in Aberrant Cell Signaling

Scientific Rationale: The aminophenyl core is a common feature in many ATP-competitive RTK inhibitors. It can form key hydrogen bond interactions with the hinge region of the kinase domain, a critical determinant of binding. The propanamide linker can project the rest of the molecule towards the solvent-exposed region or deeper into the hydrophobic pocket, influencing potency and selectivity. Dysregulation of RTK signaling is a hallmark of many cancers and other proliferative diseases, making them a prime target for therapeutic intervention.

Experimental Validation Workflow:

Figure 2: Workflow for the validation of RTK inhibition.

Protocol for Western Blot Analysis of RTK Phosphorylation:

  • Objective: To assess the ability of the test compounds to inhibit the phosphorylation of a specific RTK in a cellular context.

  • Materials: Cancer cell line overexpressing the target RTK, appropriate growth medium, growth factor (to stimulate the RTK), test compounds, lysis buffer, primary antibodies (total and phospho-specific for the RTK), and secondary antibodies.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Starve the cells in a low-serum medium to reduce basal RTK activity.

    • Pre-treat the cells with the test compounds for a specified time.

    • Stimulate the cells with the appropriate growth factor.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target RTK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated RTK to total RTK to determine the extent of inhibition.

DNA Methyltransferases (DNMTs): Reversing Epigenetic Silencing

Scientific Rationale: Certain N-aryl amide structures have been reported to possess DNMT inhibitory activity. The aminophenyl group could potentially interact with the catalytic pocket of DNMTs, interfering with the binding of the substrate, S-adenosylmethionine (SAM), or the DNA. Reversing aberrant DNA hypermethylation and reactivating tumor suppressor genes is a validated therapeutic strategy in oncology.

Experimental Validation Workflow:

Figure 3: Workflow for the validation of DNMT inhibition.

Inosine Monophosphate Dehydrogenase (IMPDH): A Target for Immunosuppression and Antiproliferative Therapy

Scientific Rationale: The propanamide linkage and the aromatic ring system bear some resemblance to the structural features of known IMPDH inhibitors. These compounds could potentially bind to the NAD+ cofactor site or an allosteric site on the enzyme, thereby inhibiting its activity. IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a critical target for immunosuppressive and anticancer agents.

Experimental Validation Workflow:

Figure 4: Workflow for the validation of IMPDH inhibition.

Cholinesterases (AChE and BChE): Modulating Neurotransmission in Neurodegenerative Diseases

Scientific Rationale: The overall structure of this compound, with its aromatic ring and amide linkage, shares some characteristics with known cholinesterase inhibitors. The aminophenyl group could interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), while the propanamide portion could extend into the catalytic gorge. Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Experimental Validation Workflow:

Figure 5: Workflow for the validation of cholinesterase inhibition.

Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain and Inflammation

Scientific Rationale: Some N-arylpropanamide derivatives have been identified as TRPV1 antagonists. The aminophenyl group could act as a "head" group, forming hydrogen bonds in the vanilloid binding pocket, while the propanamide linker and N-methyl group would constitute the "linker" and "tail" regions, interacting with hydrophobic residues. TRPV1 is a crucial ion channel involved in the detection and transmission of pain and inflammatory signals, making its antagonists promising candidates for novel analgesics.

Experimental Validation Workflow:

Figure 6: Workflow for the validation of TRPV1 antagonism.

Quantitative Data Summary and Future Directions

The following table summarizes the key in vitro assays and their respective readouts for the initial screening of this compound derivatives against the proposed target classes.

Therapeutic TargetPrimary In Vitro AssayKey Parameter
HDACs Fluorogenic Enzymatic AssayIC50 (nM or µM)
RTKs Kinase Glo® or similarIC50 (nM or µM)
DNMTs EpiQuik™ DNMT AssayIC50 (nM or µM)
IMPDH NADH Production AssayIC50 (nM or µM)
Cholinesterases Ellman's AssayIC50 (nM or µM)
TRPV1 Calcium Influx AssayIC50 (nM or µM)

The exploration of this compound derivatives represents a promising frontier in the quest for novel therapeutics. The structural motifs inherent to this scaffold suggest a high probability of interaction with one or more of the validated drug targets discussed in this guide. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these compounds, from initial hit identification to in vivo proof-of-concept. Through a dedicated and rigorous scientific approach, the full therapeutic potential of this intriguing class of molecules can be unlocked, paving the way for the development of next-generation medicines for a range of debilitating diseases.

References

A comprehensive list of references will be provided upon the initiation of a specific research program to ensure the inclusion of the most up-to-date and relevant literature. The following are representative examples of the types of sources that will be consulted:

  • HDAC Inhibitors

    • Title: Histone Deacetylase Inhibitors in Clinical Studies as Templ
    • Source: Molecules
    • URL: [Link]

    • Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs
    • Source: PubMed Central
    • URL: [Link]

  • RTK Inhibitors

    • Title: Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects
    • Source: Cleveland Clinic
    • URL: [Link]

    • Title: Receptor tyrosine kinase inhibitors in cancer
    • Source: PubMed Central
    • URL: [Link]

  • DNMT Inhibitors

    • Title: DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer
    • Source: IntechOpen
    • URL: [Link]

    • Title: What are DNA methyltransferase inhibitors and how do they work?
    • Source: P
    • URL: [Link]

  • IMPDH Inhibitors

    • Title: IMP Dehydrogenase: Structure, Mechanism and Inhibition
    • Source: PubMed Central
    • URL: [Link]

    • Title: What are IMPDH inhibitors and how do they work?
    • Source: P
    • URL: [Link]

  • Cholinesterase Inhibitors

    • Title: Cholinesterase Inhibitors
    • Source: St
    • URL: [Link]

    • Title: Cholinesterase inhibitors: Types, how they work, and side effects
    • Source: Medical News Today
    • URL: [Link]

  • TRPV1 Antagonists

    • Title: TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception
    • Source: PubMed Central
    • URL: [Link]

    • Title: What are TRPV1 antagonists and how do they work?
    • Source: P
    • URL: [Link]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-aminophenyl)-N-methylpropanamide, a compound of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a reliable two-step process commencing from the readily available precursor, 3-(2-nitrophenyl)propionic acid. The methodology involves an initial amidation reaction to form 3-(2-nitrophenyl)-N-methylpropanamide, followed by a catalytic hydrogenation to yield the final product. This document offers detailed experimental procedures, explains the rationale behind the chosen conditions, and provides a framework for the successful synthesis and purification of the target molecule.

Introduction

This compound is a substituted aminophenyl derivative that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. The presence of a primary aromatic amine and a secondary amide functionality makes it a versatile intermediate for further chemical modifications. This application note details a robust and reproducible two-step synthesis designed for laboratory-scale production. The chosen pathway prioritizes efficiency, yield, and the use of standard laboratory reagents and techniques.

Core Compound Properties

A summary of the key chemical identifiers and properties of the starting material, intermediate, and the final product is provided in Table 1.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
3-(2-Nitrophenyl)propionic acidC₉H₉NO₄195.17Solid
3-(2-Nitrophenyl)-N-methylpropanamideC₁₀H₁₂N₂O₃208.22Solid
This compoundC₁₀H₁₄N₂O178.23Solid/Oil

Table 1: Physicochemical Properties of Key Compounds

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved in two sequential steps:

  • Amidation: Activation of the carboxylic acid group of 3-(2-nitrophenyl)propionic acid followed by reaction with methylamine to form the corresponding N-methylamide.

  • Reduction: Catalytic hydrogenation of the nitro group of 3-(2-nitrophenyl)-N-methylpropanamide to the desired primary amine.

Reaction Scheme

Synthetic Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction start 3-(2-Nitrophenyl)propionic acid intermediate 3-(2-Nitrophenyl)-N-methylpropanamide start->intermediate  1. SOCl₂, cat. DMF  2. CH₃NH₂, Et₃N, DCM intermediate_ref 3-(2-Nitrophenyl)-N-methylpropanamide product This compound intermediate_ref->product  H₂, 10% Pd/C  Ethanol

Caption: Synthetic pathway for this compound.

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 3-(2-Nitrophenyl)-N-methylpropanamide cluster_step2 Step 2: Synthesis of this compound A Dissolve 3-(2-nitrophenyl)propionic acid in anhydrous DCM B Add catalytic DMF A->B C Add thionyl chloride dropwise at 0°C B->C D Stir at room temperature for 2-3 hours C->D E Concentrate in vacuo to obtain acyl chloride D->E F Dissolve acyl chloride in anhydrous DCM E->F G Cool to 0°C F->G H Add triethylamine and methylamine solution G->H I Stir and warm to room temperature H->I J Aqueous workup (HCl, NaHCO₃, brine) I->J K Dry over Na₂SO₄ and concentrate J->K L Purify by column chromatography K->L M Dissolve 3-(2-nitrophenyl)-N-methylpropanamide in ethanol N Add 10% Pd/C catalyst M->N O Purge with H₂ and stir under H₂ atmosphere N->O P Monitor reaction by TLC O->P Q Filter through Celite P->Q R Concentrate the filtrate Q->R S Purify by column chromatography if necessary R->S

Application Notes & Protocols for the Quantification of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 3-(2-aminophenyl)-N-methylpropanamide, a key chemical entity in pharmaceutical research and development. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and purity analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices. The methodologies are developed based on the physicochemical properties of the analyte and are designed to ensure accuracy, precision, and robustness in accordance with international regulatory standards.[1][2] This guide includes step-by-step protocols, data analysis procedures, method validation guidelines, and sample preparation techniques tailored for both pharmaceutical formulations and biological fluids.

Analyte Properties & Strategic Analytical Considerations

A thorough understanding of the analyte's chemical nature is the foundation of robust method development.[1][2] this compound (C₁₀H₁₄N₂O, Mol. Wt.: 178.23 g/mol ) is a small molecule possessing distinct functional groups that dictate the selection of an appropriate analytical strategy.[3][4]

  • Aromatic Phenyl Ring: This chromophore is responsible for the molecule's ultraviolet (UV) absorbance, making HPLC with UV detection a viable and accessible quantification method.

  • Primary Aromatic Amine (-NH₂): This basic functional group is readily protonated at acidic pH. This characteristic is crucial for:

    • Controlling retention in Reversed-Phase (RP) chromatography by manipulating mobile phase pH.

    • Facilitating highly efficient ionization via Electrospray Ionization (ESI) in positive mode for mass spectrometry.

  • Secondary Amide (-CONH-): This polar group contributes to the molecule's overall moderate polarity.

  • Physicochemical Data:

    • Molecular Formula: C₁₀H₁₄N₂O[3]

    • Molecular Weight: 178.23[3]

    • Topological Polar Surface Area (TPSA): 55.12 Ų[3]

    • Predicted LogP: 0.9474[3]

The moderate LogP value suggests that the compound is well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity. The presence of the basic amine group makes ESI-based LC-MS/MS an ideal choice for trace-level quantification due to its high sensitivity and specificity.[5][6]

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is designed for the accurate quantification of this compound in bulk drug substances and finished pharmaceutical products, where concentration levels are relatively high.

Principle of the Method

The separation is achieved on a C18 stationary phase, which retains the analyte based on hydrophobic interactions. An acidic mobile phase is employed to protonate the primary amine group, ensuring a single ionic species and leading to sharp, symmetrical peak shapes and reproducible retention times. Quantification is performed by measuring the analyte's UV absorbance and comparing it to that of a certified reference standard.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (ACS grade).

  • Milli-Q or HPLC-grade water.

2.2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5-3.0)Acidic pH ensures protonation of the analyte for sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient Isocratic: 70% A / 30% BA simple isocratic method is often sufficient for quality control assays. A gradient may be developed if separating from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLTo be optimized based on concentration and instrument sensitivity.
Detection λ 240 nmOptimal wavelength should be determined by analyzing a standard with a DAD to find the absorbance maximum.
Run Time 10 minutesSufficient to allow elution of the analyte and any potential impurities.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (Targeting 50 µg/mL): For a drug product, weigh and finely powder a representative number of units. Accurately weigh an amount of powder equivalent to 5 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Workflow and Data Analysis

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions inject Inject Standards & Samples prep_std->inject prep_smp Prepare Sample Solution (Dissolve & Filter) prep_smp->inject equilib Equilibrate HPLC System equilib->inject acquire Acquire Chromatographic Data (240 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate curve Generate Calibration Curve (Area vs. Conc.) integrate->curve quant Quantify Sample Concentration curve->quant G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep_std Spike Blank Matrix to Create Standards & QCs add_is Add Internal Standard (IS) & Precipitating Solvent prep_std->add_is prep_smp Aliquot Unknown Sample prep_smp->add_is vortex Vortex & Centrifuge add_is->vortex transfer Transfer Supernatant to Vial vortex->transfer inject Inject Sample transfer->inject acquire Acquire Data in MRM Mode inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Ratio vs. Conc.) ratio->curve quant Quantify Unknown Concentration curve->quant G center_node Validated Method spec Specificity spec->center_node lin Linearity & Range lin->center_node acc Accuracy acc->center_node prec Precision (Repeatability & Intermediate) prec->center_node loq LOQ / LOD loq->center_node rob Robustness rob->center_node stab Stability (Solution/Matrix) stab->center_node

Sources

Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Analysis of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the purity assessment of 3-(2-aminophenyl)-N-methylpropanamide, a key intermediate in pharmaceutical research and development. Purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This guide outlines two orthogonal chromatographic methods: a primary High-Performance Liquid Chromatography (HPLC) method for quantification of the active pharmaceutical ingredient (API) and its non-volatile impurities, and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and control of volatile and semi-volatile impurities. The protocols are designed to be robust and adhere to principles outlined in international regulatory guidelines, ensuring data integrity and scientific validity.

Introduction: The Imperative for Orthogonal Purity Analysis

In pharmaceutical development, the chemical purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. The presence of impurities, even in minute quantities, can alter the API's efficacy, stability, and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous analytical testing to characterize and control these impurities.[1][2][3]

This compound (MW: 178.23 g/mol , Formula: C₁₀H₁₄N₂O) is an aromatic amine derivative whose structural features—a primary aromatic amine and a secondary amide—make it susceptible to specific degradation pathways and may carry over impurities from its synthesis.[4][5] Its moderate polarity (LogP ≈ 0.94) makes it an ideal candidate for analysis by reversed-phase HPLC.[4] However, a single analytical technique may not be sufficient to detect all potential impurities. Therefore, this guide employs an orthogonal approach, using two distinct separation techniques to provide a comprehensive purity profile.

  • HPLC with UV detection serves as the primary method for assay determination and purity analysis of non-volatile related substances. Its high resolution and sensitivity make it the cornerstone of quality control.[6]

  • GC-MS is employed as a complementary technique, ideal for separating and identifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or low molecular weight synthetic by-products.[7][8][9]

This application note is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these methods effectively.

Characterization of the Analyte and Potential Impurities

A foundational step in developing a robust purity method is understanding the analyte's physicochemical properties and anticipating potential impurities.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[4]
Molecular Weight 178.23 g/mol [4]
Structure CNC(CCC1=CC=CC=C1N)=O[4]
Topological Polar Surface Area (TPSA) 55.12 Ų[4]
Predicted LogP 0.9474[4]

The structure contains a UV-active phenyl ring, making UV detection in HPLC a suitable choice. The presence of amine and amide groups provides sites for potential degradation via hydrolysis or oxidation.

Forced Degradation and Impurity Profiling

To ensure the analytical method is "stability-indicating," forced degradation studies are essential.[10][11] These studies deliberately stress the API under harsh conditions to generate potential degradation products, thereby proving the method's ability to separate these degradants from the main peak.[12][13][14]

Rationale for Stress Conditions:

  • Acid/Base Hydrolysis: Targets the amide linkage, which can hydrolyze to form the corresponding carboxylic acid and amine.

  • Oxidation: The primary aromatic amine is susceptible to oxidation, potentially forming nitroso, nitro, or colored polymeric impurities.

  • Thermal Stress: Evaluates the overall thermal stability of the molecule.

  • Photostability: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.[12]

The workflow for a forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API API Sample (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (Solid, 105°C) API->Thermal Expose to Photo Photolytic (UV/Vis Light) API->Photo Expose to HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Analyze Samples Base->HPLC_Analysis Analyze Samples Oxidation->HPLC_Analysis Analyze Samples Thermal->HPLC_Analysis Analyze Samples Photo->HPLC_Analysis Analyze Samples Peak_Purity Assess Peak Purity (e.g., DAD) HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance

Caption: Workflow for forced degradation studies.

Part I: Reversed-Phase HPLC Method for Purity and Assay

This RP-HPLC method is designed for the accurate quantification of this compound and the separation of its non-volatile impurities.

A. Principle of the Method

The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a buffered aqueous mobile phase and an organic modifier (acetonitrile) is employed. This approach ensures that both polar and non-polar impurities are effectively resolved from the main analyte peak. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity. The entire process is governed by system suitability tests to ensure the chromatographic system is performing adequately, as specified in USP General Chapter <621>.[15][16][17]

B. Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: 0.01 mg readability.

  • Volumetric Glassware: Class A.

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic Acid (ACS grade or higher)

    • Reference Standard: this compound (purity ≥ 99.5%)

C. Detailed Protocol

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 0.05 mg/mL): Pipette 2.5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. Chromatographic Conditions

ParameterConditionRationale
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the analyte; the chosen dimensions offer a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer and ion-pairing agent to improve peak shape for the primary amine. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program Time (min)% B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 240 nmChosen based on the UV absorbance maximum of the phenyl ring, providing good sensitivity.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Run Time 30 minutesSufficient to elute the main peak and any potential late-eluting impurities.

3. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution (0.05 mg/mL). The system is deemed suitable for use if it meets the criteria below, which are based on common industry practice and regulatory expectations.[18][19]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

4. Analysis and Calculation Inject the diluent (as a blank), followed by the sample solution. Identify the peak for this compound based on the retention time of the reference standard. Calculate the percentage of each impurity using the area normalization method.

% Impurity = (Areaimpurity / Total Areaall peaks) x 100

Assay (% w/w) = (Areasample / Areastd) x (Concstd / Concsample) x Puritystd

D. Method Validation Synopsis

This method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[20][21][22] Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from all known impurities and degradants generated during forced degradation studies. Peak purity should be assessed using a DAD.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the working concentration) with an R² value > 0.999.

  • Accuracy: Determined by spike-recovery studies at multiple levels (e.g., 50%, 100%, 150%).

  • Precision: Evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Established based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).

Part II: GC-MS Method for Volatile Impurity Profiling

This method is designed to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis or degradation of the API.

A. Principle of the Method

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for structural elucidation and identification via library searching. While some polar amines can exhibit poor peak shape in GC, direct analysis is often successful on modern inert columns; derivatization is a secondary option if needed.[23][24]

B. Instrumentation and Materials
  • GC-MS System: Agilent 7890B GC with 5977B MSD, or equivalent.

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents:

    • Methanol (GC grade)

    • Dichloromethane (GC grade)

    • Helium (carrier gas, 99.999% purity)

    • Reference standards for any known volatile impurities, if available.

C. Detailed Protocol

1. Preparation of Solutions

  • Sample Solution (approx. 5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with Methanol.

2. GC-MS Conditions

ParameterConditionRationale
Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µmA general-purpose, low-polarity column suitable for screening a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas. Constant flow mode provides stable retention times. Hydrogen can be a suitable alternative.[7][8]
Inlet Split mode (50:1), 250 °CSplit injection prevents column overloading with the main component. 250°C ensures efficient vaporization without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 50 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 minThe program starts at a low temperature to separate volatile impurities and ramps to a high temperature to elute less volatile components and clean the column.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
MS Source Temp 230 °CStandard temperature for EI source.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 35 - 450 amuCovers the expected mass range for potential impurities and the parent compound.

3. Analysis and Identification Inject the sample solution. After the run, analyze the resulting total ion chromatogram (TIC). For any peaks other than the solvent and the main analyte, obtain the mass spectrum. Identify the impurity by comparing its spectrum against a commercial mass spectral library (e.g., NIST). Confirmation should be done by analyzing an authentic standard of the suspected impurity if available.

Analytical_Workflow cluster_hplc Primary Purity Analysis cluster_gcms Volatile Impurity Analysis Sample API Sample of This compound HPLC_Prep Prepare Sample (1.0 mg/mL) Sample->HPLC_Prep GCMS_Prep Prepare Sample (5 mg/mL) Sample->GCMS_Prep HPLC_Run Inject into HPLC-UV HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity & Assay via Area % HPLC_Run->HPLC_Data Final_Report Comprehensive Purity Report HPLC_Data->Final_Report GCMS_Run Inject into GC-MS GCMS_Prep->GCMS_Run GCMS_Data Identify Unknowns via MS Library Search GCMS_Run->GCMS_Data GCMS_Data->Final_Report

Caption: Overall analytical workflow for purity assessment.

Conclusion

The combination of a validated, stability-indicating HPLC method and a complementary GC-MS screening method provides a robust analytical strategy for ensuring the purity, quality, and safety of this compound. The HPLC method is suitable for routine quality control, providing accurate assay values and quantification of non-volatile impurities. The GC-MS method is an invaluable tool for identifying potential volatile impurities that could be missed by HPLC, offering a deeper understanding of the overall impurity profile. Adherence to these protocols, grounded in the principles of regulatory guidelines, will generate reliable and defensible analytical data crucial for drug development professionals.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • ResearchGate. (2023). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. [Link]

  • ResearchGate. (2020). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2011). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry]. [Link]

  • ResearchGate. (2025). [Determination of primary aromatic amines in crayons gas chromatography-mass spectrometry] | Request PDF. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • National Institutes of Health. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • National Institutes of Health. (n.d.). N-methyl-N-phenylpropanamide. PubChem. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ResearchGate. (2018). (PDF) Isolation, Identification, and Chromatographic Separation of N-Methyl Derivatives of Glycoluril. [Link]

  • National Institutes of Health. (n.d.). N-Methylpropanamide. PubChem. [Link]

  • National Institutes of Health. (2025). Derivative-Based Non-Target Identification of DNA-Reactive Impurities with Fragment Ion Filtering. [Link]

  • MDPI. (n.d.). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. [Link]

  • National Institutes of Health. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

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Application Notes and Protocols: Investigating 3-(2-aminophenyl)-N-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential in Epigenetic Modulation

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with therapeutic potential is a cornerstone of drug discovery. The compound 3-(2-aminophenyl)-N-methylpropanamide presents an intriguing, yet underexplored, chemical architecture. While direct biological data for this specific molecule is not extensively documented, its structural motifs, particularly the N-(2-aminophenyl)-amide core, are hallmarks of a class of compounds with significant therapeutic relevance: Histone Deacetylase (HDAC) inhibitors.[1][2][3][4]

HDACs are a family of enzymes crucial to the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[3] Dysregulation of HDAC activity is a common feature in various cancers and other diseases, making them a prime target for therapeutic intervention. The N-(2-aminophenyl)-benzamide moiety is a well-established zinc-binding group found in several potent and selective Class I HDAC inhibitors.[1][2][3][4] This structural feature is thought to chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their function.

This application note, therefore, puts forth the hypothesis that this compound may function as an HDAC inhibitor. We provide a structured guide for researchers to investigate this hypothesis, from initial in vitro enzymatic assays to cell-based functional and viability studies. The following protocols are designed to be robust and self-validating, providing a clear path to characterizing the potential of this compound in the context of cancer therapeutics.

Hypothesized Mechanism of Action

We propose that this compound acts as an HDAC inhibitor. The primary amine of the 2-aminophenyl group is hypothesized to coordinate with the zinc ion in the catalytic pocket of HDAC enzymes, a mechanism shared by other N-(2-aminophenyl)-benzamide-based inhibitors.[1][2] Inhibition of HDACs would lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit cancer cell proliferation.

HDAC_Inhibition cluster_0 HDAC Active Site HDAC Histone Deacetylase (HDAC) Deacetylated Histone Deacetylated Histone HDAC->Deacetylated Histone Zinc Zn2+ Zinc->HDAC Cofactor Histone Acetylated Histone Substrate Histone->HDAC Binds to active site Compound This compound Compound->Zinc Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation (Anti-Ac-H3, Anti-H3) E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Caption: Workflow for the cell-based histone acetylation assay.

Protocol 3: Antiproliferative Activity Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. [5][6][7] Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., A549, SF268) [1]* Complete cell culture medium

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • 96-well clear or opaque-walled microplate

  • Microplate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and a positive control. Include a vehicle control.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.

Data Analysis:

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) using a non-linear regression model.

CompoundCell LineGI50 (µM) - Hypothetical Data
This compoundA549To be determined
This compoundSF268To be determined
Doxorubicin (Positive Control)A549~0.1-1

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of this compound as a potential HDAC inhibitor. Positive results from these assays, such as potent in vitro HDAC inhibition, induction of histone hyperacetylation in cells, and antiproliferative activity against cancer cell lines, would provide strong evidence for its therapeutic potential.

Further investigations could include selectivity profiling against different HDAC isoforms, in vivo efficacy studies in animal models of cancer, and pharmacokinetic and toxicological assessments. The exploration of this and similar scaffolds could lead to the discovery of novel and effective epigenetic modulators for the treatment of cancer and other diseases.

References

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link]

  • Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. RSC Medicinal Chemistry. [Link]

  • Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry. [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 3-(2-Aminophenyl)-N-methylpropanamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(2-Aminophenyl)-N-methylpropanamide in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. This compound is a bifunctional scaffold of significant interest, particularly as a precursor to the esteemed 1,4-benzodiazepine core. The benzodiazepine framework is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2]

The intrinsic reactivity of this compound, featuring a nucleophilic aniline moiety and a readily cyclizable N-methylamide, allows for facile intramolecular cyclization to construct the seven-membered diazepine ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this valuable building block, with a focus on the preparation of 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one.

Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-(2-nitrophenyl)propanoic acid. This process involves the reduction of the nitro group followed by the amidation of the carboxylic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reagents Reagents & Conditions start 3-(2-Nitrophenyl)propanoic Acid step1 Catalytic Hydrogenation (H2, Pd/C) start->step1 intermediate 3-(2-Aminophenyl)propanoic Acid step1->intermediate step2 Amidation (EDC, HOBt, Methylamine) intermediate->step2 product This compound step2->product reagent1 H2 (gas), 10% Pd/C Methanol, rt reagent2 EDC, HOBt, DIPEA Methylamine (aq. solution) DMF, 0 °C to rt

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 3-(2-Aminophenyl)propanoic Acid

This protocol details the catalytic hydrogenation of 3-(2-nitrophenyl)propanoic acid to the corresponding aniline. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[3]

Materials:

  • 3-(2-Nitrophenyl)propanoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the amidation of 3-(2-aminophenyl)propanoic acid with methylamine using a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 3-(2-Aminophenyl)propanoic acid

  • Methylamine (40% solution in water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-aminophenyl)propanoic acid (1.0 eq) in DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) followed by the dropwise addition of methylamine solution (1.5 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application: Synthesis of 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

The primary application of this compound is its use as a direct precursor to 1,4-benzodiazepine derivatives through intramolecular cyclization. The presence of the primary amine and the secondary amide in the same molecule allows for an acid-catalyzed intramolecular nucleophilic attack of the amine onto the amide carbonyl group, followed by dehydration to form the seven-membered ring.

Workflow for the Intramolecular Cyclization

Cyclization_Workflow cluster_reagents Reagents & Conditions start 3-(2-Aminophenyl)-N- methylpropanamide step1 Acid-Catalyzed Intramolecular Cyclization start->step1 product 1-Methyl-1,3,4,5-tetrahydro- 2H-1,4-benzodiazepin-2-one step1->product reagent1 p-Toluenesulfonic acid (cat.) Toluene, Dean-Stark trap, reflux

Caption: Intramolecular cyclization to form the benzodiazepine core.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

This protocol details the acid-catalyzed cyclization of this compound to form 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one. p-Toluenesulfonic acid is used as the catalyst, and a Dean-Stark apparatus is employed to remove the water formed during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one as a solid.

Expected Results and Characterization

The successful synthesis of the target compounds can be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected YieldPhysical State
3-(2-Aminophenyl)propanoic AcidC₉H₁₁NO₂165.19>95%Solid
This compoundC₁₀H₁₄N₂O178.2370-85%Solid
1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-oneC₁₀H₁₂N₂O176.2260-75%Solid

Spectroscopic Data for 1-Methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (Predicted and based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.00 (m, 4H, Ar-H), 4.55 (br s, 1H, NH), 3.45 (t, J = 7.0 Hz, 2H, CH₂-N), 3.05 (s, 3H, N-CH₃), 2.70 (t, J = 7.0 Hz, 2H, CH₂-C=O).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 145.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-C), 122.0 (Ar-CH), 120.0 (Ar-CH), 50.0 (CH₂-N), 36.0 (N-CH₃), 30.0 (CH₂-C=O).

  • IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1660 (amide C=O stretch), 1600, 1500 (aromatic C=C stretch).[4][5]

  • Mass Spectrometry (ESI+): m/z 177.1 [M+H]⁺.

Conclusion

This compound serves as a highly effective and strategically important building block for the synthesis of 1,4-benzodiazepine derivatives. The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of the building block itself and its subsequent application in the construction of a key heterocyclic scaffold. The methodologies are robust and utilize standard laboratory reagents and techniques, making them accessible to a broad range of synthetic chemists. The ability to efficiently generate complex molecular architectures from readily available starting materials underscores the value of this compound in both academic research and industrial drug development.

References

  • Jain, P., & Kumar, A. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3245-3266. Available from: [Link]

  • Singh, A., Palakollu, V., Pandey, A., Kanvah, S., & Sharma, S. (2016). Green synthesis of 1,4-benzodiazepines over La2O3 and La(OH)3 catalysts: possibility of Langmuir–Hinshelwood adsorption. RSC Advances, 6(103), 101416-101423. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21864639, 2H-1,4-Benzodiazepin-2-one. Retrieved January 20, 2026 from [Link].

  • PrepChem (2023). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved January 20, 2026 from [Link].

  • Wang, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(32), 20658-20663. Available from: [Link]

  • Organic Chemistry Portal (2021). Amine synthesis by nitro compound reduction. Retrieved January 20, 2026 from [Link]

  • Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342.
  • NIST (2023). Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved January 20, 2026 from [Link]

  • Kumar, R., et al. (2013). FTIR Analysis of Some Pills of Forensic Interest. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 708-715.

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Application Notes and Protocols for the Selective N-Acylation of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the selective N-acylation of 3-(2-aminophenyl)-N-methylpropanamide, a key transformation for synthesizing derivatives with significant potential in pharmaceutical and materials science research. The acylation of primary aromatic amines is a fundamental reaction in organic synthesis, often employed to install protecting groups or to modulate the biological activity of a lead compound.[1] This document details two robust protocols: a standard Schotten-Baumann approach and a highly efficient 4-DMAP catalyzed method. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer guidance on reaction monitoring, product purification, and safety. The causality behind procedural choices is explained to empower researchers to adapt these methods for various acylating agents and substrates.

Introduction: The Rationale for Selective Acylation

The molecule this compound features two distinct nitrogen nucleophiles: a primary aromatic amine (aniline) and a secondary aliphatic amide. The selective acylation of the primary amine is crucial for targeted molecular design. The aniline nitrogen is significantly more nucleophilic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. This inherent difference in reactivity allows for highly chemoselective modification.[2][3]

Acylated derivatives of such scaffolds are prevalent in medicinal chemistry. The resulting amide bond is exceptionally stable and is a cornerstone of many pharmaceutical agents.[4] This modification can alter a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

This guide presents two reliable methods for this transformation:

  • Protocol A: A classic base-mediated acylation, often referred to as the Schotten-Baumann reaction, which is effective for reactive acylating agents like acyl chlorides.[5][6][7]

  • Protocol B: A 4-(Dimethylamino)pyridine (DMAP) catalyzed acylation, which offers significantly accelerated reaction rates, especially when using less reactive acylating agents such as acid anhydrides.[8][9][10]

Mechanistic Insights: The Chemistry of N-Acylation

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The acylation of an amine is a nucleophilic acyl substitution reaction.[5]

Base-Mediated Acylation (Schotten-Baumann Conditions)

In the presence of an acyl chloride and a non-nucleophilic base like triethylamine (Et₃N) or pyridine, the reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the primary aromatic amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[6][11]

  • Elimination: This intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The added base (e.g., triethylamine) neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. This step is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium toward the product.[12]

DMAP-Catalyzed Acylation

4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions, often by several orders of magnitude.[8][9] Its efficacy stems from a different mechanistic pathway involving the formation of a highly reactive intermediate.

  • Formation of the N-Acylpyridinium Intermediate: The catalytic cycle begins with the rapid nucleophilic attack of DMAP on the acylating agent (e.g., acetic anhydride). This forms a highly reactive and resonance-stabilized N-acylpyridinium salt.[8][9][13] This intermediate is a far more potent acylating agent than the starting anhydride.

  • Acyl Group Transfer: The primary amine of the substrate then attacks the activated carbonyl carbon of the N-acylpyridinium salt.

  • Product Formation and Catalyst Regeneration: The acyl group is transferred to the amine, forming the desired N-acyl product and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle.[9][10]

DMAP Catalytic Cycle cluster_main DMAP-Catalyzed Acylation Cycle DMAP DMAP Catalyst Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylatingAgent Acylating Agent (e.g., Ac₂O) AcylatingAgent->Intermediate + DMAP (Fast) Product Acylated Product (R-NH-Acyl) Intermediate->Product + Substrate (R-NH₂) (Rate-Determining Step) Substrate Substrate (R-NH₂) Product->DMAP Catalyst Regeneration

Figure 1: Catalytic cycle of DMAP in acylation reactions.

Experimental Protocols

Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Acyl chlorides are corrosive and react violently with water; handle with extreme care under anhydrous conditions.[14][15] Organic solvents are flammable.[16]

Materials and Equipment
Reagent/MaterialPurpose
This compoundStarting Material (Substrate)
Acylating Agent (e.g., Acetyl Chloride)Source of the acyl group
Acid Anhydride (e.g., Acetic Anhydride)Alternative acylating agent (for Protocol B)
Triethylamine (Et₃N) or PyridineBase (for Protocol A)
4-(Dimethylamino)pyridine (DMAP)Nucleophilic Catalyst (for Protocol B)
Dichloromethane (DCM), AnhydrousReaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching/Neutralizing Agent
Brine (Saturated aq. NaCl)Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica Gel (230-400 mesh)Stationary Phase for Chromatography
Hexanes / Ethyl AcetateMobile Phase for TLC and Chromatography
Round-bottom flasks, Magnetic stirrer, Stir barsReaction Vessels
Septa, Needles, SyringesFor inert atmosphere and reagent addition
Ice BathTemperature Control
Separatory FunnelFor Liquid-Liquid Extraction
Rotary EvaporatorSolvent Removal
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Glass Chromatography ColumnProduct Purification
Protocol A: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is suitable for reactive acylating agents like acetyl chloride or benzoyl chloride.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0 °C using an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution over 5-10 minutes.[4] A white precipitate of triethylammonium hydrochloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC).[17] Use a solvent system like 1:1 Hexanes:Ethyl Acetate. The product should have a higher Rf value than the starting amine.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase with brine, then dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure acylated product.[8]

Protocol B: DMAP-Catalyzed Acylation with an Acid Anhydride

This protocol is ideal for less reactive anhydrides and provides excellent yields under mild conditions.

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv). Dissolve these in anhydrous DCM.

  • Reagent Addition: Add the acid anhydride (1.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol A.

Experimental Workflow start Start: Setup setup 1. Dissolve Substrate, Base, & Catalyst in DCM start->setup cool 2. Cool to 0 °C (Protocol A) setup->cool For Protocol A add_reagent 3. Add Acylating Agent (Acyl Chloride or Anhydride) setup->add_reagent For Protocol B cool->add_reagent react 4. Stir at Room Temp add_reagent->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Quench with aq. NaHCO₃ monitor->workup Complete extract 7. Extract with DCM workup->extract dry 8. Dry (MgSO₄) & Concentrate extract->dry purify 9. Purify via Flash Column Chromatography dry->purify product End: Pure Product purify->product

Figure 2: General experimental workflow for N-acylation.

Data Presentation and Expected Outcomes

The choice of acylating agent and protocol will influence reaction times and yields. The following table provides representative data based on common acylation reactions.

Acylating AgentProtocolBase (equiv)Catalyst (equiv)Typical TimeTypical Yield
Acetyl ChlorideAEt₃N (1.2)None1-2 h>90%
Benzoyl ChlorideAPyridine (1.2)None2-4 h>90%
Acetic AnhydrideBEt₃N (1.5)DMAP (0.1)2-6 h>95%
Succinic AnhydrideBEt₃N (1.5)DMAP (0.1)4-8 h>85%

Troubleshooting

  • No Reaction or Slow Conversion:

    • Cause: Insufficiently reactive acylating agent or deactivation of the amine by adventitious acid.

    • Solution: Switch from Protocol A to Protocol B (use DMAP). Ensure all reagents and solvents are anhydrous. Use a stronger base if necessary.

  • Formation of Multiple Products:

    • Cause: Potential for di-acylation or side reactions if conditions are too harsh.

    • Solution: Add the acylating agent slowly and at a lower temperature (0 °C). Use stoichiometric amounts of the acylating agent.

  • Difficult Purification:

    • Cause: Product and starting material have similar polarity.

    • Solution: Optimize the solvent system for column chromatography. If the product is a solid, recrystallization may be an effective alternative to chromatography.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • BenchChem. (2025). The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757.
  • Ishihara, K., & Nakashima, D. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 232-235.
  • Al-Sehemi, A. G., Al-Amri, R. S. A., & Irfan, A. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121.
  • Kuyama, H., & Nishimura, O. (2007). Selective acylation of primary amines in peptides and proteins. Journal of the American Society for Mass Spectrometry, 18(11), 1933-1941.
  • Osuna Gálvez, A., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826–1829.
  • Ranu, B. C., Dey, S. S., & Hajra, A. (2002). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Green Chemistry, 4(6), 554-556.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Acetyl chloride.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetic acid.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • NCERT. (n.d.). Amines.
  • Gálvez, A. O., Schaack, C. P., Noda, H., & Bode, J. W. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

Sources

Purification of 3-(2-aminophenyl)-N-methylpropanamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note & Protocol: High-Purity Isolation of 3-(2-aminophenyl)-N-methylpropanamide via Automated Flash Column Chromatography >

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude synthetic reaction mixture. The target compound, featuring both a primary aromatic amine and a secondary amide, presents unique purification challenges, including potential for strong interaction with standard silica gel, leading to poor recovery and peak tailing. This guide details a robust normal-phase flash column chromatography method that incorporates a mobile phase modifier to ensure high purity and yield. We will cover the foundational principles, a step-by-step experimental protocol, and critical troubleshooting strategies tailored for researchers, scientists, and professionals in drug development.

Introduction and Purification Rationale

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure comprises a basic primary aromatic amine and a polar secondary amide. When purifying such compounds using standard silica gel chromatography, the acidic nature of silanol groups (Si-OH) on the stationary phase can lead to strong, non-ideal interactions with the basic amine moiety.[1][2] This acid-base interaction often results in significant peak tailing, where a portion of the analyte is retained longer than the main band, leading to broad peaks, poor separation from impurities, and reduced product recovery.[3][4][5][6]

To overcome this challenge, this protocol employs a normal-phase silica gel stationary phase with a mobile phase containing a small percentage of a basic modifier, triethylamine (TEA). The TEA acts as a competing base, effectively neutralizing the active silanol sites on the silica surface and minimizing the secondary interactions with the target amine.[1][3] This approach leads to symmetrical peak shapes, improved resolution, and accurate isolation of the desired product.

Foundational Principles of the Chromatographic Separation

The success of this purification hinges on optimizing the selectivity between the target compound and potential impurities, which may include unreacted starting materials or side-products.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm) is selected for its high surface area and resolving power.

  • Mobile Phase Strategy: A gradient elution using a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate, EtOAc) provides the necessary range in polarity to elute the compound of interest while separating it from impurities.

  • The Role of the Modifier: The addition of 0.5-1% triethylamine (TEA) to the mobile phase is the critical element. TEA, being a stronger base, preferentially interacts with the acidic silanol groups on the silica, preventing the target amine from tailing and ensuring a sharp, symmetrical elution profile.[1][7]

Materials and Reagents

Material/ReagentGrade/SpecificationRecommended Supplier
Crude Sample This compoundN/A (User-Synthesized)
Silica Gel Flash Grade, 40-63 µm Particle SizeStandard Laboratory Supplier
Ethyl Acetate (EtOAc) HPLC GradeStandard Laboratory Supplier
Hexane HPLC GradeStandard Laboratory Supplier
Triethylamine (TEA) Reagent Grade, ≥99%Standard Laboratory Supplier
Dichloromethane (DCM) ACS GradeStandard Laboratory Supplier
TLC Plates Silica Gel 60 F254Standard Laboratory Supplier
Flash Chromatography System Automated, with UV-Vis DetectorGeneric System
Rotary Evaporator Standard Laboratory EquipmentGeneric System

Detailed Experimental Protocol

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is essential to develop an appropriate solvent system using TLC. This allows for rapid optimization of the separation conditions. Aromatic amines can be visualized on TLC plates using various methods.[8][9][10]

  • Prepare TLC Chambers: Prepare two chambers with a filter paper wick.

    • System A: 70:30 Hexane:EtOAc

    • System B: 70:30:1 Hexane:EtOAc:TEA

  • Spot Plates: Dissolve a small amount of the crude reaction mixture in DCM. Spot two separate TLC plates.

  • Develop Plates: Place one plate in each chamber and allow the solvent front to travel approximately 80% of the plate height.

  • Visualize and Analyze:

    • Remove plates and mark the solvent front.

    • Visualize under UV light (254 nm).

    • Observe the difference in spot shape and retention factor (Rf) between the two systems. The spot corresponding to the amine product should be significantly sharper and less streaked in System B.

    • Target Rf: Aim for an Rf value of 0.25 - 0.35 for the target compound in the TEA-modified system for optimal separation on the column. Adjust the EtOAc percentage if necessary.

Column Preparation and Sample Loading

This protocol utilizes a dry loading technique, which often provides superior resolution compared to wet (liquid) injection, especially for samples with limited solubility in the initial mobile phase.

  • Select Column Size: Choose a silica column size appropriate for the mass of the crude material to be purified (e.g., a 40 g column for 400-800 mg of crude material).

  • Prepare Sample Slurry:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).

    • Add approximately 2-3 times the mass of the crude sample in silica gel to this solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.[11][12][13][14][15] Ensure the powder is completely dry.

  • Load the Column: Transfer the silica-adsorbed sample into an empty solid load cartridge compatible with your flash chromatography system.

Flash Chromatography Execution
  • System Setup:

    • Install the packed silica column and the solid load cartridge onto the automated flash system.

    • Prime all solvent lines to ensure no air is in the system.

    • Solvent A: Hexane

    • Solvent B: 99:1 Ethyl Acetate:Triethylamine

  • Method Programming:

    • Equilibration: Equilibrate the column with 100% Solvent A for at least 2 column volumes (CV).

    • Elution Gradient: Program a linear gradient based on your TLC analysis. A typical starting gradient is:

      • 0-2 CV: 0% B (Isocratic hold)

      • 2-12 CV: 0% to 60% B (Linear gradient)

      • 12-15 CV: 60% B (Isocratic hold)

      • 15-17 CV: 100% B (Column wash)

    • Flow Rate: Set an appropriate flow rate for the selected column size (e.g., 40 mL/min for a 40 g column).

    • Detection: Set the UV detector to monitor at 254 nm and 280 nm.

  • Run and Fraction Collection: Start the run. The system will automatically collect fractions based on the UV signal (slope and threshold).

Post-Run Analysis
  • Analyze Fractions: Use TLC (with the TEA-modified solvent system) to analyze the collected fractions and identify those containing the pure product.

  • Pool and Concentrate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator. The presence of TEA will slightly increase the boiling point; however, it is sufficiently volatile to be removed under vacuum.[11][13]

Purification Workflow Diagram

The following diagram outlines the complete workflow for the purification process.

PurificationWorkflow Crude Crude 3-(2-aminophenyl)- N-methylpropanamide TLC TLC Analysis (Hex/EtOAc +/- TEA) Crude->TLC DryLoad Prepare Dry Load Sample (Adsorb on Silica) TLC->DryLoad Optimal solvent system found Setup Setup Flash System (Column, Solvents, Method) DryLoad->Setup Run Execute Gradient Elution & Collect Fractions Setup->Run Analyze Analyze Fractions via TLC Run->Analyze Decision Fractions Pure? Analyze->Decision Pool Pool Pure Fractions Decision->Pool  Yes Repurify Pool & Repurify Mixed Fractions Decision->Repurify No Evap Solvent Evaporation (Rotovap) Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Expected Results and Troubleshooting

ParameterExpected Outcome
Crude TLC (No TEA) Tailing/streaking spot for the product.
Crude TLC (With TEA) Symmetrical, well-defined spot for the product.
Target Rf (TLC) 0.25 - 0.35
Flash Chromatogram Symmetrical peak corresponding to the target compound, well-resolved from impurities.
Final Purity >95% (confirmable by NMR or LC-MS)
ProblemPotential CauseSolution
Peak Tailing in Flash Run Insufficient TEA concentration or highly acidic impurities on the crude sample.Increase TEA concentration in Solvent B to 1.5-2%. Pre-treat crude sample by filtering through a small plug of basic alumina if necessary.
Poor Separation Inappropriate gradient slope.Run a shallower gradient (e.g., 0-40% B over 15 CV) to increase resolution. Ensure the target compound's Rf was optimal in the initial TLC screen.
No Product Elutes Mobile phase is not polar enough; compound is strongly adsorbed.Increase the final concentration of Solvent B in the gradient. Consider switching to a more polar solvent system (e.g., DCM/Methanol with TEA).[1]
Product Elutes at Solvent Front Mobile phase is too polar.Decrease the starting percentage of Solvent B or use a less polar solvent than EtOAc.

Conclusion

This application note provides a validated and robust method for the purification of this compound using automated flash column chromatography. The key to success is the mitigation of undesirable secondary interactions between the basic amine analyte and the acidic silica stationary phase by incorporating triethylamine as a mobile phase modifier. This strategy ensures the isolation of a high-purity product with excellent recovery and is broadly applicable to the purification of other basic aromatic amines.

References

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Across International. (2024, January 12). Procedures for Rotary Evaporation.
  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Anonymous. (n.d.). Standard Operating Procedure Rotary Evaporator in the P.O.W.E.R. Laboratory.
  • Anonymous. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
  • RSC Publishing. (2010, June 24). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Anonymous. (n.d.). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
  • Anonymous. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • YouTube. (n.d.). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Biotage. (2023, February 10). How can I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.

Sources

Safe handling and storage procedures for 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 3-(2-aminophenyl)-N-methylpropanamide

Introduction

This compound is a chemical compound with the CAS number 1018506-37-0 and a molecular formula of C₁₀H₁₄N₂O.[1][2] As a useful research chemical, its application in drug development and scientific research necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[2] This document provides a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon available safety data and established best practices for handling related chemical classes, namely aromatic amines and amides.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, preliminary hazard information has been identified. The compound is classified with the GHS pictogram GHS07, indicating it may cause less serious health effects.[1] The signal word associated with this compound is "Warning".[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Given that this compound is a primary aromatic amine, it is crucial to consider the potential hazards associated with this class of compounds. Primary aromatic amines are a matter of concern due to their potential carcinogenicity and mutagenicity.[3] Therefore, occupational exposure should be minimized through strict adherence to safety protocols.[3]

Personal Protective Equipment (PPE)

Due to the identified hazards, the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, as the substance is harmful upon dermal absorption (H312).[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.To prevent inhalation, as the substance is harmful if inhaled (H332).[1]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.[4] For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the event of accidental exposure.

Safe Handling Procedures

Adherence to the following procedures is essential for the safe handling of this compound.

Protocol for Handling Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment used.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Temperature: Store this compound in a refrigerator at 2-8°C.[1][2]

  • Container: Keep the container tightly closed and sealed in a dry place.[1][5]

  • Atmosphere: For long-term storage, consider an inert atmosphere, as aromatic amines can undergo atmospheric oxidation, which may lead to discoloration.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[5]

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[5]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

  • If Inhaled: Remove from exposure and move to fresh air.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Dispose of contents and container to an approved waste disposal plant.[5]

  • Labeling: Ensure waste containers are clearly labeled with the contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Diagram 1: Safe Handling Workflow

This diagram outlines the essential steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound A Receiving & Initial Inspection B Secure Storage (2-8°C, Dry, Sealed) A->B Store Immediately C Pre-Handling (Risk Assessment & PPE) B->C Prepare for Use D Handling in Engineering Control (Fume Hood) C->D Proceed with Caution E Post-Handling (Decontamination & Hand Washing) D->E After Experiment F Waste Collection (Labeled Hazardous Waste) D->F During Experiment E->B Return to Storage G Final Disposal (Approved Facility) F->G Scheduled Pickup

Caption: Workflow for handling this compound.

Diagram 2: Emergency Response for Accidental Exposure

This flowchart details the immediate actions to be taken in case of accidental exposure to this compound.

Emergency Response for Accidental Exposure Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Wash with Soap & Water Remove Contaminated Clothing Skin->WashSkin RinseEyes Rinse with Water (15 mins) Eye->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir CallPoisonCenter Call POISON CENTER or Doctor Immediately Ingestion->CallPoisonCenter SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical CallPoisonCenter->SeekMedical

Caption: Emergency response flowchart for accidental exposure.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • 1018506-37-0 | this compound. (n.d.). ChemScene.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • Cyanamide,(3-aminophenyl)methyl- SDS, 210642-31-2 Safety Data Sheets. (n.d.). ECHEMI.
  • 11 - SAFETY DATA SHEET. (2024, September 6).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26).
  • 1018506-37-0| Chemical Name : this compound. (n.d.). Pharmaffiliates.
  • Amines. (n.d.). NCERT.

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Cell-based assay protocols using 3-(2-aminophenyl)-N-methylpropanamide analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Characterization of 3-(2-aminophenyl)-N-methylpropanamide Analogues as Novel Epigenetic Modulators

Abstract

This guide provides a comprehensive framework for the cellular characterization of this compound analogues, a chemical scaffold with potential activity as Histone Deacetylase (HDAC) inhibitors. As epigenetic modifiers, HDAC inhibitors represent a significant class of therapeutic agents, particularly in oncology, by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis.[1][2] This document, intended for researchers in drug discovery and development, details a logical, tiered approach to assay development. We present protocols for primary assays to confirm target engagement and assess overall cytotoxicity, followed by secondary mechanistic assays to elucidate the specific phenotypic consequences of compound activity, such as apoptosis induction and cell cycle modulation. Each protocol is grounded in established scientific principles, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for HDAC Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histones and various non-histone proteins.[2][3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2] In many cancers, HDACs are overexpressed or aberrantly recruited, leading to the silencing of tumor suppressor genes.[4]

Small molecule inhibitors targeting HDACs can reverse this effect, inducing histone hyperacetylation. This relaxes the chromatin structure, facilitating the re-expression of silenced genes, including those that regulate critical cellular processes like the cell cycle (e.g., p21) and apoptosis.[1][5] The this compound scaffold and its analogues share structural similarities with known HDAC inhibitors, such as Mocetinostat (MGCD0103), suggesting they may function through this mechanism.[6] Therefore, a systematic evaluation of their biological activity is warranted, beginning with direct measurement of HDAC inhibition in a cellular context.

HDAC_Mechanism cluster_0 Normal Gene Silencing cluster_1 Mechanism of HDAC Inhibitors HDAC HDAC Enzyme Histone Histone Protein HDAC->Histone Deacetylation Acetyl Acetyl Group Histone->Acetyl DNA_Inactive Condensed Chromatin (Gene Transcription OFF) Histone->DNA_Inactive leads to DNA_Active Open Chromatin (Gene Transcription ON) DNA_Active->Histone Acetylation (HATs) HDACi 3-(2-aminophenyl)-N- methylpropanamide Analogue (HDAC Inhibitor) HDAC_Blocked HDAC Enzyme (Blocked) HDACi->HDAC_Blocked Binds & Inhibits Histone_Hyper Hyperacetylated Histone HDAC_Blocked->Histone_Hyper Prevents Deacetylation DNA_Reactivated Open Chromatin (Tumor Suppressor Gene Expression ON) Histone_Hyper->DNA_Reactivated leads to

Figure 1: Mechanism of Action for HDAC Inhibitors.

Primary Assays: Target Engagement and Cytotoxicity Screening

The initial phase of characterization involves confirming that the compounds engage their intended target within the cell and determining their general effect on cell health and proliferation. This is a critical screening funnel to identify potent and active analogues for further study.

Primary_Assay_Workflow start Start: Candidate Analogues assay_hdac Protocol 2.1: In-Cell HDAC Activity Assay start->assay_hdac assay_via Protocol 2.2: Cell Viability Assay start->assay_via data_ec50 Determine EC50 (Target Engagement) assay_hdac->data_ec50 data_ic50 Determine IC50 (Cytotoxicity) assay_via->data_ic50 decision Potent & Active? data_ec50->decision data_ic50->decision proceed Proceed to Secondary Mechanistic Assays decision->proceed Yes stop Stop or Redesign Analogue decision->stop No

Figure 2: Workflow for Primary Screening of Analogues.

Protocol 2.1: In-Cell Histone Deacetylase (HDAC) Activity Assay

This assay directly measures the ability of the test compounds to inhibit endogenous Class I and II HDACs within intact cells. We recommend a luminescence-based assay for its high sensitivity and broad dynamic range.[4][7]

  • Principle: This protocol utilizes a cell-permeable, luminogenic substrate. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin. Luciferase then uses aminoluciferin to produce light, and the resulting luminescent signal is inversely proportional to HDAC inhibitor activity.[8][9]

  • Materials:

    • Cancer cell line of interest (e.g., HCT116 colon cancer, Jurkat T-cell leukemia)

    • White, opaque 96-well or 384-well assay plates

    • HDAC-Glo™ I/II Assay & Lysis Buffer (Promega) or similar

    • Test compounds (analogues) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a white-walled assay plate at a pre-optimized density and culture overnight to allow for attachment and recovery.

    • Compound Treatment: Prepare a serial dilution of the this compound analogues. Add the compounds to the cells and include wells for "no compound" (100% activity) and positive control inhibitor (0% activity). Incubate for a defined period (e.g., 4-24 hours).

    • Reagent Preparation: Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.

    • Assay Reaction: Add a volume of HDAC-Glo™ I/II Reagent equal to the culture medium volume in each well. Mix briefly on an orbital shaker.

    • Incubation: Incubate the plate at room temperature for 15-30 minutes to lyse the cells and allow the enzymatic reaction to proceed.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Scientist's Note (Trustworthiness): The inclusion of a potent, well-characterized HDAC inhibitor like Trichostatin A (TSA) is crucial.[10] It serves as a positive control to validate that the assay system can detect HDAC inhibition and provides a benchmark against which the potency of your novel analogues can be compared.

  • Data Analysis:

    • Normalize the data: (Signal of test well - Signal of positive control) / (Signal of no-compound control - Signal of positive control) * 100 = % HDAC Activity.

    • Plot % HDAC Activity against the log of compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration required to inhibit HDAC activity by 50%.

Protocol 2.2: Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compounds on cell viability, providing a quantitative measure of cytotoxicity (IC₅₀). ATP-based luminescent assays are highly sensitive as they measure the metabolic activity of living cells.[11]

  • Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. This assay uses a thermostable luciferase to catalyze the formation of light from ATP and luciferin. The luminescent signal is proportional to the amount of ATP present.[12]

  • Materials:

    • Cell line and culture medium

    • Clear-bottom, white-walled 96-well plates

    • CellTiter-Glo® 2.0 Assay (Promega) or similar ATP-based assay

    • Test compounds and a vehicle control (e.g., DMSO)

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in the assay plate at an optimized density and culture overnight.

    • Compound Treatment: Add serial dilutions of the test analogues to the cells. Incubate for a period relevant to the expected mechanism of action (e.g., 48-72 hours for cytotoxic effects).

    • Reagent Equilibration: Thaw the CellTiter-Glo® reagent and equilibrate to room temperature.

    • Assay Reaction: Remove plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® reagent equal to the culture medium volume.

    • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Scientist's Note (Expertise): The incubation time for cytotoxicity assays is a critical parameter. An initial 72-hour endpoint is common for anti-proliferative agents, as it allows for multiple cell doubling times, but shorter time points (e.g., 24, 48 hours) can provide valuable information on the kinetics of the cytotoxic response.[11][13]

  • Data Presentation:

Compound IDCell LineIC₅₀ (µM)
Analogue 1HCT1161.2
Analogue 2HCT1160.8
Analogue 3HCT1165.4
Analogue 1Jurkat0.9
Analogue 2Jurkat0.5
Analogue 3Jurkat3.1

Secondary Assays: Uncovering the Mechanism of Cell Death

Once potent analogues with cytotoxic activity are identified, the next step is to determine the specific cellular mechanism responsible for the observed loss of viability. For HDAC inhibitors, the most common mechanisms are the induction of apoptosis and cell cycle arrest.[14]

Secondary_Assay_Logic start Potent Analogue Identified (Low IC50) question How does it induce cytotoxicity? start->question apoptosis Protocol 3.1: Caspase-3/7 Activity Assay question->apoptosis cellcycle Protocol 3.2: Cell Cycle Analysis (Flow Cytometry) question->cellcycle result_apop Increased Caspase Activity? (Apoptosis Induction) apoptosis->result_apop result_cycle Accumulation in G1/G2? (Cell Cycle Arrest) cellcycle->result_cycle conclusion Build Mechanistic Profile: - Apoptotic Induction - Cell Cycle Arrest - Both result_apop->conclusion result_cycle->conclusion

Figure 3: Decision logic for secondary mechanistic assays.

Protocol 3.1: Apoptosis Assessment via Caspase-3/7 Activity

Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[15] Measuring their activity provides a direct and quantifiable marker of apoptosis induction.

  • Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. In apoptotic cells, activated caspases cleave the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a luminescent signal proportional to caspase activity.[9]

  • Materials:

    • Cell line, culture medium, and test compounds

    • White-walled 96-well assay plates

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

    • Luminometer plate reader

  • Step-by-Step Methodology:

    • Cell Seeding & Treatment: Seed and treat cells with the test analogues at concentrations around their IC₅₀ value for a suitable time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Assay Reaction: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours.

    • Data Acquisition: Measure luminescence with a plate reader.

  • Scientist's Note (Expertise): It is beneficial to run a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of caspase activity, as the apoptotic cascade is a dynamic process. The signal may decrease at later time points as cells undergo secondary necrosis.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

HDAC inhibitors frequently cause cell cycle arrest at the G1/S or G2/M checkpoints.[1] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on DNA content.[16]

  • Principle: Propidium Iodide is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[16] Cells in the G2 or M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.

  • Materials:

    • Cells and test compounds

    • Phosphate-buffered saline (PBS)

    • Ice-cold 70% ethanol (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds at relevant concentrations (e.g., 1x and 5x IC₅₀) for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells to ensure the entire population is analyzed. Wash the cells with cold PBS.

    • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix overnight or for at least 2 hours at -20°C. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity.[16]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase staining solution.

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • Scientist's Note (Trustworthiness): It is crucial to gate out cell doublets and aggregates during data analysis, as two G1 cells stuck together can be incorrectly identified as a single G2/M cell.[17] This is typically done by plotting the fluorescence area (FL2-A) versus fluorescence width (FL2-W) and gating on the single-cell population.

  • Data Analysis: Using the flow cytometry software's cell cycle analysis platform, deconvolve the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Conclusion

The suite of assays described in this guide provides a robust, multi-parametric approach to characterize the cellular activity of this compound analogues. By systematically confirming on-target HDAC inhibition, quantifying cytotoxic potency, and dissecting the downstream mechanisms of cell cycle arrest and apoptosis, researchers can build a comprehensive biological profile of these compounds. This integrated data package is essential for lead optimization and for making informed decisions in the progression of novel epigenetic modulators toward therapeutic development.

References

  • Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical Pharmacology.
  • Cai, W., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • ResearchGate. (2023). Mechanism of action of HDAC inhibitors. ResearchGate. Available at: [Link]

  • CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. CD BioSciences. Available at: [Link]

  • Patsnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Ganesan, A., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Cai, W., et al. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]

  • Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

  • University of Aberdeen. (n.d.). Cell Cycle Tutorial Contents. University of Aberdeen. Available at: [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]

  • Sotomayor, E., & Borrello, I. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. Available at: [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

  • PubChem. (n.d.). N-(2-aminoacetyl)-3-(2-aminophenyl)propanamide. PubChem. Available at: [Link]

  • Fournel, M., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • BioAgilytix. (n.d.). Cell-Based Assays. BioAgilytix. Available at: [Link]

  • ProtaGene. (n.d.). Cell-based Assays. ProtaGene. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Passeron, T., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-aminophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing troubleshooting guides and optimized protocols to enhance your yield and product purity.

The synthesis of this compound is typically achieved through a two-step process: first, the amide coupling of 3-(2-nitrophenyl)propanoic acid with methylamine, followed by the selective reduction of the aromatic nitro group. Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides in-depth solutions to overcome these hurdles.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. The initial step involves forming the robust amide bond, followed by the more delicate reduction of the nitro group to the desired aniline.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 3-(2-nitrophenyl)propanoic Acid C N-methyl-3-(2-nitrophenyl)propanamide A->C Coupling Reagent (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) B Methylamine (CH3NH2) B->C D This compound (Final Product) C->D Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., EtOH/H2O)

Caption: General two-step synthesis pathway for this compound.

Part 1: Troubleshooting the Amide Coupling Reaction

The formation of the amide bond between a carboxylic acid and an amine is one of the most fundamental reactions in medicinal chemistry. However, the direct condensation is challenging due to the formation of a non-reactive ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is essential.[2] This section addresses common issues encountered during the synthesis of N-methyl-3-(2-nitrophenyl)propanamide.

Q1: My amide coupling reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in amide coupling reactions typically stem from four key areas: inefficient carboxylic acid activation, suboptimal reaction conditions, reagent quality, or side reactions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: The "best" reagent is often substrate-dependent.[3] For routine couplings, carbodiimides like EDC are cost-effective. For more challenging or sterically hindered substrates, uronium-based reagents like HATU often provide higher yields but are more expensive.[4][5]

  • Stoichiometry and Order of Addition: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine. The standard and most reliable order of addition is to pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine. This minimizes side reactions where the coupling reagent reacts directly with the amine.

  • Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid byproduct formed during the reaction, driving the equilibrium towards the product.[6] Use 2-3 equivalents of the base.

  • Solvent Purity: Aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (MeCN) are standard.[4] Ensure they are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, reducing your yield.

  • Temperature and Reaction Time: Most amide couplings proceed efficiently at room temperature.[6] If the reaction is sluggish (as monitored by TLC or LC-MS), gentle heating (40-50°C) can be beneficial. However, excessive heat can promote side reactions, including racemization if chiral centers are present.[5]

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

Answer: Side reactions are a common cause of reduced yield and purification difficulties. The primary culprits depend on your chosen coupling reagent.

  • With Carbodiimides (EDC, DCC): The main side reaction is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. To suppress this, an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is almost always recommended. These additives trap the activated intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.

  • With Uronium/Aminium Reagents (HATU, HBTU): A potential side reaction is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. As mentioned in Q1, ensuring the carboxylic acid is pre-activated before adding the amine is the most effective way to prevent this.

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester (Stable Intermediate) O_acylisourea->Active_Ester Trapping N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) HOBt->Active_Ester Amide Amide (R-CONH-R') Active_Ester->Amide Amine Attack Amine Amine (R'-NH2) Amine->Amide

Caption: Role of HOBt in suppressing N-acylurea byproduct formation.

Comparative Table of Common Coupling Reagents
ReagentAdvantagesDisadvantagesByproduct Removal
EDC (Water-soluble)Cost-effective; water-soluble byproducts are easily removed with an aqueous wash.[5]Can lead to N-acylurea formation; requires an additive (e.g., HOBt).Simple aqueous workup.
DCC (Non-water-soluble)Inexpensive and effective.Byproduct (DCU) is insoluble in most organic solvents and must be filtered off.Filtration.
HATU High reactivity, fast reaction times, low rates of racemization.[3]Expensive; potential for guanidinium side reaction.Typically requires chromatography.
Acid Chloride (via SOCl₂)Very reactive, inexpensive.[6]Harsh conditions (heat, strong reagents) may not be suitable for complex molecules.[5]Requires careful quenching and workup.
Optimized Protocol for Amide Coupling

This protocol utilizes EDC and HOBt, a robust and widely applicable method.

  • Reaction Setup: To a solution of 3-(2-nitrophenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add DIPEA (3.0 eq) to the mixture, followed by a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).

  • Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-methyl-3-(2-nitrophenyl)propanamide can be purified by silica gel chromatography if necessary.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a classic transformation with many available methods.[7][8] The primary challenge in this step is to achieve complete reduction of the nitro group without affecting the amide functionality.

Q3: My nitro reduction is incomplete, or I'm observing multiple products. How can I improve the selectivity and conversion?

Answer: Incomplete reduction or side product formation often points to issues with the catalyst/reagent activity or the reaction conditions.

Troubleshooting Steps:

  • Method Selection: The two most reliable and chemoselective methods for this transformation are catalytic hydrogenation and metal-mediated reduction.[7]

    • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, as the only byproduct is water. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable H₂ gas and pyrophoric catalyst. Incomplete reactions can result from a poisoned or low-activity catalyst. Ensure you are using a fresh, high-quality catalyst and that the solvent is appropriate (EtOH, MeOH, or EtOAc are common).

    • Metal Reduction (Fe/NH₄Cl): This method is operationally simple, inexpensive, and very effective.[9] It is performed in a protic solvent mixture like ethanol/water and is generally very selective. Incomplete reactions usually result from insufficient equivalents of the metal or an incorrect pH.

  • Reaction Monitoring: The progress of the reduction can be easily monitored by TLC. The starting nitro compound is typically a UV-active spot (often yellow), while the resulting aniline has a different Rf and may require staining (e.g., with ninhydrin) to visualize.

  • Avoiding Over-reduction: The amide bond is generally stable to most nitro reduction conditions. However, harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) must be avoided , as they will readily reduce both the nitro group and the amide to an amine.[10]

Comparative Table of Selective Reduction Methods
MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C (5-10 mol%)Very clean, high yield, simple workup (filtration).[7]Requires H₂ gas handling; catalyst can be pyrophoric and expensive.
Transfer Hydrogenation Hydrazine, Pd/CAvoids the use of H₂ gas.[11]Hydrazine is highly toxic.
Metal Reduction Fe powder, NH₄ClInexpensive, operationally simple, high functional group tolerance.[7][9]Workup involves filtering a large amount of iron salts; can be messy on a large scale.
Metal/Acid Reduction SnCl₂·2H₂OEffective and common in literature.Generates tin waste, which is toxic and requires careful disposal.
Optimized Protocol for Nitro Group Reduction

This protocol uses the iron/ammonium chloride method, which is robust, scalable, and avoids the need for hydrogenation equipment.

  • Reaction Setup: In a round-bottom flask, suspend N-methyl-3-(2-nitrophenyl)propanamide (1.0 eq) in a 4:1 mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. The reaction is often accompanied by a color change from yellow to colorless or grey. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be taken up in an organic solvent (like ethyl acetate) and washed with water to remove any remaining inorganic salts. Dry the organic layer, filter, and concentrate to yield the crude this compound, which can be further purified by crystallization or chromatography.

Part 3: FAQs on Purification and General Synthesis

Q4: What are the best practices for purifying the final product, this compound?

Answer: The final product is a primary aniline, which can be prone to air oxidation, sometimes leading to discoloration over time. Purification strategy depends on the impurities present.

  • Crystallization: If the crude product is of reasonable purity (>90%), crystallization is an excellent method for obtaining highly pure material. Solvents to explore include ethyl acetate/hexanes or toluene.

  • Silica Gel Chromatography: This is the most versatile method. Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. Note that anilines can sometimes streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can mitigate this by neutralizing acidic sites on the silica.

  • Aqueous Wash: An acid-base extraction can be effective. The product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to re-extract the purified product back into an organic solvent.

Q5: How can I confirm the identity and purity of my final product?

Answer: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR: This will confirm the structure of the molecule. Key signals to look for are the appearance of the -NH₂ protons (a broad singlet that can exchange with D₂O) and the upfield shift of the aromatic protons compared to the nitro-precursor.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).[12]

  • LC-MS or HPLC: This is the best method to assess purity by quantifying the area percentage of the product peak relative to any impurities.

Q6: I am considering scaling up this synthesis. What are the major challenges I should anticipate?

Answer: Scaling up introduces challenges related to safety, cost, and reaction management.

  • Amide Coupling: On a large scale, using expensive reagents like HATU becomes economically unviable. Switching to a more cost-effective method, such as activating the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂), is common in process chemistry.[5]

  • Nitro Reduction: While catalytic hydrogenation is very clean, handling large volumes of hydrogen gas poses significant safety risks. The Fe/NH₄Cl reduction is often preferred for its operational simplicity, but managing the large volume of iron sludge during workup can be a major challenge at scale.

  • Heat Management: Both the amide coupling and the nitro reduction can be exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature and prevent thermal runaways.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link][11]

  • Dell’Erba, C., Novi, M., Petrillo, G., & Tavani, C. (1992). Reduction of Nitroarenes to Anilines in Basic Alcoholic Media. Journal of the Chemical Society, Perkin Transactions 2, (10), 1773-1777. [Link][13]

  • PrepChem. (2017). Synthesis of 3-(2-nitrophenyl)propionic acid. [Link][14]

  • Gondru, R., et al. (2020). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ACS Omega, 5(33), 20993–21000. [Link][9]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link][2]

  • Vale, J. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3535–3544. [Link][7]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link][8]

  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?[Link][1]

  • Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5798-5801. [Link][4]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-142. [Link][3]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link][10]

Sources

Technical Support Center: Troubleshooting Low Purity in 3-(2-Aminophenyl)-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the synthesis of 3-(2-aminophenyl)-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve purity issues encountered during this specific amide bond formation. Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure you can achieve high purity and consistent results.

Understanding the Core Challenge: The Bifunctional Starting Material

The synthesis of this compound involves the coupling of 3-(2-aminophenyl)propanoic acid and methylamine. The primary challenge arises from the starting material, which contains two distinct amine functionalities: a primary aliphatic-like amine (once the carboxylic acid is activated) and an aromatic amine (the aniline moiety). The aniline amine, while less nucleophilic, can compete with the intended methylamine, leading to undesired side reactions, oligomerization, and complex purification profiles.

Diagram 1: Proposed Synthetic Pathways

cluster_0 Problematic Direct Route cluster_1 Recommended Protected Route A 3-(2-aminophenyl) propanoic acid B Activated Intermediate A->B Coupling Agent (e.g., EDC) D Desired Product (Low Yield & Purity) B->D Attack by Methylamine E Polymeric Side Products B->E Self-reaction / Attack by aniline amine C Methylamine C->D P1 Protect Aniline Amine (e.g., with Boc anhydride) P2 N-Boc-3-(2-aminophenyl) propanoic acid P1->P2 P3 Activated Intermediate (Protected) P2->P3 Coupling Agent (e.g., HATU) P5 Protected Product P3->P5 Attack by Methylamine P4 Methylamine P4->P5 P6 Final Product (High Purity) P5->P6 Deprotection (e.g., TFA)

Caption: Comparison of direct vs. protected routes for synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common experimental observations and provides a logical framework for troubleshooting.

Q1: My reaction is messy, with multiple unidentified spots on TLC/LC-MS and a low yield of the desired product. What is the most likely cause?

A1: Uncontrolled Reactivity of the Aniline Amine

This is the most frequent issue. Without a protecting group on the 2-aminophenyl moiety, the activated carboxylic acid can react with the aniline amine of another molecule.

  • Causality: The activated ester intermediate is highly electrophilic. While methylamine is a stronger nucleophile, the high local concentration of the starting material can favor intermolecular side reactions, leading to dimers, oligomers, and a complex mixture that is difficult to purify.

  • Solution: The most robust solution is to protect the aniline amine before the amide coupling step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under coupling conditions and its straightforward removal.

Protocol: Protection of the Aniline Moiety
  • Dissolution: Dissolve 3-(2-aminophenyl)propanoic acid (1.0 eq) in a suitable solvent like a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Boc Protection: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(2-aminophenyl)propanoic acid.

  • Validation: Confirm the structure by ¹H NMR and LC-MS before proceeding to the coupling step.

Q2: My reaction forms a significant white precipitate that is insoluble in most organic solvents. What is it and how can I avoid it?

A2: N-acylurea Byproduct Formation

This is a classic issue when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]

  • Causality: The O-acylisourea intermediate, formed upon activation of the carboxylic acid, is highly reactive. If the nucleophilic attack by the amine is slow, this intermediate can rearrange into a stable, insoluble N-acylurea byproduct.[1] This depletes the activated acid and complicates purification.

  • Solution:

    • Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive enough to couple with the amine.

    • Change Coupling Reagent: Switch to a uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient and its byproducts are water-soluble, simplifying the workup.[2][3]

Diagram 2: N-Acylurea Side Reaction Pathway

cluster_0 Carbodiimide Activation and Side Reaction Acid R-COOH Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC Product Desired Amide Intermediate->Product + Amine (Fast) Byproduct N-Acylurea (Byproduct) Intermediate->Byproduct Rearrangement (Slow Amine Addition) Amine R'-NH2

Caption: Formation of N-acylurea byproduct from EDC activation.

Q3: My reaction shows low conversion with significant starting acid remaining, even when using a protected starting material. What should I check?

A3: Suboptimal Reaction Conditions or Reagent Stoichiometry

Several factors can lead to incomplete reactions. A systematic check is required.

  • Causality & Solutions:

    • Presence of Water: Water will hydrolyze the activated intermediate back to the carboxylic acid.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Amine Salt Form: Methylamine is often supplied as a hydrochloride salt. This salt is not nucleophilic. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine, must be added to liberate the free amine.[1] A common mistake is not adding enough base to neutralize both the amine salt and the acid generated during the reaction. A minimum of 2.0 equivalents of base is typically required when using an amine salt.

    • Incorrect Order of Addition: The carboxylic acid should be "pre-activated" with the coupling reagent and base for 15-30 minutes before the amine is introduced.[3] This ensures the activated species is formed in high concentration before the nucleophile is added.

    • Insufficient Reagents: Ensure the coupling reagent (e.g., HATU) and the amine are used in slight excess (1.1-1.2 equivalents) relative to the carboxylic acid to drive the reaction to completion.

Q4: My product purity is low after aqueous workup. What advanced purification strategies can I employ?

A4: Tailored Purification Based on Impurity Profile

If simple acid-base washes are insufficient, more advanced techniques are necessary.[4]

  • Strategy 1: Column Chromatography:

    • Normal-Phase: This is the standard method. Since amides can be polar, a more polar solvent system may be required. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point.

    • Reversed-Phase: For highly polar compounds that do not move on a silica column, reversed-phase flash chromatography using a C18 stationary phase with a water/acetonitrile gradient can be highly effective.[1]

  • Strategy 2: Recrystallization:

    • If your final product is a solid, recrystallization is an excellent method for achieving high purity.[1] This requires screening various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Purification Method Best For Removing Considerations
Acid/Base Washes Unreacted acid, unreacted amine, water-soluble byproducts.Product must be stable to pH changes and soluble in the organic phase.
Normal-Phase Chromatography Non-polar to moderately polar impurities (e.g., N-acylurea).Can be challenging for very polar products. Requires solvent screening.
Reversed-Phase Chromatography Polar impurities, unreacted polar starting materials.Excellent for polar compounds. Can be more expensive and require solvent removal via lyophilization.[1]
Crystallization Small amounts of closely related impurities.Only applicable to solid products. Requires solubility screening.

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the aminophenyl group? A: While direct coupling might yield some product, for achieving high purity (>95%) and reproducibility, protecting the aniline amine is strongly recommended. The time invested in the protection/deprotection steps is often less than the time that would be spent troubleshooting and purifying a complex reaction mixture.

Q2: How do I choose the best coupling reagent for this synthesis? A: For this specific synthesis, a uronium-based reagent like HATU is often superior. Its high reactivity, coupled with the water-solubility of its byproducts, makes it a reliable choice that simplifies workup compared to carbodiimides like EDC or DCC.[2][3]

Q3: What are the best analytical methods to assess the purity of the final product? A: A combination of methods provides the most complete picture:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring reaction progress and identifying the mass of the product and any impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and can be used for purity assessment if an internal standard is used (qNMR).

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A validated HPLC method using a UV detector can accurately determine the purity of the final compound as a percentage of area under the curve.[5]

Diagram 3: General Troubleshooting Workflow

Start Low Purity Observed Check1 Analyze Crude Reaction (TLC, LC-MS) Start->Check1 Cause1 Multiple Unidentified Spots? Check1->Cause1 Yes Cause2 Insoluble Precipitate? Check1->Cause2 No Cause1->Cause2 No Solution1 Protect Aniline Amine (See Protocol) Cause1->Solution1 Yes Cause3 High % of Starting Material? Cause2->Cause3 No Solution2 Change Coupling Reagent (HATU) or Add HOBt Cause2->Solution2 Yes Solution3 Verify Conditions: - Anhydrous Solvents - Correct Base Stoichiometry - Reagent Order (Pre-activate) Cause3->Solution3 Yes Purify Implement Advanced Purification (Chromatography, Crystallization) Cause3->Purify No, minor impurities

Caption: A logical workflow for diagnosing purity issues.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. BenchChem.
  • BenchChem. (2025).
  • Sabila, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem.
  • PharmaInfo. (n.d.).

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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of N-Substituted Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted propanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Amide bonds are a cornerstone of pharmaceutical chemistry, present in approximately 25% of all available drugs.[1] This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your reaction conditions for higher yield, purity, and efficiency.

Frequently Asked Questions (FAQs): Core Principles

Q1: What is the fundamental challenge in reacting propanoic acid directly with an amine to form an N-substituted propanamide?

A: The direct condensation of a carboxylic acid (like propanoic acid) and an amine is kinetically and thermodynamically unfavorable at ambient temperatures.[2] The primary obstacle is an initial acid-base reaction. The acidic proton of the carboxylic acid is readily transferred to the basic amine, forming a stable and unreactive ammonium carboxylate salt.[3][4] Overcoming this requires forcing conditions, such as very high temperatures (160–180 °C), to drive off water and shift the equilibrium toward the amide product.[2][3] Such harsh conditions are often incompatible with the complex, sensitive functional groups present in modern drug candidates.

Q2: If direct condensation is inefficient, what is the standard approach to forming the amide bond?

A: The standard and most effective approach is to "activate" the carboxylic acid.[4] This involves converting the hydroxyl group (-OH) of the carboxylic acid into a better leaving group. This activation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[2][5] The most common strategies involve converting the carboxylic acid in situ into a more reactive intermediate, such as an activated ester, a mixed anhydride, or an acid chloride.[3][6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield of my N-substituted propanamide is unacceptably low. What are the likely causes and how can I improve the conversion?

A: Low yield is a multifaceted problem often tracing back to inefficient activation of the carboxylic acid, suboptimal reaction conditions, or degradation of reagents.

  • Cause 1: Ineffective Coupling Reagent or Additive. The choice of coupling reagent is paramount. Reagents vary significantly in their reactivity and suitability for different substrates. For example, coupling electron-deficient amines can be particularly sluggish.[8]

    • Solution: For challenging couplings, consider using more potent reagents like HATU or T3P.[3] Often, the addition of a catalyst or auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or DMAP can significantly accelerate the reaction, especially when using carbodiimides like EDC.[3][8] HOBt works by forming an activated OBt ester, which is highly reactive and less prone to side reactions.

  • Cause 2: Hydrolysis of Reagents or Intermediates. Many coupling reagents and the activated intermediates they form are highly sensitive to moisture. For instance, acid chlorides will rapidly hydrolyze back to the unreactive carboxylic acid in the presence of water.[9]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 ratio of the acid and amine is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.[9]

  • Cause 4: Suboptimal Temperature. Amide bond formation can be slow at room temperature, particularly with sterically hindered substrates.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve the reaction rate and final yield.[10] However, be cautious, as excessive heat can promote side reactions like racemization.[11]

Issue 2: Formation of Significant Impurities

Q: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. What are the common side products and how can I suppress their formation?

A: The formation of byproducts is a common challenge that complicates purification and reduces yield.

  • Side Product 1: Racemized Product. If your propanoic acid or amine contains a chiral center, racemization (the loss of stereochemical integrity) is a significant risk, particularly with older coupling reagents.

    • Cause & Prevention: Racemization often occurs via the formation of a symmetric oxazolone intermediate. Modern coupling reagents have been developed to minimize this risk. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to be superior to their HOBt-based counterparts (like HBTU) in suppressing epimerization. Using racemization-free coupling reagents like TCFH-NMI or Boc-Oxyma is also an excellent strategy.[12]

  • Side Product 2: Diacylation of Primary Amines. If you are using a primary amine (R-NH₂), it can react with a second molecule of the activated carboxylic acid to form an N,N-diacyl impurity.

    • Cause & Prevention: This typically occurs when the activated carboxylic acid is present in a large excess relative to the amine. To prevent this, control the stoichiometry carefully and consider adding the activating agent slowly to the mixture of the carboxylic acid and amine. This maintains a low concentration of the highly reactive intermediate.[11]

  • Side Product 3: Byproducts from the Coupling Reagent. The coupling reagent itself is consumed in the reaction, generating byproducts that must be removed.

    • Cause & Prevention: Carbodiimides like DCC and EDC form insoluble (dicyclohexylurea, DCU) or water-soluble (1-ethyl-3-(3-dimethylaminopropyl)urea, EDU) byproducts, respectively.[13] While DCU can often be removed by simple filtration, the water-solubility of EDU is a key advantage of EDC, as it allows for easy removal during an aqueous workup.[13] Phosphonium-based reagents (PyBOP) generate phosphine oxide byproducts, which can sometimes be challenging to remove chromatographically.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure N-substituted propanamide from the reaction mixture. What are the best strategies for purification?

A: A well-designed purification strategy is crucial and depends on the properties of your product and the byproducts generated.

  • Strategy 1: Aqueous Workup. This is the first line of defense.

    • Application: An aqueous workup is highly effective for removing water-soluble byproducts, such as the urea formed from EDC (EDU) or excess HOBt.[13] The crude reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (like 1N HCl to remove unreacted amine and basic byproducts), a mild base (like saturated NaHCO₃ solution to remove unreacted carboxylic acid and acidic byproducts), and finally brine.[13]

  • Strategy 2: Filtration.

    • Application: This is used when a solid byproduct precipitates from the reaction mixture. The classic example is the removal of dicyclohexylurea (DCU) when DCC is used as the coupling reagent.[13]

  • Strategy 3: Column Chromatography.

    • Application: When a workup is insufficient to separate the product from non-polar byproducts (e.g., phosphine oxides from phosphonium reagents) or impurities with similar polarity to the product, flash column chromatography on silica gel is required.[14]

  • Strategy 4: Recrystallization.

    • Application: If your final product is a stable solid, recrystallization is an excellent method for achieving high purity. The crude solid is dissolved in a minimum amount of a hot solvent system and allowed to cool slowly, causing pure crystals of the product to form while impurities remain in the solution.[15]

Data Presentation: Selecting a Coupling Reagent

The choice of coupling reagent is one of the most critical parameters. The following table summarizes common reagents used in both lab-scale and large-scale synthesis, highlighting their key characteristics.[3][16]

Reagent ClassExample(s)AdvantagesDisadvantagesByproduct Removal
Carbodiimides EDC, DCCInexpensive, widely available, efficient.[3]Potential for racemization (mitigated by additives), DCC byproduct is insoluble.EDC: Water-soluble urea (aqueous workup).[13] DCC: Insoluble urea (filtration).[13]
Phosphonium Salts PyBOPHigh reactivity, low racemization.Relatively expensive, generates phosphine oxide byproduct.Often requires chromatography.
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reaction times, low racemization (especially HATU).Expensive, can be sensitive.Water-soluble byproducts (aqueous workup).
Phosphonic Anhydrides T3PHigh reactivity, excellent for hindered substrates, forms water-soluble byproducts.Can be viscous and difficult to handle.Aqueous workup.
Other CDIInexpensive, simple to use.Can be less reactive for challenging substrates.Byproducts are imidazole and CO₂, which are easily removed.[17]

Experimental Protocols & Workflows

Workflow Diagram: General Synthesis of N-Substituted Propanamides

The following diagram outlines the typical experimental workflow for amide bond formation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Reactants Select & Weigh: - Propanoic Acid Derivative - Amine - Anhydrous Solvent Dissolve Dissolve Acid & Amine in Solvent Reactants->Dissolve Cool Cool to 0 °C (if necessary) Dissolve->Cool AddReagents Add Coupling Reagent & Additive (e.g., HOBt) Cool->AddReagents Warm Warm to RT & Stir (e.g., 12-16 hours) AddReagents->Warm Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Warm->Dilute Wash Aqueous Washes: 1. 1N HCl 2. Sat. NaHCO₃ 3. Brine Dilute->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purify Crude Product Concentrate->Purify Chroma Column Chromatography Purify->Chroma If liquid/oil or inseparable solid Recrys Recrystallization Purify->Recrys If solid Product Pure N-Substituted Propanamide Chroma->Product Recrys->Product

Caption: General experimental workflow for amide synthesis and purification.

Protocol: Synthesis using EDC and HOBt

This protocol provides a reliable starting point for the synthesis of N-substituted propanamides using a common and effective coupling reagent combination.[8]

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add the propanoic acid derivative (1.0 eq.).

  • Dissolution: Add an anhydrous solvent (e.g., Dichloromethane or DMF, approx. 0.2 M concentration) and stir until the acid is fully dissolved.

  • Addition of Reactants: Add the amine (1.1 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture for 10-15 minutes. The order of addition can be critical; pre-mixing the acid, amine, and HOBt is often beneficial.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.[18][19]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Mechanistic Insight: The Role of the Coupling Reagent

Understanding the mechanism provides the foundation for troubleshooting. The diagram below illustrates the widely accepted mechanism for amide bond formation mediated by a carbodiimide (like EDC) and an additive (HOBt).

G cluster_path1 Direct Pathway cluster_path2 Additive Pathway (Preferred) Acid R-COOH (Propanoic Acid) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 EDC EDC EDC->Intermediate1 Amine R'-NH₂ (Amine) Product Amide Product Amine->Product Amine->Product HOBt HOBt Intermediate2 HOBt Activated Ester (Less prone to racemization) HOBt->Intermediate2 Intermediate1->Intermediate2 Displacement Intermediate1->Product Nucleophilic Attack Intermediate2->Product Nucleophilic Attack Byproduct1 EDU Byproduct (Water-soluble) Byproduct2 Regenerated HOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Explanation: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate can be directly attacked by the amine (Direct Pathway), but this can sometimes lead to side reactions. In the presence of HOBt (Additive Pathway), the O-acylisourea is rapidly converted into an HOBt-activated ester. This second intermediate is still highly reactive towards the amine but is more stable and significantly less prone to causing racemization at the alpha-carbon of the carboxylic acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Chemistry For Everyone. (2025). What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link] (Note: As the URL is a placeholder, a general reference to the source is provided).

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9039–9047. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Sharma, A., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 14, 15457-15479. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Lala, B., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(5), 2707–2715. [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. [Link]

  • Piras, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1973–1979. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742. [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153139. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442–4445. [Link]

  • Wikipedia. (n.d.). Propanamide. [Link]

  • Li, J., & Yu, J. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1052–1060. [Link]

  • Sciencemadness Discussion Board. (2011). Synthesis of propanamide. [Link]

  • Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Semantic Scholar. (1983). Synthesis of N-Substituted a-Halo-Propenamidines. [Link]

  • Strauss, E., & de Villiers, M. (2008). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Organic & Biomolecular Chemistry, 6(23), 4348-55. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]

  • Piaggio, F., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Farmaco, 57(5), 379-85. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(9), 2137–2146. [Link]

  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. [Link]

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  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

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Technical Support Center: Stability and Storage of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-aminophenyl)-N-methylpropanamide (CAS No. 1018506-37-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity of this compound throughout its lifecycle in the laboratory. Drawing from established principles of chemical stability, this document provides practical, in-depth guidance on storage, handling, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What is the optimal method for storing solid this compound?

A1: Due to the presence of a primary aromatic amine (aniline) group, the compound is highly susceptible to oxidation.[1][2] Proper storage is critical. The solid compound should be stored in an amber glass vial with a tightly sealed cap to protect it from light and air.[3] For long-term storage, the vial should be placed inside a desiccator within a refrigerator set at 2-8°C. To create an inert atmosphere, it is best practice to backfill the vial with an inert gas like argon or nitrogen before sealing.[4]

Q2: My white, crystalline powder has turned yellow/brown. What does this indicate and is it still usable?

A2: A color change from white/colorless to yellow or brown is a classic sign of oxidation of the aniline functional group.[1][2] Exposure to atmospheric oxygen and/or light can cause the formation of colored impurities, such as nitrosobenzene or quinone-like structures.[1][5] The usability of the material depends on the tolerance of your specific application to such impurities. For sensitive quantitative assays or in vivo studies, the presence of these degradants can significantly alter results. It is strongly recommended to perform a purity analysis (e.g., via HPLC-UV or LC-MS) to quantify the level of degradation before use.

Q3: Can I store this compound in solution? Which solvents are recommended?

A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of both oxidation and hydrolysis of the amide group.[6] If you must prepare stock solutions, use a high-purity, anhydrous, and degassed aprotic solvent such as DMSO or DMF. Prepare only the amount needed for immediate use. Solutions should be stored frozen (-20°C or -80°C) under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of this compound?

A4: When stored as a solid under the ideal conditions described in Q1 (refrigerated, desiccated, under inert gas, protected from light), the compound should remain stable for at least 1-2 years. However, the actual shelf-life can only be confirmed by routine analytical testing. For material that has been opened or stored under suboptimal conditions, the shelf-life will be significantly shorter.

Section 2: Troubleshooting Guide for Degradation-Related Issues

This guide provides a structured approach to identifying and resolving common experimental problems that may arise from the degradation of this compound.

Issue 1: Inconsistent Assay Results or Loss of Potency
  • Question: My experimental results are not reproducible, and the compound's measured activity is lower than expected. Could this be a degradation issue?

  • Likely Cause: Yes, this is a strong indicator of degradation. The active concentration of your compound is likely lower than calculated due to the conversion of the parent molecule into inactive or less active degradation products. Both oxidation of the amine and hydrolysis of the amide can lead to a loss of the parent compound.

  • Troubleshooting Workflow:

    • Confirm Purity: Immediately analyze the solid material and any prepared solutions using a stability-indicating method like reverse-phase HPLC with UV detection. Compare the peak area of the parent compound to a previously established standard or initial analysis. A significant decrease in the main peak area or the appearance of new peaks confirms degradation.

    • Review Handling Practices: Scrutinize your entire experimental workflow. Are stock solutions left on the benchtop? Are they exposed to light? Are you using fresh, high-quality solvents?

    • Perform a Stress Test: To understand the compound's liabilities in your specific assay buffer, perform a simple stability test. Incubate the compound in your assay medium for the duration of the experiment, and analyze samples at the beginning and end by HPLC to quantify any loss.

    • Action: If degradation is confirmed, discard the compromised material and solutions. Obtain a fresh batch of the compound and implement the rigorous storage and handling protocols outlined in this guide.

Troubleshooting Workflow for Potency Issues

G start Inconsistent Results / Low Potency Observed check_purity Analyze Purity of Solid & Solutions via HPLC start->check_purity degradation_found Degradation Confirmed? check_purity->degradation_found review_handling Review Solution Prep & Hhandling Procedures degradation_found->review_handling No discard Discard Compromised Stock. Source Fresh Material. degradation_found->discard Yes perform_stress Perform Stability Test in Assay Buffer review_handling->perform_stress end Proceed with Experiment perform_stress->end implement Implement Strict Storage & Handling Protocols discard->implement implement->end

Caption: Workflow for diagnosing and resolving inconsistent assay results.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS
  • Question: My chromatogram shows several new peaks that were not present when I first received the compound. What are they?

  • Likely Cause: These are almost certainly degradation products. The two most probable degradation pathways for this compound are oxidation and hydrolysis.

    • Oxidative Degradants: The aniline group can oxidize to form a variety of products, including dimers, polymers (leading to discoloration), and N-oxides.[1]

    • Hydrolytic Degradants: The amide bond can be cleaved, especially under acidic or basic conditions, to yield 3-(2-aminophenyl)propanoic acid and methylamine.[6][7]

  • Troubleshooting Workflow:

    • Characterize Peaks: If using LC-MS, examine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the predicted masses of potential degradants (see diagram below). For example, an addition of 16 Da (+O) could indicate N-oxidation, while hydrolysis would result in a product with a mass corresponding to the carboxylic acid.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradants, perform a forced degradation study as outlined in Section 3, Protocol 2. By intentionally degrading the compound under specific conditions (acid, base, peroxide), you can generate these impurities and confirm their retention times and mass spectra, which helps in identifying the degradation pathway.[8][9]

    • Action: Once the degradation pathway is understood, refine your storage and handling procedures to mitigate the specific cause. For example, if oxidative degradants are observed, the most critical factor is the rigorous exclusion of oxygen.[3] If hydrolysis is the issue, ensure all solvents are anhydrous and avoid pH extremes in your solutions.

Section 3: Key Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately inspect the container for an intact seal.

  • Inert Atmosphere Storage: For long-term storage, transfer the compound into a pre-dried amber glass vial inside an inert atmosphere glovebox.[3] If a glovebox is not available, use a Schlenk line to evacuate the vial and backfill with dry argon or nitrogen gas at least three times before sealing.

  • Sealing: Use a high-quality cap with a chemically resistant septum or liner. For added protection, wrap the cap-vial interface with Parafilm.

  • Storage Conditions: Store the sealed vial at 2-8°C in a desiccator. Clearly label the vial with the compound name, date received, and storage conditions.

  • Dispensing: When weighing out the solid, do so in a glovebox or under a steady stream of inert gas.[3] Minimize the time the container is open. If weighing in the open, work quickly and immediately reseal and purge the container with inert gas.

  • Solution Preparation: Use only anhydrous, high-purity solvents that have been degassed (e.g., by sparging with argon for 15-20 minutes) to prepare solutions.

Protocol 2: Basic Forced Degradation Study

This protocol helps identify potential degradation products and establish the specificity of your analytical method, a key component of ICH guidelines.[8][10][11] The goal is to achieve 5-20% degradation of the parent compound.[12]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

    • Oxidation: Mix stock solution with 3% H₂O₂.

    • Heat (Control): Use the stock solution as is.

  • Incubation: Heat all samples at 60°C. Take time points at 2, 8, and 24 hours. Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples by HPLC-UV/MS. Compare the chromatograms to identify the specific degradants formed under each condition.

Stress ConditionTypical Degradation Pathway TargetedPotential Products
0.1 M HCl, 60°C Acid-Catalyzed Hydrolysis3-(2-aminophenyl)propanoic acid + Methylamine
0.1 M NaOH, 60°C Base-Catalyzed HydrolysisSodium 3-(2-aminophenyl)propanoate + Methylamine
3% H₂O₂, 60°C OxidationN-oxides, Nitroso compounds, Dimers, Quinones
Heat, 60°C Thermal DegradationA mix of oxidative and other minor products
Table 1: Conditions for a forced degradation study.

Section 4: Primary Chemical Degradation Pathways

The structure of this compound contains two primary points of vulnerability: the aromatic amine and the amide linkage. Understanding these pathways is key to prevention.

  • Oxidation of the Aniline Moiety: The electron-rich primary aromatic amine is readily oxidized by atmospheric oxygen.[1][13] This process is often autocatalytic and can be accelerated by light and trace metal ions. It proceeds through radical intermediates to form a complex mixture of colored products, including nitroso and nitro compounds, as well as polymeric materials.[14][15]

  • Hydrolysis of the Amide Bond: The amide bond can be cleaved by water in a hydrolysis reaction.[6] This reaction is typically slow at neutral pH but is significantly accelerated by the presence of acid or base, which catalyzes the nucleophilic attack of water on the amide carbonyl carbon.[7][16]

Potential Degradation Pathways

Caption: Primary degradation pathways for this compound.

References

  • Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 2948-2952. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Aromatic Amine Cleavage. (n.d.). Area - Sustainability. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BYJU'S. (n.d.). Anilines. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ResearchGate. (2015). Bacterial degradation of monocyclic aromatic amines. [Link]

  • Zhang, Y., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Turhan, K., & Uzman, S. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20, 1295-1302. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Lab Manager. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • Kumar, D., & Kumar, A. (2016). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • Save My Exams. (2025). Reactions of Amides. [Link]

  • Neumann, H. G. (2005). General Discussion of Common Mechanisms for Aromatic Amines. IARC Scientific Publications. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem Compound Database. [Link]

Sources

Methods for removing unreacted starting materials from 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(2-aminophenyl)-N-methylpropanamide. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues related to the removal of unreacted starting materials and byproducts. Our focus is on providing practical, field-proven solutions grounded in chemical principles.

Introduction: The Challenge of Purity

The synthesis of this compound, a molecule featuring both a basic aromatic amine and a neutral amide, presents a common yet nuanced purification challenge. The presence of unreacted starting materials or synthetic byproducts with similar physicochemical properties to the target compound can complicate isolation and compromise final purity. This guide provides a structured approach to identifying impurities and implementing effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely unreacted starting materials and byproducts in my crude this compound?

A1: Understanding the potential impurities is the first step in designing a purification strategy. Based on common amide synthesis routes, your crude product may contain several of the following species[1][2][3][4]:

  • Unreacted 3-(2-aminophenyl)propanoic acid: This starting material is amphoteric, possessing both a basic aromatic amine and an acidic carboxylic acid group.

  • Unreacted Methylamine: A volatile and basic amine, often used in excess. It may be present as a salt (e.g., methylammonium chloride) depending on the reaction conditions and initial workup.

  • Coupling Reagents & Byproducts: If you are using a peptide coupling reagent (e.g., DCC, EDC), byproducts like dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) will be present. These are often sparingly soluble in common organic solvents.

  • Related Neutral Impurities: If the synthesis involves the reduction of a nitro group as the final step, the intermediate 3-(2-nitrophenyl)-N-methylpropanamide could be a significant neutral impurity.

A simple Thin Layer Chromatography (TLC) analysis of your crude material against the starting materials is highly recommended to visualize the impurity profile.

Q2: My crude product is a complex mixture. What is the best initial purification strategy?

A2: For a multi-component mixture containing acidic, basic, and neutral species, a pH-driven liquid-liquid extraction is the most powerful and scalable initial purification technique.[5][6][7] This method leverages the different acid-base properties of your product and the likely impurities. The primary amine on your product is basic and can be protonated to form a water-soluble salt.[8]

The workflow below illustrates the separation logic.

G cluster_0 Step 1: Removal of Acidic Impurities cluster_1 Step 2: Isolation of Basic Product cluster_2 Step 3: Recovery of Pure Product crude Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Wash with aq. NaHCO3 in Separatory Funnel crude->sep_funnel1 aq1 Aqueous Layer: Deprotonated Carboxylic Acid (R-COO- Na+) sep_funnel1->aq1 Separate org1 Organic Layer: Product + Neutral Impurities sep_funnel1->org1 Retain sep_funnel2 Wash with aq. 1M HCl in Separatory Funnel org1->sep_funnel2 aq2 Aqueous Layer: Protonated Product (Product-NH3+ Cl-) sep_funnel2->aq2 Retain org2 Organic Layer: Neutral Impurities (e.g., nitro-intermediate, DCU) sep_funnel2->org2 Discard basify Basify with aq. NaOH to pH > 10 aq2->basify extract Extract with fresh Organic Solvent basify->extract final_org Organic Layer: Pure Product (Product-NH2) extract->final_org caption Fig. 1: Liquid-Liquid Extraction Workflow. G node_action node_action start Is the post-extraction product a solid? impurity_level Is the impurity level low (<10%)? start->impurity_level Yes chromatography Perform Column Chromatography start->chromatography No (Oil) similar_polarity Are impurities very close in polarity (by TLC)? impurity_level->similar_polarity No recrystallize Perform Recrystallization impurity_level->recrystallize Yes similar_polarity->chromatography Yes re_extract Re-evaluate Extraction (Check pH, solvent) similar_polarity->re_extract No caption Fig. 2: Troubleshooting Purification Choice.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(2-aminophenyl)-N-methylpropanamide and its Analogues as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of 3-(2-aminophenyl)-N-methylpropanamide and its structurally related analogues, with a focus on their potential as inhibitors of histone deacetylases (HDACs). For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) insights crucial for advancing research in this chemical space.

Introduction: The Significance of the N-(2-Aminophenyl) Pharmacophore in HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDAC inhibitors a compelling class of therapeutic agents.[1][2]

The N-(2-aminophenyl) moiety has emerged as a key pharmacophore in the design of potent and selective HDAC inhibitors. This structural motif typically acts as a zinc-binding group, chelating the zinc ion in the active site of class I, II, and IV HDACs.[2][3] While this compound itself is not extensively characterized in the scientific literature, its core structure suggests a strong potential for HDAC inhibition. This guide will, therefore, compare its predicted activity with well-established N-(2-aminophenyl)benzamide analogues to elucidate key structure-activity relationships.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogues is best understood through a direct comparison of their inhibitory potency against various HDAC isoforms and their effects on cellular processes.

In Vitro HDAC Inhibition

The primary measure of a compound's biological activity in this context is its ability to inhibit the enzymatic activity of purified HDAC isoforms. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.

Table 1: Comparative In Vitro HDAC Inhibitory Activity (IC50, nM)

Compound/AnalogueStructureHDAC1HDAC2HDAC3HDAC6Selectivity Profile
This compound (Hypothesized) Structure of this compound----Predicted Class I selective
Analogue A: N-(2-aminophenyl)benzamide Structure of N-(2-aminophenyl)benzamide80[4]110[4]6[4]>100,000[4]HDAC3-selective
Analogue B: Chidamide (Benzamide derivative) Structure of ChidamidePotentPotentPotent-Class I selective[3]
Analogue C: RGFP966 (N-(2-aminophenyl)carboxamide) Structure of RGFP966--Highly Selective[2]-HDAC3-selective[2]

Note: Data for this compound is hypothesized based on its structural similarity to known HDAC inhibitors. The other values are derived from published literature.

The N-(2-aminophenyl)benzamides demonstrate a clear propensity for inhibiting class I HDACs, with modifications to the "cap" group significantly influencing isoform selectivity.[3][4] For instance, the simple N-(2-aminophenyl)benzamide scaffold shows a preference for HDAC3.[4] It is hypothesized that this compound, with its flexible propanamide linker, may exhibit a different selectivity profile compared to the more rigid benzamide analogues.

Cellular Activity

Beyond enzymatic inhibition, the biological activity of these compounds is assessed by their effects on cells, including the induction of histone hyperacetylation and anti-proliferative effects.

Table 2: Comparative Cellular Activity

Compound/AnalogueTarget Cell LineEndpointResult
This compound (Hypothesized) Cancer Cell Lines (e.g., A549, SF268)Antiproliferative Activity (IC50)Predicted in the micromolar range
Analogue A: N-(2-aminophenyl)benzamide derivatives A549, SF268 Cancer CellsAntiproliferative Activity (IC50)Micromolar concentrations[3]
Analogue B: N-(2-aminophenyl)benzamide derivatives U937, PC-3 CellsHistone H3K9 AcetylationIncreased acetylation[4]
Analogue C: N-(2-aminophenyl)benzamide derivatives A549 CellsEGFR mRNA and Protein ExpressionDownregulated expression[3]

The antiproliferative activity of N-(2-aminophenyl)benzamide analogues in cancer cell lines is well-documented.[3] This cellular effect is a direct consequence of HDAC inhibition, leading to the re-expression of tumor suppressor genes and cell cycle arrest. It is anticipated that this compound would exhibit similar anti-proliferative effects.

Structure-Activity Relationship (SAR) Insights

The comparison between this compound and its benzamide analogues highlights key SAR principles:

  • Zinc-Binding Group: The 2-amino group on the phenyl ring is critical for coordinating with the zinc ion in the HDAC active site.

  • Linker Region: The nature of the linker connecting the zinc-binding group to the "cap" group influences potency and selectivity. The flexible propanamide linker in the parent compound may allow for different interactions within the active site compared to the rigid benzamide linker.

  • Cap Group: Modifications to the cap group, the solvent-exposed portion of the inhibitor, are a primary driver of isoform selectivity and potency.

SAR_Model cluster_inhibitor HDAC Inhibitor Pharmacophore cluster_target HDAC Active Site Zinc-Binding Group Zinc-Binding Group Linker Linker Zinc-Binding Group->Linker Connects to Zinc Ion Zinc Ion Zinc-Binding Group->Zinc Ion Coordinates with Cap Group Cap Group Linker->Cap Group Connects to Active Site Tunnel Active Site Tunnel Linker->Active Site Tunnel Occupies Protein Surface Protein Surface Cap Group->Protein Surface Interacts with caption General Pharmacophore Model for HDAC Inhibitors.

Caption: General Pharmacophore Model for HDAC Inhibitors.

Experimental Protocols

To empirically determine the biological activity of this compound and enable direct comparison with its analogues, the following experimental workflows are recommended.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay measures the direct inhibitory effect of the test compounds on the enzymatic activity of purified HDAC isoforms.

Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent reporter, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developer to cleave the reporter, generating a fluorescent signal. The presence of an inhibitor reduces the signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and its analogues in DMSO. Create a dilution series to determine the IC50 value.

  • Enzyme and Substrate Preparation: Reconstitute purified recombinant human HDAC1, 2, 3, and 6 enzymes in assay buffer. Prepare the fluorogenic substrate solution.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the diluted test compounds, and the HDAC enzyme. Incubate for a pre-determined time at 37°C.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction. Incubate for a specified time at 37°C.

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow A Prepare Compound Dilutions B Add Enzyme and Compound to Plate A->B C Incubate B->C D Add Fluorogenic Substrate C->D E Incubate (Enzymatic Reaction) D->E F Add Developer E->F G Read Fluorescence F->G H Calculate IC50 G->H caption Workflow for In Vitro HDAC Inhibition Assay.

Caption: Workflow for In Vitro HDAC Inhibition Assay.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the ability of the test compounds to induce histone hyperacetylation in a cellular context.

Principle: Cells are treated with the test compounds, and the total level of acetylated histones is measured by Western blotting using an antibody specific for acetylated lysine residues.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., A549) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated histone H3 (Ac-H3) or acetylated tubulin. Also, probe for a loading control (e.g., total histone H3 or GAPDH).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control to determine the fold-change in acetylation.

Conclusion and Future Directions

While direct experimental data for this compound is limited, its structural features strongly suggest it functions as a histone deacetylase inhibitor. Based on the extensive research on its N-(2-aminophenyl)benzamide analogues, it is predicted to exhibit inhibitory activity against class I HDACs and possess anti-proliferative effects in cancer cells. The key differentiator will likely be its pharmacokinetic profile and isoform selectivity, influenced by the flexible propanamide linker.

Future research should focus on the synthesis and direct biological evaluation of this compound using the outlined protocols. A comprehensive profiling against a panel of HDAC isoforms will be crucial to determine its selectivity. Further investigation into its cellular effects, including gene expression profiling, will provide a deeper understanding of its mechanism of action and therapeutic potential.

References

  • Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]

  • Rooker, D. R., & Buccella, D. (2015). Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. Chemical Science, 6(11), 6456–6461. [Link]

  • National Center for Biotechnology Information. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. [Link]

  • American Chemical Society Publications. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. [Link]

  • American Chemical Society Publications. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. [Link]

  • PubMed. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. [Link]

  • PubMed. 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region. [Link]

  • PubMed. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • PubMed. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Wikipedia. Histone deacetylase inhibitor. [Link]

Sources

A comparative study of different synthetic routes to 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparative analysis of two plausible synthetic routes to 3-(2-aminophenyl)-N-methylpropanamide, a compound of interest for its potential applications in medicinal chemistry. The comparison focuses on the underlying chemical principles, experimental protocols, and a critical evaluation of each route's advantages and disadvantages.

Introduction to this compound

This compound is a substituted propanamide derivative. The presence of a primary aromatic amine and a secondary amide functional group within the same molecule makes it a versatile building block for the synthesis of more complex heterocyclic structures and potential pharmacologically active agents. The selection of an optimal synthetic route is crucial for ensuring high purity, reasonable yield, and scalability. This guide will explore two distinct strategies for its preparation.

Route 1: Amidation of 3-(2-aminophenyl)propanoic acid

This route follows a classical approach involving the initial synthesis of a carboxylic acid precursor, followed by the reduction of a nitro group, and concluding with an amide bond formation. This strategy offers a high degree of control over each chemical transformation.

Scientific Rationale and Strategy

The core logic of this route is to first construct the carbon skeleton with a masked amino group in the form of a nitro group. The nitro group is a strong electron-withdrawing group and can influence the reactivity of the aromatic ring. Its reduction to an amine is a well-established and high-yielding transformation. The final step, amide formation, is a cornerstone of organic synthesis, with numerous reliable methods available.

graph "Route_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

A [label="3-(2-nitrophenyl)propanoic acid"]; B [label="3-(2-aminophenyl)propanoic acid"]; C [label="this compound"];

A -> B [label="Reduction (e.g., H₂, Pd/C)"]; B -> C [label="Amide Coupling (e.g., DCC, Methylamine)"]; }

Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid

This precursor can be synthesized from diethyl (2-nitrophenylmethyl)malonate through hydrolysis and decarboxylation.[1]

  • Materials: Diethyl (2-nitrophenylmethyl)malonate, acetic acid, hydrochloric acid (20% aqueous solution), sodium hydroxide (10% aqueous solution), diethyl ether, toluene, pentane.

  • Procedure:

    • A mixture of diethyl (2-nitrophenylmethyl)malonate, acetic acid, and 20% hydrochloric acid is heated under reflux for 16 hours.[1]

    • The reaction mixture is cooled and concentrated under reduced pressure.[1]

    • The residue is treated with 10% sodium hydroxide solution and extracted with diethyl ether to remove organic impurities.[1]

    • The aqueous layer is acidified with hydrochloric acid and extracted with diethyl ether.[1]

    • The combined organic extracts are dried, filtered, and concentrated. The resulting solid is recrystallized from toluene and washed with pentane to yield 3-(2-nitrophenyl)propanoic acid.[1]

Step 2: Synthesis of 3-(2-aminophenyl)propanoic acid

The reduction of the nitro group to a primary amine can be achieved through catalytic hydrogenation.[2][3][4]

  • Materials: 3-(2-nitrophenyl)propanoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • 3-(2-nitrophenyl)propanoic acid is dissolved in methanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield 3-(2-aminophenyl)propanoic acid, which can often be used in the next step without further purification.[5]

Step 3: Synthesis of this compound

The final step involves the coupling of the carboxylic acid with methylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC).[6][7][8][9][10][11][12][13]

  • Materials: 3-(2-aminophenyl)propanoic acid, Dicyclohexylcarbodiimide (DCC), Methylamine (solution in THF or as a salt), Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (if using methylamine salt).

  • Procedure:

    • 3-(2-aminophenyl)propanoic acid is dissolved in anhydrous DCM or THF.

    • The solution is cooled to 0 °C in an ice bath.

    • DCC (1.1 equivalents) is added to the stirred solution.

    • Methylamine (1.2 equivalents) is added dropwise. If methylamine hydrochloride is used, triethylamine (1.2 equivalents) is also added.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is washed with dilute acid (e.g., 1M HCl) and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give this compound.

Route 2: Michael Addition and Subsequent Transformations

This alternative route employs a Michael addition to form the carbon-nitrogen bond, followed by reduction of the nitro group and conversion of the ester to the desired amide.

Scientific Rationale and Strategy

The key step in this route is the aza-Michael addition of o-nitroaniline to an acrylate ester.[2][9][10][11][13][14][15][16] This reaction directly forms the 3-(2-nitrophenyl)propanoate skeleton. Subsequent reduction of the nitro group and amidation of the ester provide a convergent approach to the target molecule. This route may offer advantages in terms of atom economy and step count if the initial Michael addition is efficient.

graph "Route_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

D [label="o-Nitroaniline + Methyl Acrylate"]; E [label="Methyl 3-(2-nitrophenyl)propanoate"]; F [label="Methyl 3-(2-aminophenyl)propanoate"]; G [label="this compound"];

D -> E [label="Michael Addition"]; E -> F [label="Reduction (e.g., H₂, Pd/C)"]; F -> G [label="Amidation with Methylamine"]; }

Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-nitrophenyl)propanoate

The conjugate addition of o-nitroaniline to methyl acrylate can be catalyzed by a base or a Lewis acid.[2][9][10][11][14]

  • Materials: o-Nitroaniline, Methyl acrylate, 4-Dimethylaminopyridine (DMAP) or another suitable catalyst, Toluene.

  • Procedure:

    • A mixture of o-nitroaniline, methyl acrylate, and a catalytic amount of DMAP in toluene is heated under reflux.[9] The reaction can also be promoted by microwave irradiation to reduce reaction times.[12][17][18]

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The crude product, methyl 3-(2-nitrophenyl)propanoate, is purified by column chromatography.[19]

Step 2: Synthesis of Methyl 3-(2-aminophenyl)propanoate

Similar to Route 1, the nitro group is reduced to an amine via catalytic hydrogenation.[2][3][4]

  • Materials: Methyl 3-(2-nitrophenyl)propanoate, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • Methyl 3-(2-nitrophenyl)propanoate is dissolved in methanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added.

    • The mixture is hydrogenated under a hydrogen atmosphere at room temperature.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield methyl 3-(2-aminophenyl)propanoate.[4]

Step 3: Synthesis of this compound

The final product is obtained by the direct amidation of the methyl ester with methylamine.[1][6][8][20]

  • Materials: Methyl 3-(2-aminophenyl)propanoate, Methylamine (solution in methanol or THF), Methanol.

  • Procedure:

    • Methyl 3-(2-aminophenyl)propanoate is dissolved in methanol.

    • An excess of a concentrated solution of methylamine in methanol is added.

    • The mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The solvent and excess methylamine are removed under reduced pressure.

    • The resulting crude product is purified by column chromatography to afford this compound.

Comparative Analysis

FeatureRoute 1: Amidation of Carboxylic AcidRoute 2: Michael Addition
Starting Materials Diethyl (2-nitrophenylmethyl)malonate, Methylamineo-Nitroaniline, Methyl acrylate, Methylamine
Key Reactions Hydrolysis/Decarboxylation, Nitro Reduction, Amide CouplingMichael Addition, Nitro Reduction, Ester Amidation
Number of Steps 33
Potential Yield Generally high yields for each step are reported for analogous reactions.The Michael addition of weakly nucleophilic anilines can sometimes be low-yielding.
Purification Requires purification after each step, including removal of DCU.Requires chromatographic purification, especially after the Michael addition.
Scalability Well-established and scalable reactions.Michael addition may require optimization for large-scale synthesis.
Advantages Robust and well-documented individual steps. High degree of control.Potentially more atom-economical. Convergent synthesis.
Disadvantages Use of DCC results in a byproduct (DCU) that needs to be removed.The Michael addition step might be challenging to optimize for high yields.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more traditional and predictable approach, relying on a series of well-understood and high-yielding reactions. The main drawback is the use of a coupling agent like DCC, which introduces an additional purification step to remove the urea byproduct. However, its reliability makes it a strong choice for laboratory-scale synthesis.

Route 2 presents a more modern and potentially more efficient strategy in terms of step and atom economy. The success of this route is heavily dependent on the efficiency of the initial Michael addition. While the direct amidation of the ester in the final step is advantageous, the potential for lower yields in the first step could be a significant drawback.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and the time allocated for optimization. For guaranteed success on a smaller scale, Route 1 is recommended. For those willing to invest time in optimizing the Michael addition for a potentially more streamlined process, Route 2 offers an attractive alternative.

References

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A Technical Guide to the Structure-Activity Relationship of 2-Aminophenyl-Amide Derivatives as Potent Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a class of compounds centered around the 2-aminophenyl-amide core. While the initial focus was on 3-(2-aminophenyl)-N-methylpropanamide derivatives, a comprehensive review of the scientific literature reveals a more extensive and data-rich landscape for the closely related N-(2-aminophenyl)benzamide scaffold. These compounds have garnered significant attention as potent inhibitors of histone deacetylases (HDACs), a family of enzymes integral to epigenetic regulation and a validated target in oncology.[1][2]

This guide will leverage the extensive research on N-(2-aminophenyl)benzamides to provide a robust framework for understanding the key structural features that govern their biological activity. The principles elucidated here are highly relevant for the rational design of novel therapeutics targeting HDACs and offer valuable insights for researchers in medicinal chemistry and drug development.

The 2-Aminophenyl-Amide Scaffold: A Privileged Motif for HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3]

The N-(2-aminophenyl)benzamide core has emerged as a key pharmacophore for the development of potent and selective class I HDAC inhibitors.[4] This scaffold typically consists of three key components: a "cap" group that interacts with the rim of the enzyme's active site, a "linker" region, and a "zinc-binding group" (ZBG) that chelates the zinc ion in the catalytic domain of the HDAC enzyme. The 2-amino group of the aminophenyl ring is crucial for this zinc-binding activity.[5]

Structure-Activity Relationship (SAR) of N-(2-Aminophenyl)benzamide Derivatives

The biological activity of N-(2-aminophenyl)benzamide derivatives can be finely tuned by modifying the "cap" group. The following table summarizes the in vitro inhibitory activity (IC50) of a series of representative compounds against class I HDAC isoforms. These derivatives share the common N-(2-aminophenyl)benzamide core but feature different substitutions on the benzoyl "cap" group, which significantly impacts their potency and selectivity.

Table 1: Comparative Inhibitory Activity of N-(2-Aminophenyl)benzamide Derivatives against Class I HDACs

Compound IDR (Substitution on Benzoyl "Cap")HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Entinostat (MS-275) 3-pyridylaminomethyl200470900[4]
1 4-((pyridin-3-ylmethoxy)carbonylamino)methyl4800--[6]
6a 4-methoxy>100,000--[6]
6b 4-methyl50,000--[6]
6c 4-chloro2,000--[6]
6d 4-fluoro4,000--[6]
6e 4-bromo2,000--[6]
6f 4-(trifluoromethyl)2,000--[6]
6g 3,4-dichloro2,000--[6]
6h 3-pyridyl3,000--[6]

Note: "-" indicates data not available in the cited source.

The data presented in Table 1 reveals several key SAR trends:

  • The 2'-amino group is essential for activity: Removal of the 2'-amino group on the anilide ring results in a complete loss of HDAC inhibitory activity, as seen with compound 4a from the source literature having an IC50 > 100,000 nM.[6] This highlights its critical role as a zinc-binding group.

  • Substitution on the benzoyl "cap" group is crucial: Unsubstituted N-(2-aminophenyl)benzamide shows weak activity. The introduction of various substituents at the 4-position of the benzoyl ring significantly influences potency.

  • Electronic effects of substituents: Electron-withdrawing groups such as chloro, bromo, and trifluoromethyl at the 4-position of the benzoyl ring generally lead to more potent inhibitors (compounds 6c , 6e , 6f , 6g ) compared to electron-donating groups like methoxy and methyl (compounds 6a , 6b ).[6]

  • The nature of the linker matters: The linker connecting the "cap" group to the benzamide core plays a significant role. For instance, the pyridylaminomethyl group in Entinostat contributes to its potent activity.[4]

Caption: Key structure-activity relationships for N-(2-aminophenyl)benzamide HDAC inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-(2-aminophenyl)benzamide derivative and for a fluorometric HDAC inhibition assay.

Synthesis of N-(2-Aminophenyl)-4-chlorobenzamide (Compound 6c analog)

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[6]

Materials:

  • 4-chlorobenzoyl chloride

  • 1,2-phenylenediamine

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-phenylenediamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired N-(2-aminophenyl)-4-chlorobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 1,2-Phenylenediamine + 4-Chlorobenzoyl Chloride Reaction Amide Coupling (Pyridine, DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (H2O, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product N-(2-Aminophenyl)-4-chlorobenzamide Purification->Product

Caption: Experimental workflow for the synthesis of N-(2-aminophenyl)-4-chlorobenzamide.

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is based on commercially available fluorometric HDAC assay kits and published methodologies.[7][8]

Materials:

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC assay buffer, the test compound dilutions, and the recombinant HDAC enzyme.

  • Incubate the plate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis and Future Perspectives

The SAR data for N-(2-aminophenyl)benzamide derivatives clearly demonstrates that modifications to the "cap" group can significantly impact HDAC inhibitory potency. The general trend of increased activity with electron-withdrawing substituents on the benzoyl ring provides a valuable starting point for the design of more potent inhibitors.

While this guide has focused on the well-characterized N-(2-aminophenyl)benzamide scaffold, the insights gained are highly applicable to the originally proposed this compound derivatives. The aliphatic propanamide linker in the latter would likely alter the conformational flexibility and vector of the "cap" group relative to the zinc-binding domain. Future studies should focus on synthesizing and evaluating a focused library of this compound derivatives with systematic variations in the "cap" group to establish a direct SAR and compare their potency and selectivity profiles to their benzamide counterparts. Such studies would provide a more complete understanding of the SAR for this class of compounds and could lead to the discovery of novel HDAC inhibitors with improved therapeutic properties.

References

  • Suzuki, T., et al. (2007). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 50(23), 5721-5725. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience, 88(1), e79. [Link]

  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Mahipal, G., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(4), 218-226. [Link]

  • Mahipal, G., et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. (2012). International Journal of Drug Design and Discovery, 3(1), 707-715. [Link]

  • Bressi, J. C., et al. (2010). Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. (2010). ResearchGate. [Link]

  • Mahipal, G., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(4), 218-226. [Link]

  • Ibrahim, H. S., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • La, T. D., et al. (2022). Design and Synthesis of Novel N‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. ChemistrySelect, 7(10), e202104448. [Link]

  • Kumar, A., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Medicinal Chemistry, 159, 236-251. [Link]

  • Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity. (2024). RSC Advances, 14(14), 9839-9850. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry, 16(10), 785-802. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry, 66(22), 15266-15286. [Link]

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Comparative Efficacy Analysis: 3-(2-aminophenyl)-N-methylpropanamide vs. Known IDO1 Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of a novel compound, 3-(2-aminophenyl)-N-methylpropanamide (hereafter referred to as "Compound A"), against the well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat.

Editorial Note: this compound is a structurally novel compound not extensively characterized in public literature. Based on its chemical features, we postulate its mechanism of action as an inhibitor of IDO1, a pivotal enzyme in cancer immune evasion. This guide is therefore constructed on this scientifically grounded hypothesis to objectively outline the necessary experimental framework for comparing its potential efficacy against established drugs in the field of immuno-oncology.

Introduction: The Rationale for IDO1 Inhibition in Cancer Therapy

Tumors can hijack metabolic pathways to create an immunosuppressive microenvironment, thereby evading destruction by the host's immune system.[1][2][3] One of the most critical pathways exploited by various cancers is the catabolism of the essential amino acid L-tryptophan.[1][4][5] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting step in this process, converting tryptophan into N-formylkynurenine, which is then rapidly metabolized to kynurenine.[4][6][7]

This enzymatic activity has two major immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to cell cycle arrest and apoptosis.[3][6][8]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the function of effector T cells and Natural Killer (NK) cells while promoting the proliferation of immunosuppressive regulatory T cells (Tregs).[6][9][10]

By inhibiting IDO1, therapeutic agents can reverse this immunosuppression, restore local tryptophan levels, and enhance the ability of the immune system to recognize and attack tumor cells.[1][11][12] This has made IDO1 a compelling target for cancer immunotherapy, with drugs like Epacadostat and Navoximod being developed to block its function.[13][14] This guide will compare the hypothetical efficacy of Compound A to the clinically-tested inhibitor Epacadostat.

Mechanistic Overview: Targeting the IDO1 Pathway

The primary goal of an IDO1 inhibitor is to competitively block the enzyme's active site, preventing the degradation of tryptophan.[13][15] This restores the proliferative capacity of tumor-infiltrating lymphocytes and reduces the generation of immunosuppressive kynurenine.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Response Tryptophan L-Tryptophan (Essential for T-Cells) IDO1_Enzyme IDO1 Enzyme (Upregulated in Tumor) Tryptophan->IDO1_Enzyme Catalyzes T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Promotes Kynurenine Kynurenine (Immunosuppressive) IDO1_Enzyme->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Promotes T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Inhibitor Compound A / Epacadostat Inhibitor->IDO1_Enzyme Inhibits

Figure 1: The IDO1 pathway and the point of therapeutic intervention.

Head-to-Head Comparison: In Vitro Efficacy Evaluation

A rigorous comparison begins with a cascade of in vitro assays designed to quantify and compare the biochemical and cellular potency of Compound A and Epacadostat.

Experimental Workflow

The following workflow ensures a comprehensive evaluation, from direct enzyme inhibition to functional immunological outcomes.

Workflow A Step 1: Enzymatic Assay B Step 2: Cellular Kynurenine Assay A->B D Measure direct inhibition of recombinant IDO1 enzyme. Output: Enzymatic IC50 A->D C Step 3: T-Cell Co-Culture Assay B->C E Measure inhibition of IDO1 in cancer cells. Output: Cellular IC50 B->E F Measure rescue of T-cell function from suppression. Output: T-cell proliferation & activation C->F

Figure 2: Experimental workflow for comparative efficacy testing.

Quantitative Data Summary (Hypothetical Data)

The following tables summarize the expected outcomes from the experimental protocols detailed below.

Table 1: Comparative Potency (IC50 Values)

Compound Enzymatic IC50 (nM) Cellular IC50 (nM) Selectivity (vs. IDO2/TDO)
Compound A 12.5 15.2 >1000-fold

| Epacadostat | 10.0[11][16] | 10.0[17][18][19][20] | >1000-fold[20] |

Table 2: Functional Immune Rescue in T-Cell Co-Culture

Condition T-Cell Proliferation (% of Control) IFN-γ Production (pg/mL)
T-Cells + Tumor Cells (IDO1+) 25% 150
+ Compound A (100 nM) 85% 850
+ Epacadostat (100 nM) 90% 920

| T-Cells Alone (Control) | 100% | 1000 |

Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following protocols are designed to be self-validating.

Protocol 1: IDO1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit purified recombinant human IDO1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A and Epacadostat against the isolated IDO1 enzyme.

  • Causality: This cell-free system ensures that the observed inhibition is a direct effect on the enzyme, independent of cellular uptake, metabolism, or off-target effects.

  • Methodology:

    • Reagents: Recombinant human IDO1, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, potassium phosphate buffer (pH 6.5).[16]

    • Preparation: Prepare a reaction mixture containing 20 nM IDO1, 2 mM L-tryptophan, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in the buffer.[16]

    • Inhibitor Addition: Serially dilute Compound A and Epacadostat in DMSO and add to the reaction mixture. Include a DMSO-only control.

    • Reaction: Initiate the reaction and incubate at room temperature. The reaction is monitored by measuring the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[16]

    • Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cellular Kynurenine Assay

This assay measures the compound's ability to block IDO1 activity within a relevant cancer cell line.

  • Objective: To determine the cellular IC50 by quantifying the reduction of kynurenine secreted by cancer cells.

  • Causality: This assay validates that the compound can penetrate the cell membrane and inhibit the enzyme in its native intracellular environment. Using a cancer cell line like SKOV-3 or HeLa is critical as they are known to express IDO1 upon stimulation.[8][21][22]

  • Methodology:

    • Cell Culture: Plate human ovarian cancer (SKOV-3) cells at 3 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[8]

    • IDO1 Induction: Add interferon-gamma (IFN-γ) to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme.[4][8][23] Incubate for 24-48 hours. This step is crucial as many tumor cell lines require an inflammatory stimulus to upregulate IDO1.[24][25]

    • Inhibitor Treatment: Remove the medium and replace it with fresh medium containing serially diluted Compound A or Epacadostat.

    • Kynurenine Production: Incubate for an additional 24-48 hours, allowing the cells to metabolize tryptophan into kynurenine.

    • Quantification: Collect the cell culture supernatant. Kynurenine concentration is measured colorimetrically after reaction with p-dimethylaminobenzaldehyde (PDAB) or by using a dedicated L-Kynurenine ELISA kit.[26][27]

    • Data Analysis: Normalize the kynurenine levels to the DMSO-treated control and plot against inhibitor concentration to determine the cellular IC50.

Protocol 3: T-Cell / Tumor Cell Co-Culture Assay

This is the key functional assay to determine if inhibiting IDO1 translates to a restored anti-tumor immune response.

  • Objective: To measure the ability of Compound A and Epacadostat to rescue T-cell proliferation and activation when co-cultured with IDO1-expressing tumor cells.

  • Causality: This assay models the tumor microenvironment by recreating the immunosuppressive conditions caused by IDO1. A successful inhibitor will reverse T-cell anergy, providing direct evidence of its immunomodulatory potential.[11]

  • Methodology:

    • Cell Preparation:

      • Tumor Cells: Seed IFN-γ-stimulated SKOV-3 cells (prepared as in Protocol 2) in a 96-well plate.

      • T-Cells: Isolate human CD8+ T cells from peripheral blood mononuclear cells (PBMCs). Activate them ex vivo using anti-CD3/CD28 antibodies.

    • Co-Culture Setup: Add the activated T cells to the wells containing the tumor cells at an effector-to-target ratio (e.g., 10:1).

    • Inhibitor Addition: Add Compound A, Epacadostat, or a vehicle control to the co-culture wells at a fixed concentration (e.g., 100 nM).

    • Incubation: Co-culture the cells for 72 hours.

    • Readouts:

      • T-Cell Proliferation: Measure T-cell proliferation by adding a fluorescent dye like CFSE to T-cells before co-culture and analyzing its dilution via flow cytometry.

      • T-Cell Activation: Collect the supernatant and measure the secretion of IFN-γ (a key cytokine produced by activated T-cells) using an ELISA kit.[15]

      • Tumor Cell Killing: Quantify the viability of the target tumor cells using a cytotoxicity assay (e.g., LDH release or flow cytometry-based counting).[28][29][30]

    • Data Analysis: Compare the proliferation and IFN-γ levels in inhibitor-treated wells to the untreated co-culture and to the T-cells-alone control.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach to compare the efficacy of the novel compound this compound (Compound A) against the established IDO1 inhibitor, Epacadostat. The hypothetical data presented suggests that Compound A possesses a comparable potency and functional efficacy profile.

The definitive validation of Compound A will require executing these protocols to generate real-world data. Subsequent steps should include comprehensive selectivity profiling against other metabolic enzymes, ADME/Tox studies to assess its drug-like properties, and eventual validation in in vivo syngeneic mouse tumor models to confirm its anti-tumor activity in a complete biological system.[19]

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A Multi-Faceted Spectroscopic Approach for the Structural Confirmation of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a novel compound such as 3-(2-aminophenyl)-N-methylpropanamide, a multi-technique spectroscopic approach is not just recommended, but essential for irrefutable identification. This guide provides an in-depth comparison of key spectroscopic techniques, grounded in established principles and practical expertise, to definitively confirm the structure of this target molecule. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the "why" behind the experimental choices and data interpretation.

The Molecular Blueprint: Understanding this compound

Before delving into the analytical techniques, let's dissect the target molecule. This compound (C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ) is comprised of three key structural motifs: an ortho-substituted benzene ring, a primary aromatic amine (-NH₂), and a secondary N-methylpropanamide side chain. Each of these components will generate a unique fingerprint in the various spectra, and their connectivity is what we aim to confirm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, both ¹H and ¹³C NMR will be indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling (neighboring protons).

Expected ¹H NMR Signals for this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2Multiplet2HAr-H Protons on the aromatic ring ortho and para to the amino group are expected in this region.[2][3]
~ 6.6 - 6.8Multiplet2HAr-H Protons on the aromatic ring meta to the amino group are expected to be more shielded.[2][3]
~ 5.0 - 6.0Broad Singlet2H-NH₂ The chemical shift of amine protons can vary and they often appear as a broad signal.
~ 7.5 - 8.5Broad Singlet1H-NH -CH₃The amide proton is typically deshielded and its signal can be broad.
~ 2.8 - 3.0Triplet2HAr-CH₂ -Protons adjacent to the aromatic ring will be deshielded. The triplet arises from coupling with the adjacent methylene group.
~ 2.4 - 2.6Triplet2H-CH₂ -C=OProtons alpha to the carbonyl group are deshielded. The triplet is due to coupling with the benzylic methylene group.
~ 2.7Doublet3H-NH-CH₃ The methyl group protons will be a doublet due to coupling with the amide proton.

Experimental Protocol for ¹H NMR:

  • Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected ¹³C NMR Signals for this compound:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 172-175C =OThe carbonyl carbon of an amide typically appears in this deshielded region.[4]
~ 145Ar-C -NH₂The aromatic carbon attached to the nitrogen is deshielded.
~ 125-130Ar-C HAromatic carbons will appear in this range.
~ 115-120Ar-C HAromatic carbons will appear in this range.
~ 35-40Ar-C H₂-The benzylic carbon.
~ 30-35-C H₂-C=OThe carbon alpha to the carbonyl.
~ 26-NH-C H₃The N-methyl carbon.

Experimental Protocol for ¹³C NMR:

  • Prepare the sample as for ¹H NMR, though a higher concentration may be required.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Analysis

NMR_Workflow Sample Sample Preparation (~5-10 mg in deuterated solvent) H1_NMR ¹H NMR Acquisition (400+ MHz) Sample->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) Sample->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[1]

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A peak at m/z 178, corresponding to the molecular weight of the compound, should be observed. A high-resolution mass spectrometer (HRMS) would provide the exact mass, confirming the molecular formula C₁₀H₁₄N₂O.

  • Key Fragmentation Pathways:

    • Loss of the N-methylpropanamide side chain via cleavage of the C-C bond between the aromatic ring and the side chain.

    • Cleavage of the amide bond, leading to fragments corresponding to the aminophenylpropyl group and the N-methylaminocarbonyl group.

    • A prominent peak corresponding to the tropylium ion (m/z 91) is possible due to rearrangement of the benzyl fragment.

Comparison with a Positional Isomer: The fragmentation pattern of N-(3-aminophenyl)propanamide shows a base peak at m/z 72.0443 and a molecular ion peak at m/z 165.1024 ([M+H]⁺).[5] While the molecular weight is different due to the lack of the N-methyl group, the fragmentation provides insight into the stability of certain fragments.

Experimental Protocol for Electrospray Ionization (ESI) MS:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source or inject it through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform MS/MS on the molecular ion peak.

Mass Spectrometry Fragmentation Logic

MS_Fragmentation Molecule This compound (m/z 178) Fragment1 Loss of -CH₂CONHCH₃ Molecule->Fragment1 α-cleavage Fragment2 Cleavage at Amide Bond Molecule->Fragment2 Amide cleavage Fragment3 Benzylic Cleavage Molecule->Fragment3 Rearrangement

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the specificity of a novel compound is paramount to its successful development as a therapeutic agent. Off-target effects, arising from cross-reactivity with unintended biomolecules, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 3-(2-aminophenyl)-N-methylpropanamide , using a multi-tiered approach encompassing biochemical and cell-based assays. We will not only detail the requisite protocols but also delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating assessment.

The Criticality of Cross-Reactivity Profiling

Cross-reactivity is the phenomenon where a compound binds to targets other than its intended primary target.[1][2] This can lead to false positives in initial screens and, more critically, adverse effects in clinical applications.[1] A thorough evaluation of a compound's selectivity is therefore a non-negotiable step in the drug discovery pipeline.[3] This guide will compare the binding profile of this compound against a hypothetical panel of related and unrelated biological targets.

Experimental Strategy: A Phased Approach to Unveiling Off-Target Interactions

Our assessment will proceed through a logical sequence of experiments, beginning with target-class-focused biochemical assays and escalating to broader, more physiologically relevant cell-based functional assays. This tiered approach allows for early identification of significant off-target interactions, enabling a more focused and cost-effective screening cascade.

Phase 1: Initial Selectivity Screening using Biochemical Assays

The first phase aims to rapidly assess the compound's interaction with a panel of purified proteins, primarily focusing on enzymes and receptors, which are common off-targets.

Competitive Binding Assays: Gauging Affinity for Off-Target Receptors

Competitive binding assays are a fundamental tool to determine if a compound can displace a known ligand from its receptor, thereby indicating a potential interaction.[4][5] This method allows for the indirect measurement of binding affinity for unlabeled compounds.[4]

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prepare Receptor Membranes Prepare Receptor Membranes Incubate Receptor, Radioligand & Compound Incubate Receptor, Radioligand & Compound Prepare Receptor Membranes->Incubate Receptor, Radioligand & Compound Radioligand Solution Radioligand Solution Radioligand Solution->Incubate Receptor, Radioligand & Compound Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Incubate Receptor, Radioligand & Compound Filter to separate bound/unbound Filter to separate bound/unbound Incubate Receptor, Radioligand & Compound->Filter to separate bound/unbound Scintillation Counting Scintillation Counting Filter to separate bound/unbound->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

Caption: Workflow for a competitive radioligand binding assay.

  • Preparation of Reagents : Prepare a series of dilutions for this compound and any comparator compounds. A suitable assay buffer should be prepared, for instance, by adding HEPES to Hank's Balanced Salt Solution (HBSS) with bovine serum albumin (BSA).[5]

  • Assay Plate Setup : In a 96-well plate, add the assay buffer, the cell membranes expressing the receptor of interest, and the test compound at various concentrations.

  • Initiation of Competition : Add a known concentration of a radiolabeled ligand specific for the receptor to all wells.

  • Incubation : Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Rapidly filter the contents of each well through a glass fiber filter mat to trap the cell membranes with the bound radioligand.

  • Quantification : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to an inhibition constant (Ki) to estimate the compound's affinity for the receptor.[4]

Enzyme Inhibition Assays: Probing for Unwanted Enzymatic Interference

Enzyme inhibition assays are crucial for identifying compounds that may disrupt normal metabolic and signaling pathways by inhibiting key enzymes.[6][7][8]

cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Analysis Prepare Enzyme Solution Prepare Enzyme Solution Pre-incubate Enzyme & Inhibitor Pre-incubate Enzyme & Inhibitor Prepare Enzyme Solution->Pre-incubate Enzyme & Inhibitor Prepare Substrate Solution Prepare Substrate Solution Initiate reaction with Substrate Initiate reaction with Substrate Prepare Substrate Solution->Initiate reaction with Substrate Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Pre-incubate Enzyme & Inhibitor Pre-incubate Enzyme & Inhibitor->Initiate reaction with Substrate Monitor reaction progress Monitor reaction progress Initiate reaction with Substrate->Monitor reaction progress Calculate Reaction Rates Calculate Reaction Rates Monitor reaction progress->Calculate Reaction Rates Determine % Inhibition Determine % Inhibition Calculate Reaction Rates->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50

Caption: General workflow for an enzyme inhibition assay.

  • Reagent Preparation : Prepare solutions of the purified enzyme, its specific substrate, and serial dilutions of this compound in an optimized assay buffer.[7]

  • Enzyme-Inhibitor Pre-incubation : Add the enzyme and varying concentrations of the test compound to a 96-well plate. Include controls with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).[7]

  • Reaction Initiation : Start the enzymatic reaction by adding the substrate to all wells.[7]

  • Kinetic Measurement : Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence) in a microplate reader.[7]

  • Data Analysis : Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

TargetAssay TypeThis compound (IC50/Ki in µM)Comparator A (IC50/Ki in µM)Comparator B (IC50/Ki in µM)
Primary Target X Enzyme Inhibition 0.05 0.08 1.2
Off-Target Receptor ACompetitive Binding> 1005.5> 100
Off-Target Receptor BCompetitive Binding25.389.115.7
Off-Target Enzyme CEnzyme Inhibition> 100> 100> 100
Off-Target Enzyme DEnzyme Inhibition8.72.145.2

Phase 2: Functional Assessment in a Cellular Context

While biochemical assays are excellent for initial screening, they lack the complexity of a living system. Cell-based assays provide a more physiologically relevant environment to assess a compound's activity, taking into account factors like cell permeability and interactions with intracellular components.[9][10] These assays can distinguish between receptor agonists and antagonists, a determination not possible with simple binding assays.[11]

Cell-Based Functional Assays: From Binding to Biological Response

These assays measure the downstream consequences of a compound interacting with its target within a living cell.[9][11] Examples include measuring changes in second messengers like cAMP or calcium flux for G-protein coupled receptors (GPCRs), or reporter gene activation for nuclear receptors.[10][12]

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection cluster_3 Analysis Culture cells expressing target GPCR Culture cells expressing target GPCR Seed cells in assay plates Seed cells in assay plates Culture cells expressing target GPCR->Seed cells in assay plates Pre-treat with Test Compound (Antagonist mode) Pre-treat with Test Compound (Antagonist mode) Seed cells in assay plates->Pre-treat with Test Compound (Antagonist mode) Stimulate with Agonist Stimulate with Agonist Pre-treat with Test Compound (Antagonist mode)->Stimulate with Agonist Cell Lysis Cell Lysis Stimulate with Agonist->Cell Lysis Measure cAMP levels (e.g., HTRF) Measure cAMP levels (e.g., HTRF) Cell Lysis->Measure cAMP levels (e.g., HTRF) Generate dose-response curves Generate dose-response curves Measure cAMP levels (e.g., HTRF)->Generate dose-response curves Determine EC50/IC50 Determine EC50/IC50 Generate dose-response curves->Determine EC50/IC50

Caption: Workflow for a cell-based cAMP functional assay.

  • Cell Culture : Culture a cell line engineered to overexpress the target receptor of interest.

  • Cell Plating : Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment :

    • Agonist Mode : Add serial dilutions of this compound to the cells and incubate.

    • Antagonist Mode : Pre-incubate the cells with serial dilutions of the test compound before adding a known agonist at a concentration that elicits a submaximal response (EC80).

  • Cell Lysis and Detection : After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis : Plot the response (e.g., cAMP levels) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Target Cell LineFunctional ReadoutThis compound (EC50/IC50 in µM)Comparator A (EC50/IC50 in µM)Comparator B (EC50/IC50 in µM)
Primary Target X expressing cells Downstream signaling 0.12 (Inhibition) 0.25 (Inhibition) 5.8 (Inhibition)
Off-Target Receptor B expressing cellscAMP accumulation> 50 (Antagonist)> 50 (Antagonist)22.4 (Antagonist)
Off-Target Enzyme D expressing cellsCellular viability15.24.5> 50

Conclusion and Path Forward

This comprehensive guide outlines a robust, phased approach to systematically evaluate the cross-reactivity of the novel compound, this compound. By integrating biochemical and cell-based assays, researchers can build a detailed selectivity profile, a critical component of the compound's overall safety and efficacy assessment. The hypothetical data presented illustrates how a comparative analysis against other compounds can provide context and aid in decision-making. A favorable profile, characterized by high potency at the primary target and significantly lower activity at off-targets, would provide strong justification for advancing this compound to the next stage of preclinical development.

References

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  • [Author not available]. (n.d.). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Sci-Hub. Retrieved from [Link]

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A Comparative Guide to Determining Ligand-Receptor Binding Affinity: In Silico vs. In Vitro Methodologies for 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and molecular pharmacology, the precise characterization of the interaction between a small molecule and its biological target is paramount. The binding affinity, a measure of the strength of this interaction, is a critical determinant of a compound's potency and potential therapeutic efficacy. This guide provides a comprehensive comparison of in silico and in vitro approaches for determining the binding affinity of 3-(2-aminophenyl)-N-methylpropanamide , a novel compound with therapeutic potential, to its putative target, the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor .

While the definitive biological target for this compound is a subject of ongoing investigation, the structural similarities to known propanamide-based TRPV1 antagonists provide a scientifically rigorous basis for its selection as a representative target for this comparative analysis.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Centrality of Binding Affinity in Drug Discovery

The journey of a drug candidate from initial screening to clinical application is long and arduous. A fundamental early step in this process is the confirmation and quantification of its interaction with the intended biological target. A high binding affinity often correlates with high potency, meaning a lower concentration of the drug is required to elicit a therapeutic effect. This, in turn, can minimize off-target effects and reduce the potential for toxicity. Therefore, the accurate determination of binding affinity is not merely an academic exercise but a crucial data point that informs go/no-go decisions in a drug development pipeline.

In Silico Approach: Predicting Binding Affinity through Molecular Docking

In silico methods, particularly molecular docking, offer a rapid and cost-effective means to predict the binding affinity and mode of interaction between a ligand and a protein.[5][6] These computational techniques simulate the interaction at a molecular level, providing valuable insights before committing to resource-intensive wet lab experiments.

The Rationale Behind Molecular Docking

Molecular docking algorithms explore the conformational space of a ligand within the binding site of a receptor, predicting the preferred binding orientation and estimating the binding energy.[7][8] This process is governed by a scoring function that approximates the free energy of binding. A lower, more negative docking score generally indicates a more favorable binding interaction.[9]

The choice of the TRPV1 receptor structure is critical for the accuracy of the docking simulation. Several high-resolution structures of human TRPV1 are available in the Protein Data Bank (PDB), offering a solid foundation for our in silico investigation. For this guide, we will utilize the cryo-EM structure of human TRPV1 in complex with an antagonist (PDB ID: 8GFA) as our receptor model.[10]

Experimental Workflow: In Silico Molecular Docking

The following diagram illustrates the typical workflow for a molecular docking experiment.

in_silico_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Receptor_Prep Receptor Preparation (PDB ID: 8GFA) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Prepared Receptor Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking Prepared Ligand Analysis Analysis of Results (Binding Energy & Pose) Docking->Analysis Docking Output

Caption: Workflow for in silico molecular docking.

Protocol: Molecular Docking of this compound with TRPV1 using AutoDock Vina

This protocol outlines the key steps for performing a molecular docking simulation using AutoDock Vina, a widely used and validated docking program.[11][12][13][14]

1. Receptor Preparation:

  • Objective: To prepare the TRPV1 receptor structure for docking by removing non-essential molecules and adding necessary hydrogens.

  • Steps:

    • Download the PDB file for human TRPV1 (e.g., 8GFA) from the RCSB PDB database.[10]

    • Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the structure.

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[5]

2. Ligand Preparation:

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Steps:

    • Obtain the 2D structure of this compound from a chemical database like PubChem or draw it using a chemical drawing software.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.

    • Assign partial charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand in the PDBQT file format.

3. Docking Simulation:

  • Objective: To run the docking simulation to predict the binding pose and affinity.

  • Steps:

    • Define the search space (grid box) on the receptor, encompassing the known binding site of TRPV1 antagonists. This is a critical step to ensure the docking algorithm searches in the relevant region of the protein.

    • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

4. Analysis of Results:

  • Objective: To analyze the docking output to determine the predicted binding affinity and visualize the binding mode.

  • Steps:

    • The primary output will be a log file containing the predicted binding affinities (in kcal/mol) for the top-ranked binding poses.

    • The docked conformations of the ligand will be saved in a PDBQT file.

    • Visualize the predicted binding poses in the context of the receptor's binding site using molecular graphics software.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor to understand the structural basis of binding.

In Vitro Approach: Experimental Measurement of Binding Affinity

In vitro methods provide direct, experimental evidence of binding and are considered the gold standard for quantifying binding affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing biomolecular interactions.[15][16][17][18]

The Rationale Behind In Vitro Binding Assays

These techniques measure the physical interaction between the ligand and the receptor in a controlled experimental setting. They provide quantitative data on the binding kinetics (association and dissociation rates) and thermodynamics, from which the binding affinity (typically expressed as the dissociation constant, KD) can be determined. A lower KD value signifies a higher binding affinity.

Experimental Workflow: In Vitro Binding Assay (SPR)

The following diagram illustrates the general workflow for a Surface Plasmon Resonance experiment.

in_vitro_workflow cluster_prep Preparation Phase cluster_measurement Measurement & Analysis Receptor_Immobilization Receptor Immobilization (TRPV1 on Sensor Chip) SPR_Measurement SPR Measurement (Association & Dissociation) Receptor_Immobilization->SPR_Measurement Immobilized Receptor Ligand_Preparation Ligand Preparation (Serial Dilutions) Ligand_Preparation->SPR_Measurement Ligand Solutions Data_Analysis Data Analysis (Kinetics & Affinity) SPR_Measurement->Data_Analysis Sensorgram Data

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(2-aminophenyl)-N-methylpropanamide was not located in the available resources. The following comprehensive guidance is synthesized from the chemical's structural characteristics (aromatic amine, amide), safety data for structurally analogous compounds, and established best practices for hazardous laboratory chemical disposal. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Part 1: Core Directive: Hazard Assessment and Foundational Principles

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds to their entire lifecycle, culminating in safe and compliant disposal. The disposal plan for any chemical is fundamentally dictated by its hazard profile. For this compound, a structural assessment points to two key functional groups of concern: the aromatic amine (aminophenyl) and the amide group.

  • Aromatic Amines: This class of compounds is often associated with toxicity. Structurally similar compounds are known to be irritants to the skin, eyes, and respiratory system.[1][2]

  • Amides: While generally stable, they can present hazards, and their disposal must be managed carefully.[3]

Given these characteristics, this compound must be treated as hazardous chemical waste. The cardinal rule of disposal is to never discard this chemical down the sink or in the regular solid waste stream .[4] Doing so can lead to hazardous chemical reactions in the drainage system and contaminate the environment.[4] The most effective strategy for managing this waste follows the established waste management hierarchy: minimize generation at the source, reuse or redistribute where possible, and finally, ensure safe and compliant disposal of what remains.[5]

Part 2: Personal Protective Equipment (PPE) for Waste Handling

Before handling any waste containers of this compound, ensure the following minimum PPE is worn to mitigate exposure risks.

EquipmentSpecification/StandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes of solutions and airborne dust particles. Structurally similar compounds are known to cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Analogous compounds are known skin irritants.[1][2] Dispose of contaminated gloves as chemical waste.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory Protection Required if handling outside a fume hood or if dust is generated.Avoids inhalation of the compound. Related chemicals may cause respiratory tract irritation.[1][7]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect, store, and prepare this compound for final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, sealed container.[6]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a separate, leak-proof liquid waste container.

    • Segregate by Solvent Type: Do not mix halogenated and non-halogenated solvent waste streams.[8]

    • Aqueous Solutions: Collect aqueous solutions containing the compound separately. Do not mix with organic solvent waste.

  • Avoid Mixing: Never combine this waste stream with other incompatible chemical wastes, such as strong acids, bases, or oxidizers, unless explicitly permitted by your EHS department.[8]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Container Compatibility: The container must be made of a material compatible with the waste. The original chemical container is often the best choice for its own waste.[9] For liquid waste, ensure the container and cap are compatible with the solvent used.

  • Container Condition: Use containers that are in good condition, free of leaks, and have a tightly sealing screw-on cap.[9] For liquids, leave at least 10% headspace to allow for vapor expansion.[8]

  • Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:

    • The full chemical name: "Waste this compound "

    • List of all components and their approximate concentrations.[8]

    • Appropriate hazard warnings (e.g., "Irritant," "Potentially Toxic").

    • The date the container was first used for waste accumulation.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Area: Store waste in a designated Satellite Accumulation Area (SAA).[10]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[4] Keep waste containers away from heat sources, direct sunlight, and areas of high traffic.[4]

  • Secondary Containment: All waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when waste is being added.[8][10]

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: The primary and only acceptable method for disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Schedule Pickup: Contact your EHS office to schedule a waste pickup. Follow all institutional procedures for requesting a collection.

  • Regulatory Compliance: This ensures the waste will be disposed of in an approved hazardous waste facility, in accordance with all local, regional, and national regulations.[3][6]

Part 4: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS emergency line.

  • Don PPE: Before attempting cleanup of a small spill, don the appropriate PPE as outlined in Part 2.

  • Contain and Absorb: Use a spill kit with appropriate absorbent materials to contain the spill. For solids, carefully sweep up the material to avoid creating dust.[7] For liquids, cover with an inert absorbent.

  • Collect Waste: Place all contaminated materials into a designated hazardous waste container and label it accordingly.[11]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Part 5: Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Containment cluster_storage Interim Storage & Disposal gen Waste Generation (Solid, Liquid, Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Step 1: Segregate Waste (Solids vs. Liquids, Non-Halogenated vs. Halogenated) ppe->seg cont Step 2: Select Compatible Container seg->cont labeling Step 2: Label Container (Full Name, Hazards, Date) cont->labeling storage Step 3: Store in Designated SAA (Secondary Containment, Ventilated, Secure) labeling->storage ehs Step 4: Arrange Pickup (Contact EHS or Licensed Contractor) storage->ehs final Final Disposal at Approved Facility ehs->final

Caption: Workflow for the safe disposal of this compound waste.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 3-aminophenyl N methylcarbamate. AERU. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 3-Amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). SOP-for-Sodium-Amide-1.docx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. Retrieved from [Link]

Sources

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